Mibenratide
Description
Properties
CAS No. |
1239011-83-6 |
|---|---|
Molecular Formula |
C87H129N27O30S2 |
Molecular Weight |
2097.3 g/mol |
IUPAC Name |
3-[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R,40S,43S,49S,52S,55S)-40-(4-aminobutyl)-52-(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-28-benzyl-4,7-bis(3-carbamimidamidopropyl)-16,31,49-tris(carboxymethyl)-34-(hydroxymethyl)-55-[(4-hydroxyphenyl)methyl]-10,19-dimethyl-3,6,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57-octadecaoxo-25-propan-2-yl-59,60-dithia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56-octadecazatricyclo[35.20.4.043,47]henhexacontan-13-yl]propanoic acid |
InChI |
InChI=1S/C87H129N27O30S2/c1-40(2)67-84(143)103-49(23-25-61(89)117)70(129)98-42(4)69(128)104-54(34-64(121)122)77(136)101-50(24-26-63(119)120)71(130)97-41(3)68(127)99-47(16-10-28-95-86(91)92)72(131)100-48(17-11-29-96-87(93)94)74(133)111-58-38-145-146-39-59(82(141)110-57(37-115)80(139)108-55(35-65(123)124)78(137)105-52(79(138)113-67)31-43-13-6-5-7-14-43)112-73(132)46(15-8-9-27-88)102-83(142)60-18-12-30-114(60)85(144)56(36-66(125)126)109-76(135)53(33-62(90)118)107-75(134)51(106-81(58)140)32-44-19-21-45(116)22-20-44/h5-7,13-14,19-22,40-42,46-60,67,115-116H,8-12,15-18,23-39,88H2,1-4H3,(H2,89,117)(H2,90,118)(H,97,130)(H,98,129)(H,99,127)(H,100,131)(H,101,136)(H,102,142)(H,103,143)(H,104,128)(H,105,137)(H,106,140)(H,107,134)(H,108,139)(H,109,135)(H,110,141)(H,111,133)(H,112,132)(H,113,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H4,91,92,95)(H4,93,94,96)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |
InChI Key |
CQXYENUJCPYPTI-LZUXSVOASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
Mifepristone's Mechanism of Action on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mifepristone (also known as RU-486) is a synthetic steroid that functions as a potent progesterone receptor (PR) antagonist.[1][2] Its discovery and clinical application have been pivotal in reproductive health and have opened avenues for research in various progesterone-dependent conditions. This guide provides an in-depth examination of the molecular mechanisms through which mifepristone exerts its effects on progesterone receptors, intended for an audience engaged in scientific research and pharmaceutical development.
Core Mechanism: Competitive Antagonism and Partial Agonism
Mifepristone's primary mechanism of action is its function as a competitive antagonist at progesterone receptor sites.[3] It binds with a high affinity to both major isoforms of the progesterone receptor, PR-A and PR-B, thereby blocking the endogenous ligand, progesterone, from binding and activating the receptor.[4][5] This high binding affinity is a key feature of its molecular action.[1][6]
Upon binding, mifepristone induces a distinct conformational change in the ligand-binding domain of the progesterone receptor.[1][6] This altered conformation is crucial as it dictates the subsequent interactions of the receptor with other proteins. Unlike progesterone, which promotes the recruitment of coactivators to initiate gene transcription, the mifepristone-bound receptor complex preferentially recruits corepressors.[4][5] This action renders the receptor transcriptionally inactive, effectively silencing the genes that are normally activated by progesterone.[4][5]
However, mifepristone is not a pure antagonist; it also exhibits partial agonist activity.[1][7] This duality arises from its ability to also recruit certain coactivators, albeit less efficiently than progesterone.[8] The balance between its antagonist and agonist effects can be influenced by several factors, including the specific cellular context, the ratio of PR-A to PR-B isoforms in the tissue, and the presence of other signaling pathways.[1][6][8]
Signaling Pathways: Progesterone vs. Mifepristone
The binding of a ligand to the progesterone receptor initiates a cascade of molecular events that regulate gene expression. The nature of the ligand—agonist or antagonist—determines the ultimate transcriptional outcome.
Caption: Agonist-induced progesterone receptor signaling pathway.
When progesterone binds to its receptor, it causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. This complex then binds to progesterone response elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target genes essential for maintaining pregnancy.[9]
In contrast, mifepristone disrupts this pathway.
Caption: Mifepristone-induced progesterone receptor signaling blockade.
By binding to the PR, mifepristone also causes HSP dissociation and dimerization.[8] However, the resulting conformational change leads to the recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) to the PRE.[10] This complex actively represses gene transcription, leading to effects such as the breakdown of the uterine lining (decidual breakdown).[4][5]
Quantitative Data Summary
Mifepristone's interaction with steroid receptors has been quantified in various studies. It exhibits a particularly high affinity for both the progesterone and glucocorticoid receptors.
| Parameter | Receptor | Value | Species | Reference |
| IC50 | Progesterone Receptor (PR) | 0.025 nM | Human | [9] |
| IC50 | Glucocorticoid Receptor (GR) | 2.6 nM | Human | [11] |
| IC50 | Androgen Receptor (AR) | 10 nM | Human | [9] |
| Relative Binding Affinity | Progesterone Receptor (PR) | Higher than progesterone | In vitro | |
| Relative Binding Affinity | Glucocorticoid Receptor (GR) | Higher than dexamethasone | In vitro |
IC50 (half maximal inhibitory concentration) values indicate the concentration of mifepristone required to inhibit 50% of the receptor's activity.
Experimental Protocols
The characterization of mifepristone's activity relies on established experimental methodologies.
This assay is used to determine the binding affinity of mifepristone for the progesterone receptor.
-
Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D breast cancer cells) is cultured. The cells are harvested and homogenized to prepare a cytosol fraction containing the PR.
-
Incubation: The cytosol is incubated with a constant concentration of a radiolabeled progestin (e.g., [³H]promegestone/R5020) and varying concentrations of unlabeled mifepristone.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically using methods like dextran-coated charcoal or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the mifepristone concentration. The IC50 value is determined from this curve, which represents the concentration of mifepristone that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
This assay measures the functional consequence of mifepristone binding—its ability to antagonize or partially activate gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or COS-7) is co-transfected with two plasmids:
-
An expression vector for the human progesterone receptor (PR-A or PR-B).
-
A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with:
-
Vehicle control (e.g., ethanol).
-
Progesterone (agonist control).
-
Mifepristone alone (to test for agonist activity).
-
Progesterone in combination with increasing concentrations of mifepristone (to test for antagonist activity).
-
-
Cell Lysis and Assay: After an incubation period (typically 24-48 hours), the cells are lysed. The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control for transfection efficiency (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as a percentage of the maximal response induced by progesterone. This allows for the determination of mifepristone's efficacy as an antagonist (IC50) and its potential partial agonist activity.
Caption: Workflow for a reporter gene assay to assess mifepristone activity.
Conclusion
Mifepristone's mechanism of action on the progesterone receptor is a complex interplay of competitive binding, induction of a unique receptor conformation, and subsequent modulation of coregulator recruitment. This leads to a potent antagonist effect, effectively blocking progesterone-mediated gene transcription, while also displaying context-dependent partial agonist properties. A thorough understanding of these molecular details is essential for the ongoing development of selective progesterone receptor modulators (SPRMs) and for exploring the full therapeutic potential of mifepristone in various clinical settings beyond its current applications.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. RU 486 (mifepristone). A short overview of its mechanisms of action and clinical uses at the end of 1996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pnas.org [pnas.org]
- 9. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Mifepristone as a Glucocorticoid Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid that exhibits potent antagonist activity at the glucocorticoid receptor (GR) in addition to its well-known anti-progestogenic effects.[1][2][3] This dual activity has led to its investigation and clinical use in conditions characterized by excess glucocorticoid activity, most notably Cushing's syndrome. This technical guide provides an in-depth overview of mifepristone's mechanism of action as a GR antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
Mifepristone functions as a competitive antagonist of the glucocorticoid receptor.[2][4] It binds with high affinity to the ligand-binding domain of the cytosolic GR, preventing the binding of endogenous glucocorticoids such as cortisol.[5] This antagonism occurs at the intracellular level. While mifepristone does not prevent the translocation of the GR to the nucleus, the resulting mifepristone-GR complex is transcriptionally inactive, failing to recruit the necessary coactivators for gene expression.[5] At higher doses, mifepristone effectively blocks the downstream effects of cortisol.[2] It is important to note that mifepristone has a higher affinity for the glucocorticoid II receptor (GR) than the glucocorticoid I receptor (mineralocorticoid receptor).[2]
Signaling Pathway of Glucocorticoid Receptor and Mifepristone Antagonism
The following diagram illustrates the normal signaling pathway of the glucocorticoid receptor and the mechanism of mifepristone antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
The Glucocorticoid Receptor Antagonist Mifepristone: An In-depth Technical Guide on its Effects on the Hypothalamic-Pituitary-Adrenal Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of mifepristone (RU-486) on the Hypothalamic-Pituitary-Adrenal (HPA) axis. It details the molecule's mechanism of action, summarizes quantitative data from key clinical and preclinical studies, outlines experimental protocols, and presents visual diagrams of the underlying biological pathways and experimental designs.
Mechanism of Action
Mifepristone is a synthetic steroid that functions as a potent competitive antagonist at the glucocorticoid receptor (GR) and the progesterone receptor (PR).[1][2] Its high affinity for the GR, particularly the GRα isoform, is approximately 18 times greater than that of endogenous cortisol.[3][4]
The primary mechanism of mifepristone's effect on the HPA axis is the blockade of the negative feedback loop mediated by cortisol.[5] Under normal physiological conditions, cortisol binds to GRs in the hypothalamus and the anterior pituitary gland, which inhibits the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively.[6] By competitively binding to these GRs without activating them, mifepristone prevents cortisol from exerting its inhibitory effects.[2][3] This disinhibition of the HPA axis leads to a compensatory, dose-dependent increase in the levels of both plasma ACTH and cortisol.[4][5][7]
Despite elevating circulating cortisol levels, mifepristone effectively blocks the peripheral and central actions of cortisol, which is the basis for its therapeutic use in conditions of cortisol excess, such as Cushing's syndrome.[1][8] Monitoring of patients on mifepristone must therefore rely on clinical assessment rather than cortisol levels, as the latter will be elevated as a direct consequence of the drug's mechanism.[1][9]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the HPA axis feedback loop and the impact of mifepristone.
Caption: Mifepristone blocks cortisol's negative feedback at the GR.
Caption: Dose-dependent effect of mifepristone on the HPA axis.
Quantitative Data on HPA Axis Modulation
Mifepristone's impact on HPA axis hormones has been quantified in various populations. The following tables summarize key findings.
Table 1: Effects of Mifepristone in Normocortisolemic Adults with Psychotic Depression (Data from a pooled analysis of five placebo-controlled, phase 3 studies)[5]
| Treatment Group (7 days) | N | Mean Change in ACTH (pg/mL) | Mean Change in Serum Cortisol (µg/dL) |
| Placebo | 627 | Not reported | No significant change |
| Mifepristone 300 mg/day | 110 | Significant, dose-dependent increase | Significant, dose-dependent increase |
| Mifepristone 600 mg/day | 471 | Significant, dose-dependent increase | Significant, dose-dependent increase |
| Mifepristone 1200 mg/day | 252 | Significant, dose-dependent increase | Significant, dose-dependent increase |
Table 2: Effects of Mifepristone in Patients with Bipolar Disorder and Schizophrenia (Data from a randomized, placebo-controlled trial)[10]
| Parameter | Treatment Group | Baseline | Day +7 of Treatment | Day +21 (14 days post-treatment) | p-value |
| Afternoon Cortisol (nmol/L x min) | Mifepristone (600 mg/day) | (Baseline Value) | Increase: +60,434 | Decrease: -4,054 (from baseline) | <0.0001 (Day +7 vs Baseline) |
| p=0.028 (Day +21 vs Baseline) | |||||
| Afternoon Cortisol (nmol/L x min) | Placebo | (Baseline Value) | No significant change | No significant change | N/A |
Table 3: Effects of Mifepristone in Term Pregnancy (Data from a randomized, placebo-controlled ancillary study)[11][12]
| Treatment Group (single dose) | N | Basal Plasma Cortisol (ng/mL) | Plasma Cortisol at Delivery (ng/mL) | Change from Baseline | p-value (vs Basal) |
| Mifepristone (200 mg) | 11 | 156.8 +/- 17.7 | 332.6 +/- 48.5 | +175.8 | 0.008 |
| Placebo | 13 | 166.6 +/- 34.3 | 342.4 +/- 46.4 | +175.8 | 0.003 |
| Note: A significant elevation of plasma cortisol was observed within 18 hours in the mifepristone group compared to placebo, while plasma CRH and ACTH were unaffected in this specific study population.[11][12] |
Table 4: Dose Titration and HPA Axis Recovery in Secondary Adrenal Insufficiency (Data from a case report)[4]
| Time Since Mifepristone Initiation | Mifepristone Dose | Plasma ACTH (pg/mL) | Serum Cortisol (µg/dL) |
| Baseline | 0 mg/day | <5 | <1 |
| 4 months | Titrating up to 600 mg/day | 74 (Supranormal) | 4.8 |
| 8 months | Tapering off | 44 | 12.3 |
| 16 months post-discontinuation | 0 mg/day | 28 | 16.5 |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of protocols from key cited studies.
Clinical Trial in Cushing's Syndrome (SEISMIC Study)
-
Objective: To evaluate the safety and efficacy of mifepristone in endogenous Cushing's syndrome (CS).[8]
-
Study Design: A 24-week, multicenter, open-label trial.[8]
-
Participants: 50 adults with endogenous CS and type 2 diabetes mellitus, impaired glucose tolerance, or hypertension, who had failed or were not candidates for surgery.[8]
-
Intervention:
-
Starting Dose: Mifepristone 300 mg administered as a single daily oral dose.[8]
-
Dose Titration: Dose could be increased based on clinical assessment to 600 mg/day at day 14, 900 mg/day at week 6, and a maximum of 1200 mg/day at week 10.[8]
-
Dose Adjustment Criteria: Dose interruption and reduction were specified for adverse events like adrenal insufficiency, severe hypokalemia, or vaginal bleeding.[8]
-
-
Assays:
-
Monitoring: Adverse events, vital signs, physical exams, blood tests, and transvaginal ultrasounds (for female participants) were conducted at regular intervals.[8]
Preclinical Study in a Rodent Model of Depression
-
Objective: To test the efficacy of mifepristone in mitigating behavioral, neuroendocrine, and central nervous system responses to an acute stressor.[13]
-
Study Design: A preclinical study using adult male rats.[13]
-
Participants: Adult male Wistar rats (180-200g).[14]
-
Intervention:
-
Workflow Diagram:
Caption: Workflow for a preclinical mifepristone study in rats.
-
Assays:
-
Behavioral Analysis: Immobility, swimming, and climbing behaviors were scored from videotaped FST sessions.[13]
-
Hormonal Analysis: Blood was collected for quantification of plasma corticosterone and ACTH.[13]
-
CNS Analysis: Brains were processed for immunohistochemistry to measure c-Fos expression in key brain regions (e.g., medial prefrontal cortex, hippocampus, amygdala) as a marker of neuronal activity.[13]
-
Summary and Implications
Mifepristone is a potent GR antagonist that profoundly impacts the HPA axis. Its primary mechanism involves blocking cortisol's negative feedback at the hypothalamus and pituitary, leading to a significant, dose-dependent rise in ACTH and cortisol. This paradoxical elevation of cortisol, while blocking its end-organ effects, is a critical consideration in its therapeutic application for Cushing's syndrome.
Quantitative data from diverse human populations and preclinical models consistently demonstrate this feedback disruption. Clinical protocols highlight the importance of dose titration based on clinical signs and symptoms rather than hormonal levels, due to the on-target pharmacological effect of hypercortisolemia. For drug development professionals, mifepristone serves as a key pharmacological tool for probing GR function and HPA axis regulation. Future research may focus on developing more selective GR modulators that could offer therapeutic benefits with a more nuanced impact on the HPA axis.[7][15]
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Mifepristone Accelerates HPA Axis Recovery in Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mifepristone (RU 486) in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent effects of mifepristone (RU-486) on cortisol levels in bipolar disorder and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mifepristone: effect on plasma corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol in term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single-Day Treatment with Mifepristone Is Sufficient to Normalize Chronic Glucocorticoid Induced Suppression of Hippocampal Cell Proliferation | PLOS One [journals.plos.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
Mifepristone: A Technical Guide to its Application in Steroid Hormone Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid that has become an invaluable tool in the field of steroid hormone biology. Initially recognized for its clinical applications, its potent antagonistic effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR) have established it as a critical ligand for elucidating the complex mechanisms of steroid hormone action.[1] This technical guide provides an in-depth overview of mifepristone's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its use in research settings.
Mifepristone's utility in research stems from its high binding affinity for both PR and GR, acting as a competitive antagonist.[2] At lower concentrations, it selectively blocks the action of progesterone, while at higher doses, it also effectively antagonizes glucocorticoid signaling.[1] This dose-dependent duality allows researchers to dissect the distinct and overlapping roles of these two critical steroid hormones in various physiological and pathological processes.
Mechanism of Action
Mifepristone exerts its effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. This binding prevents the receptors from adopting their active conformation, thereby inhibiting the downstream signaling cascades typically initiated by their cognate hormones, progesterone and cortisol.[2]
Upon binding, mifepristone can induce a conformational change in the receptor that differs from that induced by an agonist. This altered conformation can lead to the recruitment of corepressors instead of coactivators, ultimately leading to the repression of target gene transcription.[3] Furthermore, in the context of the glucocorticoid receptor, mifepristone has been shown to stabilize the receptor's association with heat shock proteins, further preventing its activation.
Interestingly, under certain cellular conditions, such as elevated cyclic AMP (cAMP) levels, mifepristone can exhibit partial agonist activity. This context-dependent switch in function highlights the complexity of steroid hormone receptor signaling and provides a unique avenue for research into the modulation of receptor activity.
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of mifepristone for the progesterone and glucocorticoid receptors as reported in various studies. These values can serve as a reference for designing experiments and interpreting results.
| Receptor | Ligand | Assay Type | Species/Cell Line | Binding Affinity (Ki, nM) | IC50 (nM) | Reference(s) |
| Progesterone Receptor (PR) | Mifepristone | In vitro binding assay | Rat ovary | - | 0.2 | [4] |
| Glucocorticoid Receptor (GR) | Mifepristone | In vitro binding assay | Rat ovary | - | 2.6 | [4] |
| Progesterone Receptor (PR) | Monodemethylated Mifepristone | Inhibition of R5020-stimulated alkaline phosphatase | T47D-CO cells | - | ~1 | [5] |
| Glucocorticoid Receptor (GR) | Monodemethylated Mifepristone | Inhibition of dexamethasone-stimulated transcription | HepG2 cells | - | ~10 | [5] |
| Cell Line | Assay | Effect | Effective Concentration | Reference(s) |
| SK-OV-3 (Ovarian Cancer) | Growth Inhibition | IC50 | 6.25 µM | [4] |
| OV2008 (Ovarian Cancer) | Growth Inhibition | IC50 | 6.91 µM | [4] |
| HCC1937 (Triple-Negative Breast Cancer) | Cell Viability | Dose-dependent decrease | 10-20 µM | [6] |
| SUM149PT (Triple-Negative Breast Cancer) | Cell Viability | Dose-dependent decrease | 10-20 µM | [6] |
Signaling Pathways
Mifepristone's antagonism of progesterone and glucocorticoid receptors impacts a multitude of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of these receptors and the points of intervention by mifepristone.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Androgenic Properties of Mifepristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifepristone (RU-486), a synthetic steroid primarily known for its potent antiprogestogenic and antiglucocorticoid activities, also exhibits significant anti-androgenic effects. This technical guide provides an in-depth exploration of the mechanisms underlying Mifepristone's antagonism of the androgen receptor (AR). We delve into its competitive binding to the AR, its impact on AR-mediated transcriptional activation, and its modulation of interactions between the AR and crucial co-regulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and the progression of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, initiating a cascade of events that lead to the regulation of target gene expression. Consequently, the development of AR antagonists, or anti-androgens, is a cornerstone of therapeutic strategies for androgen-dependent pathologies.
Mifepristone has emerged as a compound of interest due to its demonstrated ability to function as a potent anti-androgen[1][2]. It effectively competes with androgens for binding to the AR and subsequently inhibits androgen-induced cellular responses[1][2]. This guide aims to provide a detailed technical overview of the anti-androgenic facets of Mifepristone, offering a valuable resource for its further investigation and potential clinical applications.
Mechanism of Anti-Androgenic Action
Mifepristone's anti-androgenic activity is multifaceted, primarily revolving around its direct interaction with the androgen receptor and the subsequent downstream consequences.
Competitive Binding to the Androgen Receptor
Mifepristone acts as a competitive antagonist at the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and DHT[3]. This competitive inhibition is the initial and critical step in its anti-androgenic cascade.
Inhibition of AR-Mediated Transcriptional Activation
Upon binding to the AR, Mifepristone induces a conformational change in the receptor that is distinct from that induced by agonists. This altered conformation prevents the recruitment of essential coactivators, such as Transcriptional Intermediary Factor-2 (TIF2) and β-catenin, which are necessary for initiating the transcription of androgen-responsive genes[1][2]. Studies have shown that Mifepristone can effectively inhibit the R1881 (a synthetic androgen)-induced expression of reporter genes driven by androgen-responsive promoters, such as the murine mammary tumor virus (MMTV) promoter[1].
Enhancement of AR-Corepressor Interactions
In a unique and potent mechanism of antagonism, Mifepristone has been shown to enhance the interaction between the androgen receptor and corepressors like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT)[1][2]. By stabilizing the AR-corepressor complex, Mifepristone actively represses the transcription of target genes, effectively converting the AR from a transcriptional activator into a transcriptional repressor[4]. This robust induction of corepressor binding distinguishes Mifepristone from some other anti-androgens[1][2].
Signaling Pathway Overview
The following diagram illustrates the anti-androgenic signaling pathway of Mifepristone.
Quantitative Data on Anti-Androgenic Effects
The following tables summarize the quantitative data regarding Mifepristone's interaction with the androgen receptor.
Table 1: Relative Binding Affinity for the Androgen Receptor
| Compound | Relative Binding Affinity (%) | Reference |
| R1881 (agonist) | 100 | [1] |
| Mifepristone | 5.64 | [1] |
| Cyproterone Acetate (CPA) | 5.64 | [1] |
| Estradiol (E2) | 1.65 | [1] |
| Hydroxyflutamide | 0.44 | [1] |
| Bicalutamide | <<0.16 | [1] |
Table 2: Inhibitory Concentration (IC50) for the Androgen Receptor
| Compound | Receptor | IC50 (nM) | Reference |
| Mifepristone | Androgen Receptor (AR) | 10 |
Note: The IC50 value for Mifepristone's binding to the androgen receptor is cited in several sources, though the specific experimental conditions for this exact value were not detailed in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-androgenic effects of Mifepristone.
Competitive Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the relative binding affinity of Mifepristone for the AR.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled R1881 (for standard curve)
-
Mifepristone and other test compounds
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and scintillation counter
Protocol:
-
Preparation of Prostate Cytosol:
-
Ventral prostates are excised from castrated rats and homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
-
Assay Setup:
-
A standard curve is prepared with increasing concentrations of unlabeled R1881.
-
Test compounds, including Mifepristone, are prepared in a range of concentrations.
-
In assay tubes, a fixed concentration of [³H]-R1881 is incubated with the prostate cytosol in the presence of either buffer (total binding), excess unlabeled R1881 (non-specific binding), or the test compound.
-
-
Incubation:
-
The tubes are incubated overnight at 4°C to allow for binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Ice-cold HAP slurry is added to each tube to adsorb the AR-ligand complexes.
-
The slurry is washed multiple times with buffer to remove unbound [³H]-R1881.
-
-
Quantification:
-
Scintillation cocktail is added to the washed HAP pellets.
-
The radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is calculated for each concentration of the test compound.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific [³H]-R1881 binding) is determined from the dose-response curve.
-
The relative binding affinity is calculated by comparing the IC50 of the test compound to that of a reference compound.
-
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Objective: To assess the antagonistic effect of Mifepristone on androgen-induced gene expression.
Materials:
-
Mammalian cell line (e.g., CV-1, COS-7)
-
Expression vector for the human androgen receptor (hAR)
-
Reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-Luc)
-
Transfection reagent
-
Cell culture medium and reagents
-
R1881 (androgen agonist)
-
Mifepristone
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the hAR expression vector and the MMTV-Luc reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After transfection, the medium is replaced with medium containing the androgen agonist R1881, either alone or in combination with various concentrations of Mifepristone.
-
-
Incubation:
-
The cells are incubated for 24-48 hours to allow for gene expression.
-
-
Cell Lysis:
-
The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
-
-
Luciferase Assay:
-
The cell lysate is mixed with the luciferase assay reagent containing luciferin.
-
The light produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
The inhibitory effect of Mifepristone is determined by comparing the luciferase activity in the presence of R1881 alone to that in the presence of R1881 and Mifepristone.
-
Mammalian Two-Hybrid Assay
This assay is used to investigate the interaction between the androgen receptor and its coregulators in the presence of different ligands.
Objective: To determine if Mifepristone inhibits the interaction between the AR and coactivators or enhances the interaction with corepressors.
Materials:
-
Mammalian cell line
-
Expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) and the AR ligand-binding domain (LBD) (GAL4-AR-LBD).
-
Expression vector for a fusion protein of the VP16 activation domain (AD) and a coregulator (e.g., VP16-TIF2 or VP16-NCoR).
-
Reporter plasmid with a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase).
-
Transfection reagent
-
Ligands (R1881, Mifepristone)
-
Luciferase assay system and luminometer
Protocol:
-
Cell Culture and Transfection:
-
Cells are co-transfected with the GAL4-AR-LBD, VP16-coregulator, and the GAL4-responsive reporter plasmid.
-
-
Treatment:
-
Transfected cells are treated with the vehicle, an androgen agonist (R1881), Mifepristone alone, or a combination of R1881 and Mifepristone.
-
-
Incubation:
-
Cells are incubated for 24-48 hours.
-
-
Luciferase Assay:
-
Cell lysates are prepared and luciferase activity is measured as described in the luciferase reporter gene assay protocol.
-
-
Data Analysis:
-
An increase in luciferase activity in the presence of a ligand indicates an interaction between the AR-LBD and the coregulator.
-
The ability of Mifepristone to inhibit agonist-induced coactivator interaction or to promote corepressor interaction is assessed by the changes in luciferase activity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-androgenic effects of Mifepristone.
Conclusion
Mifepristone demonstrates potent anti-androgenic properties through a multi-pronged mechanism that includes competitive binding to the androgen receptor, inhibition of coactivator recruitment, and a pronounced enhancement of corepressor interaction. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Mifepristone in androgen-dependent diseases. Its unique mode of action, particularly its ability to strongly induce AR-corepressor binding, suggests that it may offer advantages over other anti-androgens and warrants continued investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of mifepristone (RU-486) in castration-resistant prostate cancer, with a correlative assessment of androgen-related hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mifepristone's Impact on Endometrial and Myometrial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its primary mechanism of action is the competitive antagonism of the progesterone receptor (PR), making it a critical tool in reproductive medicine and a subject of extensive research.[2][3] This technical guide provides an in-depth overview of the physiological and molecular impacts of mifepristone on the endometrium and myometrium, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Endometrial Physiology
Mifepristone profoundly alters endometrial histology and function, primarily by blocking the effects of progesterone, a hormone essential for the establishment and maintenance of pregnancy.
Mechanism of Action in the Endometrium
Mifepristone binds to the progesterone receptor with high affinity, demonstrating a fivefold higher binding affinity than progesterone itself.[4] This binding competitively inhibits the actions of progesterone, preventing the endometrium from transitioning from the proliferative to the secretory phase.[4] Furthermore, mifepristone has been shown to downregulate the expression of both progesterone and estrogen receptors (ER) in the endometrium, further blunting the tissue's responsiveness to hormonal cues.[4]
The anti-proliferative effects of mifepristone are also linked to the upregulation of endometrial androgen receptors in both glandular and stromal cells, which exerts an antiestrogenic effect, inhibiting estradiol-stimulated endometrial growth.[5] At a cellular level, mifepristone promotes apoptosis, as evidenced by the activation of caspase-3.[4]
Quantitative Effects on the Endometrium
The impact of mifepristone on the endometrium is dose-dependent. The following tables summarize key quantitative findings from various studies.
| Parameter | Dosage | Duration | Effect | Reference |
| Receptor Binding Affinity (IC50) | ||||
| Progesterone Receptor (PR) | - | In vitro | 0.2 nM | [6][7] |
| Glucocorticoid Receptor (GR) | - | In vitro | 2.6 nM | [6][7] |
| Endometrial Thickness | ||||
| 2 mg/day | 120 days | Significant increase | [8] | |
| 5 mg/day | 60 days | Significant increase | [8] | |
| 1 mg/day | 150 days | Increased thickness in 25% of monophasic cycles | [9] | |
| Cell Proliferation (Ki67 Staining) | ||||
| 2 or 5 mg/day | 120 days | Significant decrease | [10] | |
| Gene Expression (in vivo, 24h post-dose) | ||||
| Matrix Metalloproteinase-10 (MMP10) | 200 mg (single dose) | 24 hours | 99-fold increase | [11] |
| Matrix Metalloproteinase-3 (MMP3) | 200 mg (single dose) | 24 hours | 75-fold increase | [11] |
Signaling Pathways in the Endometrium
Mifepristone's actions are mediated through the modulation of several key signaling pathways within the endometrium.
-
Progesterone Receptor Signaling: As a direct antagonist, mifepristone blocks the canonical progesterone receptor signaling pathway, preventing the transcription of progesterone-responsive genes.
-
Wnt, MMP, and Prostaglandin Pathways: Studies have shown that progesterone withdrawal induced by mifepristone leads to significant alterations in the expression of genes involved in the Wnt, matrix metalloproteinase (MMP), and prostaglandin (PG) signaling pathways.[11] This contributes to the breakdown of the endometrial lining.
-
HAND2 and FGF18: Mifepristone has been found to downregulate HAND2 and upregulate fibroblast growth factor 18 (FGF18), which are associated with changes in endometrial thickness.[4]
-
Apoptosis Pathway: Mifepristone induces apoptosis in endometrial cells through a mitochondria-dependent signaling pathway, leading to increased expression of caspase-3.[5] It also decreases the level of the anti-apoptotic protein Bcl-2.[7]
Myometrial Physiology
Mifepristone also has significant effects on the myometrium, the smooth muscle layer of the uterus, primarily by increasing its contractility and sensitivity to prostaglandins.
Mechanism of Action in the Myometrium
Progesterone is known to suppress uterine contractility during pregnancy.[12] By blocking progesterone receptors in the myometrium, mifepristone reverses this suppression, leading to an increase in uterine contractility.[2][12] This action sensitizes the myometrium to the effects of prostaglandins, which are potent stimulators of uterine contractions.[12] The maximal effect on uterine contractility is typically observed when prostaglandins are administered 36 to 48 hours after mifepristone.[12]
Quantitative Effects on the Myometrium
| Parameter | Dosage | Timing | Effect | Reference |
| Uterine Contractility | ||||
| 200 mg | 7-24 hours post-dose | Increased uterine contractions/hour (8.03-8.53 vs. 5.90-6.61 in placebo) | [13] | |
| Uterine Artery Pulsatility Index (PI) | ||||
| Right Uterine Artery | 200 µg Misoprostol (after Mifepristone) | 1 hour post-misoprostol | Increased from 2.38 to 2.90 | [14] |
| Left Uterine Artery | 200 µg Misoprostol (after Mifepristone) | 1 hour post-misoprostol | Increased from 2.38 to 2.70 | [14] |
Signaling Pathways in the Myometrium
The primary signaling pathway affected by mifepristone in the myometrium is the progesterone receptor signaling cascade, leading to downstream effects on myometrial cell excitability and contractility.
-
IGF-1 Signaling Pathway: In uterine leiomyomas (fibroids), mifepristone has been shown to inhibit the Insulin-like Growth Factor 1 (IGF-1) signaling pathway via the ERK1/2 pathway, which may contribute to its therapeutic effect in reducing fibroid size.[15]
Experimental Protocols
The following outlines common methodologies used in studies investigating the effects of mifepristone.
In Vitro Studies
-
Cell Culture:
-
Endometrial Cancer Cell Lines: HEC-1-A and Ishikawa cells are commonly used.[2]
-
Primary Human Endometrial Endothelial Cells (HEECs): Isolated from endometrial biopsies.[16]
-
3D Endometrial Co-culture System: Human endometrial cells are cultured in a three-dimensional matrix to mimic the in vivo environment, allowing for the study of embryo implantation.[17]
-
-
Methodologies:
-
MTT Assay: To assess cell viability and determine the IC50 of mifepristone.[2]
-
Immunohistochemistry: To evaluate the expression of hormone receptors (ER, PR), proliferation markers (Ki67), and other proteins of interest.[2]
-
Flow Cytometry: To analyze cell cycle arrest and apoptosis.[2]
-
Real-Time Polymerase Chain Reaction (RT-PCR): To quantify the expression of specific genes.[17]
-
Tube Formation Assay: To assess angiogenic activity in endothelial cells.[16]
-
In Vivo Studies
-
Human Clinical Trials:
-
Study Design: Double-blind, randomized, placebo-controlled trials are the gold standard.[4]
-
Participants: Healthy women, women with conditions like endometriosis or uterine fibroids.[4][18]
-
Dosage and Administration: Oral administration of mifepristone at various doses (e.g., 2 mg, 5 mg, 25 mg, 200 mg) for different durations.[8][10][19]
-
-
Methodologies:
-
Transvaginal Sonography: To measure endometrial thickness.[8]
-
Endometrial Biopsy: For histological examination and immunohistochemical analysis.[10]
-
Hormone Level Measurement: Analysis of serum levels of estradiol (E2), progesterone, FSH, and LH.[18]
-
External Tocodynamometry: To continuously record uterine activity and contraction frequency.[13]
-
Uterine Artery Doppler Ultrasound: To measure the pulsatility index (PI) and resistance index (RI) as indicators of blood flow.[20]
-
Conclusion
Mifepristone exerts a complex and multifaceted influence on endometrial and myometrial physiology. Its primary role as a progesterone receptor antagonist disrupts the normal hormonal regulation of the uterus, leading to significant changes in tissue morphology, gene expression, and contractile activity. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and further investigating the intricate mechanisms of mifepristone's action. A thorough comprehension of these effects is paramount for its continued clinical application and the development of novel therapeutic strategies targeting the progesterone receptor.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endometrial Changes Associated with Mifepristone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of long-term low-dose mifepristone on reproductive function in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of long-term treatment with low-dose mifepristone on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on uterine contractility following mifepristone and various routes of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uterine activity after oral mifepristone administration in human pregnancies beyond 41 weeks' gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Misoprostol's effect on uterine arterial blood flow and fetal heart rate in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mifepristone-exposured human endometrial endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of low doses of mifepristone on human embryo implantation process in a three-dimensional human endometrial in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of mifepristone in the different treatments of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A prospective interventional study to evaluate the effects of medical therapy (Mifepristone 25 mg) on the management of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uterine artery Doppler in the management of early pregnancy loss: a prospective, longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Mifepristone for Clinical Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone, initially known as RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its discovery and development represent a significant milestone in reproductive health, offering a non-surgical option for early pregnancy termination. This technical guide provides a comprehensive overview of the historical development of mifepristone for clinical use, detailing its discovery, mechanism of action, pharmacological properties, and the key experimental and clinical studies that led to its global adoption. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Historical Development
The journey of mifepristone from a laboratory compound to a clinically approved medication was marked by scientific innovation and significant social and political challenges.
Discovery and Synthesis
Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf, as part of a program to develop glucocorticoid receptor antagonists.[1][2] The research, led by Georges Teutsch, resulted in the creation of RU-486, a compound that demonstrated a high affinity for both the progesterone and glucocorticoid receptors.[2]
Early Preclinical and Clinical Investigations
Initial preclinical studies in the early 1980s revealed mifepristone's potent antiprogestational effects in various animal models.[3] These findings led to the initiation of the first clinical trials to investigate its potential as an abortifacient. In 1982, a study conducted in Geneva, Switzerland, demonstrated the efficacy of mifepristone in terminating early pregnancies in women.[1] Subsequent research established that the combination of mifepristone with a prostaglandin analogue, such as misoprostol, significantly increased the success rate of medical abortion.[1][3]
Regulatory Journey and Global Adoption
France became the first country to approve mifepristone for medical abortion in 1988.[2][4] China approved its use in the same year.[5] The introduction of mifepristone was met with considerable controversy and opposition, which initially led Roussel-Uclaf to suspend its distribution.[6] However, the French government intervened, declaring the drug "the moral property of women," and ordered its reinstatement.[6] Throughout the 1990s, mifepristone gained approval in several other European countries.[2]
Introduction and Approval in the United States
The path to mifepristone's approval in the United States was particularly arduous. In 1989, the U.S. Food and Drug Administration (FDA) issued an "import alert" that effectively banned the drug.[4][5] It was not until the election of President Bill Clinton in 1993 that the political climate shifted, leading to a renewed effort to make mifepristone available.[4] The Population Council, a non-profit organization, acquired the U.S. rights to mifepristone from Roussel-Uclaf's successor company.[4] After extensive clinical trials in the U.S., the FDA approved mifepristone for medical abortion on September 28, 2000.[2][4][5]
Mechanism of Action
Mifepristone's clinical effects are primarily mediated through its competitive antagonism of the progesterone and glucocorticoid receptors.
Antagonism of the Progesterone Receptor
Progesterone is essential for the establishment and maintenance of pregnancy. It promotes the development of a receptive endometrium, suppresses myometrial contractility, and plays a crucial role in immune tolerance of the fetal allograft. Mifepristone binds with high affinity to the progesterone receptor, blocking the actions of endogenous progesterone.[7][8] This antagonism leads to:
-
Decidual Breakdown: The withdrawal of progesterone support causes the breakdown of the decidual lining of the uterus.[8]
-
Cervical Softening and Dilation: Mifepristone promotes the ripening of the cervix, making it more susceptible to dilation.[8]
-
Increased Uterine Contractility and Prostaglandin Sensitivity: By blocking progesterone's quieting effect on the myometrium, mifepristone increases uterine contractility and enhances the sensitivity of the uterus to the actions of prostaglandins.[8]
Antagonism of the Glucocorticoid Receptor
Mifepristone also acts as a potent antagonist of the glucocorticoid receptor, binding to it with a higher affinity than dexamethasone.[9] This property is the basis for its use in the treatment of hyperglycemia associated with Cushing's syndrome.[7] In the context of medical abortion, its antiglucocorticoid effects are not considered to be the primary mechanism of action.
Downstream Signaling Pathways
The binding of mifepristone to the progesterone receptor initiates a cascade of molecular events that ultimately lead to the termination of pregnancy. Upon binding, the receptor undergoes a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[8] This leads to the altered expression of numerous genes involved in maintaining pregnancy. For instance, mifepristone has been shown to decrease the expression of progesterone-dependent genes such as B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, and increase the expression of pro-apoptotic proteins like Bax in the decidua and chorionic villi.[5] This shift in the Bax/Bcl-2 ratio promotes apoptosis and tissue breakdown.[5]
Pharmacology and Pharmacokinetics
The clinical efficacy and safety of mifepristone are underpinned by its favorable pharmacological and pharmacokinetic profile.
Receptor Binding Affinity
Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, which is critical to its mechanism of action.
| Receptor | Ligand | Binding Affinity (Ki) | IC50 |
| Progesterone Receptor | Mifepristone | ~1.1 nM[7] | ~0.2 nM[10] |
| Glucocorticoid Receptor | Mifepristone | - | ~2.6 nM[10] |
| Androgen Receptor | Mifepristone | - | ~10 nM[11] |
Pharmacokinetic Properties
Mifepristone is rapidly absorbed following oral administration and has a long elimination half-life, which allows for single-dose administration in medical abortion regimens.
| Parameter | Value |
| Absorption | Rapidly absorbed, with peak plasma concentrations reached in approximately 90 minutes.[4] |
| Distribution | Highly protein-bound (approximately 98%) to albumin and alpha-1-acid glycoprotein.[4] |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.[2][12] |
| Elimination | The average elimination half-life is approximately 18 hours.[1] |
Clinical Efficacy for Medical Abortion
Numerous clinical trials have demonstrated the high efficacy and safety of mifepristone in combination with a prostaglandin analogue for the termination of early pregnancy.
| Gestational Age | Mifepristone Dose | Misoprostol Regimen | Success Rate | Reference |
| ≤ 49 days (7 weeks) | 600 mg | 400 µg oral | 92-97% | [13] |
| ≤ 59 days | 200 mg | 800 µg buccal | 98.3% | [14] |
| ≤ 63 days (9 weeks) | 200 mg | 800 µg buccal | 97.7% | [13] |
| 8-16 weeks | 200 mg | 600 µg vaginal/oral (repeated) | 97.1-97.8% | [15] |
Experimental Protocols
The development of mifepristone involved a range of experimental methodologies to characterize its synthesis, in vitro activity, and in vivo efficacy.
Chemical Synthesis of Mifepristone
The synthesis of mifepristone is a multi-step process that starts from a steroid precursor. A general outline of the synthesis is as follows:
-
Selective Protection: The 3-keto group of 4,9-estradiene-3,17-dione is selectively protected.[16]
-
Epoxidation: The steroid nucleus is then subjected to epoxidation.[16]
-
Grignard Reaction: A Grignard reagent is used to introduce the characteristic 11β-aryl group.[14]
-
Hydrolysis and Dehydration: The final steps involve hydrolysis and dehydration to yield mifepristone.[16]
Note: Detailed, proprietary synthesis protocols are not publicly available. The steps outlined represent a general synthetic strategy.
In Vitro Assays
Objective: To determine the binding affinity of mifepristone for the progesterone receptor.
General Protocol:
-
Preparation of Receptor Source: A cell lysate or purified progesterone receptor preparation is used.
-
Incubation: The receptor preparation is incubated with a radiolabeled progesterone analogue (e.g., [3H]progesterone) and varying concentrations of unlabeled mifepristone.
-
Separation: Bound and free radioligand are separated using techniques such as filtration or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured, and the data are used to calculate the Ki or IC50 value for mifepristone.[17][18]
Objective: To assess the cytotoxic effects of mifepristone on cancer cell lines.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are treated with varying concentrations of mifepristone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[6][19]
In Vivo Animal Models
Objective: To evaluate the abortifacient efficacy of mifepristone in vivo.
General Protocol:
-
Mating and Confirmation of Pregnancy: Female rats are mated, and pregnancy is confirmed (e.g., by vaginal plug).
-
Drug Administration: On a specific day of gestation, pregnant rats are administered mifepristone (e.g., by oral gavage or subcutaneous injection) at various doses.[15][20]
-
Observation: The animals are monitored for signs of pregnancy termination, such as vaginal bleeding.
-
Endpoint Analysis: At a predetermined time point, the animals are euthanized, and the uterine contents are examined to determine the number of implantation sites and viable fetuses.[21]
Conclusion
The historical development of mifepristone for clinical use is a compelling example of how a novel chemical entity can be translated from the laboratory to a widely used medication that has had a profound impact on women's health. Its journey highlights the importance of rigorous scientific investigation, from the elucidation of its mechanism of action and pharmacological properties to the execution of well-designed clinical trials. For researchers and drug development professionals, the story of mifepristone serves as a valuable case study in the multifaceted process of bringing a new therapeutic agent to the clinic, a process that often extends beyond the laboratory to navigate complex social and regulatory landscapes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Biological mechanisms underlying the clinical effects of mifepristone (RU 486) on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of mifepristone on the structure of human decidua and chorion and Bax and Bcl-2 expression at early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Determination of RU486 (mifepristone) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mifepristone increases mRNA translation rate, triggers the unfolded protein response, increases autophagic flux, and kills ovarian cancer cells in combination with proteasome or lysosome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Reproductive function in rats after mifepristone-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 18. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Progesterone-mediated reversal of mifepristone-induced pregnancy termination in a rat model: an exploratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mifepristone in Oncology: A Technical Guide to its Mechanisms and Therapeutic Potential
An in-depth exploration of mifepristone's multifaceted role in cancer research, detailing its mechanisms of action, experimental validation, and future therapeutic avenues for researchers, scientists, and drug development professionals.
Introduction
Mifepristone (RU-486), a synthetic steroid, is well-established as a progesterone and glucocorticoid receptor antagonist.[1][2] While widely known for its use in reproductive medicine, a growing body of preclinical and clinical research has illuminated its potential as an anti-cancer agent.[3][4] This technical guide provides a comprehensive overview of mifepristone's applications in oncology, focusing on its molecular mechanisms, experimental data, and the protocols used to evaluate its efficacy. Its activity has been observed in a variety of cancers, including those of the breast, ovary, prostate, and central nervous system.[2][5][6][7]
Core Mechanisms of Action
Mifepristone exerts its anti-neoplastic effects through several distinct, and at times overlapping, mechanisms. These primarily revolve around its ability to modulate hormone receptor signaling and interfere with key cellular pathways controlling proliferation and survival.
Progesterone Receptor (PR) Antagonism
Mifepristone's primary mechanism involves competitive inhibition of the progesterone receptor.[1] It binds to both isoforms of the nuclear progesterone receptor (PR-A and PR-B) with high affinity, blocking the action of progesterone, a hormone implicated in the growth of certain cancers like breast and endometrial cancer.[1][8] Interestingly, the ratio of PR-A to PR-B may be a critical determinant of mifepristone's efficacy, with higher PR-A levels correlating with a better response in some breast cancer models.[8]
However, mifepristone's action is not limited to cancers expressing nuclear PR.[9] Some studies suggest it can also act on membrane progesterone receptors (mPRs), such as the progesterone receptor membrane component 1 (PGRMC1).[9][10] Paradoxically, in some ovarian cancer models, mifepristone has been shown to have an agonistic effect on PGRMC1, potentially promoting tumor growth, which may explain some clinical trial failures.[10][11]
Glucocorticoid Receptor (GR) Antagonism
Mifepristone also functions as a potent antagonist of the glucocorticoid receptor (GR).[1][12] Overexpression of GR has been linked to increased tumor aggressiveness and resistance to treatment in some cancers.[12] By blocking cortisol-induced signaling, mifepristone may help to overcome this resistance and enhance the efficacy of other chemotherapeutic agents.[1] This mechanism is particularly relevant in the context of gliomas and other tumors where glucocorticoids are often used as part of the treatment regimen.
Modulation of Intracellular Signaling Pathways
Recent research has demonstrated that mifepristone can directly influence key signaling pathways that are frequently dysregulated in cancer.[12][13] These include:
-
PI3K-Akt Pathway: This pathway is central to cell survival, proliferation, and metabolism. Mifepristone has been shown to suppress the PI3K-Akt signaling cascade in oral and other cancer cells, contributing to its anti-proliferative effects.[12][13]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is crucial for cell growth and division. Mifepristone can inhibit the phosphorylation of ERK, thereby halting cell cycle progression.[2][13]
-
Cell Cycle Regulation: Mifepristone has been observed to induce cell cycle arrest, primarily at the G1/S transition.[5][7] This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21cip1 and p27kip1, and downregulating the activity of Cdk2/cyclin E complexes.[5][7]
Below is a diagram illustrating the primary signaling pathways affected by mifepristone.
Caption: Mifepristone's multifaceted anti-cancer mechanisms.
Quantitative Data Summary
The anti-cancer effects of mifepristone have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings across various cancer types.
Table 1: In Vitro Efficacy of Mifepristone
| Cancer Type | Cell Line(s) | Concentration (µM) | Effect | Reference |
| Ovarian Cancer | SK-OV-3, Caov-3, IGROV-1, OV2008 | 20 | Growth arrest after 24 hours | [5] |
| Ovarian Cancer | SK-OV-3 | 1, 10, 20 | Dose-dependent reduction in clonogenic survival | [5][14] |
| Oral Cancer | TYS, SAS-H1 | 20 | Effective inhibition of collective cell migration and scattering | [12][13] |
| Oral Cancer | HaCaT, TYS, SAS-H1 | 10-20 | 40-50% decrease in proliferation at 24 hours | [13] |
| Neuroblastoma | SK-N-SH | Dose-dependent | Inhibition of ³H-thymidine incorporation | [2] |
| Various | IOMM-Lee, U87MG, MCF-7, MDA-MB-231, LNCaP, PC-3, OVCAR-3, SK-OV-3, U-2OS, SAOS-2 | Micromolar doses | Cytostatic at lower concentrations, lethal at higher concentrations | [7] |
Table 2: In Vivo Efficacy of Mifepristone
| Cancer Type | Animal Model | Dosage | Effect | Reference |
| Ovarian Cancer | Nude mice with SK-OV-3 xenografts | 0.5 mg/day & 1 mg/day | Significant dose-dependent delay in tumor growth | [5] |
| Prostate Cancer | Nude mice with LNCaP, LNCaP-C4, LNCaP-C4-2 xenografts | 50 mg/kg/day s.c. | ~50% inhibition of tumor weight after 28 days | [6] |
| Breast Cancer | BALB/c mice with MPA-induced mammary carcinomas | 6 mg pellet s.c. | Complete tumor regression | [15] |
Table 3: Clinical Observations with Mifepristone
| Cancer Type | Dosage | Outcome | Reference |
| Metastatic Breast Cancer | 200 or 400 mg/day | Partial response | [16] |
| Unresectable Meningioma | 200 or 400 mg/day | Objective improvement in ~25% of subjects | [16] |
| Various Advanced Cancers | 200 mg/day orally | Palliative effects (improved pain and energy) | [17] |
| Luminal Breast Cancer (PRA-H) | 200 mg/day for 14 days | 49.62% decrease in Ki67 staining | [8] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the therapeutic potential of any compound. Below are detailed methodologies for key experiments cited in mifepristone research.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., TYS, SAS-H1) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of mifepristone (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for 24 and 48 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control group's absorbance.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with mifepristone as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, GR) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
In Vivo Tumor Xenograft Study
This animal model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 SK-OV-3 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., athymic nude mice).[5][6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 270-300 mm³).[6]
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, mifepristone 0.5 mg/day, mifepristone 1 mg/day). Administer treatment via subcutaneous injection or oral gavage.[5][6]
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study (e.g., 28-40 days), euthanize the mice and excise the tumors for weighing and further analysis.[5][6]
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
The workflow for a typical preclinical evaluation of mifepristone is depicted below.
Caption: Preclinical to clinical workflow for mifepristone research.
Conclusion and Future Directions
Mifepristone presents a compelling case for repurposing as an anti-cancer agent. Its ability to target multiple receptors and signaling pathways offers a unique therapeutic advantage, particularly in hormone-driven cancers and in overcoming treatment resistance. The data summarized in this guide highlight its efficacy in both in vitro and in vivo models across a spectrum of malignancies.
However, challenges remain. The dual agonistic/antagonistic role of mifepristone on membrane progesterone receptors warrants further investigation to delineate patient populations who would most benefit.[10] Additionally, despite promising preclinical data, progress to larger clinical trials has been slow, partly due to political and commercial interests.[4]
Future research should focus on:
-
Biomarker Discovery: Identifying reliable biomarkers, such as the PR-A/PR-B ratio, to predict patient response.[8]
-
Combination Therapies: Evaluating mifepristone in combination with standard chemotherapies and targeted agents to enhance efficacy and overcome resistance.
-
Clinical Trials: Designing and executing well-controlled clinical trials in various cancers to validate the preclinical findings.[17][18]
For researchers and drug development professionals, mifepristone represents a promising, albeit complex, therapeutic candidate. A deeper understanding of its nuanced mechanisms of action will be critical to unlocking its full potential in the fight against cancer.
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
- 3. The Science Behind Mifepristone: Beyond Abortion Care [mfpiclinic.com]
- 4. An abortion drug for breast cancer is being blocked by moral and political interests | Science | EL PAÍS English [english.elpais.com]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of mifepristone in the human LNCaP, LNCaP-C4, and LNCaP-C4-2 prostate cancer models in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers [scivisionpub.com]
- 10. Molecular mechanisms underlying mifepristone's agonistic action on ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms underlying mifepristone's agonistic action on ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Mifepristone on Migration and Proliferation of Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. erc.bioscientifica.com [erc.bioscientifica.com]
- 16. Mifepristone. Auxiliary therapeutic use in cancer and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of the progesterone receptor antagonist mifepristone for palliative therapy of patients with a variety of advanced cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
An In-depth Technical Guide to the Off-Target Effects of Mifepristone in Preclinical Research
Executive Summary: Mifepristone (RU-486) is a synthetic steroid primarily known for its potent antagonism of the progesterone receptor (PR), the on-target effect utilized for medical termination of pregnancy. However, a comprehensive understanding of its pharmacological profile requires a thorough investigation of its off-target activities, which are critical for predicting potential side effects, understanding secondary mechanisms of action, and exploring novel therapeutic applications. This guide provides a detailed overview of the key off-target effects of mifepristone identified in preclinical studies. The most significant and well-characterized off-target activity is its potent antagonism of the glucocorticoid receptor (GR). Additionally, preclinical evidence demonstrates antiandrogenic properties and effects on ion channels, specifically the inhibition of L-type Ca2+ channels. This document summarizes the quantitative data, details the experimental protocols used to elucidate these effects, and provides visual diagrams of the involved signaling pathways and workflows to support researchers and drug development professionals.
Glucocorticoid Receptor (GR) Antagonism
The most prominent off-target effect of mifepristone is its strong competitive antagonism of the glucocorticoid receptor (GR).[1][2] This activity is dose-dependent, becoming more pronounced at higher concentrations, such as those used in the treatment of Cushing's syndrome.[1][3] Mifepristone exhibits a high binding affinity for the GR, in some cases greater than the endogenous ligand cortisol and the synthetic agonist dexamethasone.[4]
Mechanism of Action
Mifepristone binds to the intracellular GR, preventing the conformational change necessary for the recruitment of coactivators and subsequent transcription of glucocorticoid-responsive genes.[2] It shows a higher affinity for the GR-II receptor subtype compared to the GR-I receptor.[1] This blockade of GR-mediated negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis can lead to a compensatory increase in circulating ACTH and cortisol levels.[3]
Quantitative Data: Receptor Binding & Potency
| Compound | Receptor | Parameter | Value | Species/System | Reference |
| Mifepristone | Progesterone (PR) | IC50 | 0.2 nM | In vitro assay | [5] |
| Mifepristone | Glucocorticoid (GR) | IC50 | 2.6 nM | In vitro assay | [5] |
| Mifepristone | Glucocorticoid (GR) | IC50 | 0.6 nM | COS-7 cells | [5] |
| Mifepristone | Androgen (AR) | IC50 | 10 nM | In vitro assay | [6] |
| Mifepristone | Glucocorticoid (GR) | Relative Affinity | Equal to Dexamethasone | Rat Ovary | [4] |
| Mifepristone | Androgen (AR) | Relative Affinity | ~9% of Testosterone | Rat Ovary | [4] |
Experimental Protocol: Radioreceptor Binding Assay
A common method to determine binding affinity is the competitive radioreceptor assay.[4]
-
Tissue Preparation: Ovaries from estrogen-stimulated, hypophysectomized immature female rats are homogenized in a suitable buffer.
-
Cytosol Extraction: The homogenate is centrifuged at 100,000 x g to obtain the supernatant (cytosol), which contains the soluble steroid receptors.
-
Incubation: The cytosol is incubated with a tritiated (radioactively labeled) steroid agonist (e.g., [3H]dexamethasone for GR) either alone or in the presence of varying concentrations of unlabeled mifepristone.
-
Separation: Receptor-bound and free steroids are separated using methods like Sephadex G-200 column chromatography.
-
Quantification: The radioactivity in the bound fraction is measured. A decrease in radioactivity with increasing concentrations of mifepristone indicates competitive binding.
-
Analysis: The data are used to calculate the relative binding affinity (RBA) or the inhibition constant (Ki) of mifepristone for the glucocorticoid receptor.
Androgen Receptor (AR) Antagonism
Mifepristone exhibits weak to moderate antiandrogenic activity, which appears to be mediated by a distinct mechanism compared to classic androgen receptor antagonists.[7][8] Preclinical studies suggest that instead of simply blocking the receptor, mifepristone modulates the receptor's interaction with transcriptional coregulators.[8]
Mechanism of Action
In the presence of an androgen agonist, mifepristone was found to inhibit the recruitment of coactivators to the AR. More notably, it strongly induces the interaction between the AR and corepressors, such as the nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). This enhanced recruitment of corepressors leads to the active repression of androgen-responsive gene transcription.[8]
References
- 1. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mifepristone's interaction with other steroid receptors
An In-depth Technical Guide to Mifepristone's Interaction with Other Steroid Receptors
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antagonist activity at the progesterone receptor (PR), which has led to its primary clinical application in medical termination of pregnancy.[1][2][3][4] However, its molecular structure allows for significant cross-reactivity with other members of the steroid receptor superfamily, notably the glucocorticoid receptor (GR) and the androgen receptor (AR).[2][5] This guide provides a detailed technical overview of mifepristone's interactions with these non-progesterone steroid receptors, summarizing key quantitative data, outlining experimental methodologies used for characterization, and illustrating the underlying molecular pathways. This information is critical for researchers and drug development professionals exploring the broader therapeutic potential and off-target effects of mifepristone.
Interaction with the Glucocorticoid Receptor (GR)
Mifepristone was initially developed in a research program seeking a compound with antiglucocorticoid properties.[3] It is a powerful competitive antagonist of the glucocorticoid receptor, binding with a higher affinity than the natural ligand, cortisol, and even the synthetic glucocorticoid, dexamethasone.[6] This potent antagonism forms the basis of its FDA-approved use in managing hyperglycemia in patients with Cushing's syndrome.[1][7][8][9]
Mechanism of Action and Binding Affinity
Mifepristone binds to the ligand-binding domain of the cytosolic GR.[8] This binding prevents the receptor from undergoing the complete conformational change required for full agonist activity.[2][10] While the mifepristone-bound GR can still translocate to the nucleus and bind to DNA at Glucocorticoid Response Elements (GREs), it fails to efficiently recruit the coactivators necessary for gene transcription.[11] Instead, it can promote the binding of corepressors, further inhibiting gene expression.[12]
The binding affinity of mifepristone for the GR is comparable to its affinity for the PR, and significantly higher than that of dexamethasone.[13] Doses of 4.5 mg/kg or greater in humans can result in a compensatory elevation of adrenocorticotropic hormone (ACTH) and cortisol due to the blockade of the negative feedback loop at the pituitary and hypothalamus.[5]
Under certain experimental conditions, particularly in cells overexpressing the GR, mifepristone can exhibit partial agonist activity.[14][15] The degree of this agonist activity is dependent on the cellular concentration of the GR.[14]
Quantitative Data: Glucocorticoid Receptor Interaction
| Parameter | Ligand | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | Mifepristone | Glucocorticoid Receptor (GR) | ~2 nM | Native Receptors | [13] |
| Relative Binding Affinity | Mifepristone vs. Dexamethasone | Glucocorticoid Receptor (GR) | >3 times higher than dexamethasone | Not Specified | [6] |
| Functional Activity | Antagonist | Glucocorticoid Receptor (GR) | Potent Antagonist | In vitro & in vivo | [16] |
| Partial Agonist Activity | Agonist | Glucocorticoid Receptor (GR) | Dependent on GR concentration | COS-7 cells, E8.2.A3 cell clones | [14] |
Signaling Pathway Visualization
Caption: Mifepristone's antagonistic action on the Glucocorticoid Receptor signaling pathway.
Interaction with the Androgen Receptor (AR)
Mifepristone also exhibits weak but significant antiandrogenic activity.[5] It acts as a competitive antagonist at the androgen receptor, and studies have demonstrated its potential to inhibit androgen-mediated processes.[17][18] This interaction is of particular interest for its potential therapeutic applications, such as in prostate cancer.[17]
Mechanism of Action and Binding Affinity
Mifepristone functions as a potent antiandrogen by directly competing with androgens for binding to the AR.[17][18] Its relative binding affinity for the AR is comparable to that of cyproterone acetate and higher than hydroxyflutamide and bicalutamide.[18] Upon binding, mifepristone inhibits the agonist-induced N-terminal/C-terminal (N/C) interaction of the AR, which is crucial for receptor activation. While mifepristone alone does not induce interaction between the AR and coactivators, it effectively inhibits the recruitment of coactivators like TIF2 and β-catenin induced by androgens.[18]
A key feature of its mechanism is the enhanced interaction it promotes between the AR and corepressors, such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors).[17][18] This recruitment of corepressors is more pronounced with mifepristone than with other antiandrogens like hydroxyflutamide and bicalutamide, contributing to its strong antagonist effect.[18]
Quantitative Data: Androgen Receptor Interaction
| Parameter | Ligand | Receptor | Value/Effect | Species/System | Reference |
| Relative Binding Affinity | Mifepristone | Androgen Receptor (AR) | Comparable to cyproterone acetate; higher than hydroxyflutamide & bicalutamide | In vitro binding assay | [18] |
| Functional Activity | Antagonist | Androgen Receptor (AR) | Potent antagonist with minimal agonist activity | LNCaP cells, CV-1 cells | [17] |
| Coactivator Interaction | Antagonist | AR-TIF2, AR-β-catenin | Inhibits R1881-induced interaction | Mammalian two-hybrid assay | [17][18] |
| Corepressor Interaction | Agonist | AR-NCoR, AR-SMRT | Strongly induces interaction | Mammalian two-hybrid assay, Co-IP | [17][18] |
| Transcriptional Activity | Antagonist | Androgen-responsive promoters | Dose-dependent inhibition of R1881-induced transcription | In vitro | [18] |
Signaling Pathway Visualization
Caption: Mifepristone's antiandrogenic action on the Androgen Receptor signaling pathway.
Interaction with the Mineralocorticoid Receptor (MR)
Current evidence indicates that mifepristone does not bind to the mineralocorticoid receptor.[6] However, it can indirectly affect the mineralocorticoid pathway, particularly during high-dose treatment for Cushing's syndrome. The mifepristone-induced blockade of the GR leads to a surge in circulating cortisol.[3][7] These high levels of cortisol can overcome the enzymatic barrier of 11β-hydroxysteroid dehydrogenase type 2 in mineralocorticoid-sensitive tissues and bind to and activate the MR, potentially leading to side effects such as hypokalemia.[7][19] This effect is not due to a direct interaction with the MR but is a consequence of the GR blockade.[20][21]
Experimental Protocols
The characterization of mifepristone's interaction with steroid receptors relies on established in vitro assays. The following sections detail the generalized protocols for two key experimental methods.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of mifepristone for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of the target receptor is required, typically from cell lysates (e.g., from cells overexpressing the receptor) or purified receptor protein.
-
Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [3H]dexamethasone for GR, [3H]R1881 for AR), and varying concentrations of unlabeled mifepristone.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Separate receptor-bound radioligand from unbound radioligand. A common method is hydroxylapatite adsorption or dextran-coated charcoal, which binds the free radioligand, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the mifepristone concentration. The IC50 (concentration of mifepristone that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This cell-based functional assay measures the ability of mifepristone to either activate (agonist) or inhibit (antagonist) receptor-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, CV-1) that lacks endogenous expression of the target receptor.[22] Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., human GR or AR).
-
A reporter vector containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the hormone response element (e.g., GREs or AREs).[23]
-
Optionally, a third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.[23]
-
-
Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with:
-
Agonist mode: Varying concentrations of mifepristone alone to test for agonist activity.
-
Antagonist mode: A fixed concentration of a known agonist (e.g., dexamethasone for GR, R1881 for AR) plus varying concentrations of mifepristone.
-
-
Incubation: Incubate the treated cells for a period sufficient for transcriptional activation and reporter protein accumulation (e.g., 16-24 hours).[22]
-
Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed reporter protein.[24]
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for firefly luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[24]
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal (if used). For antagonist mode, plot the percentage of inhibition versus the logarithm of the mifepristone concentration to determine the IC50. For agonist mode, plot the signal versus the logarithm of the mifepristone concentration to determine the EC50.
Caption: Workflow for a steroid receptor reporter gene assay.
Conclusion
Mifepristone's pharmacological profile extends significantly beyond its well-known antiprogestogenic effects. It is a potent antagonist of the glucocorticoid receptor and a notable, albeit weaker, antagonist of the androgen receptor.[2][5][17] It displays minimal to no direct interaction with the mineralocorticoid receptor.[6] This cross-reactivity is clinically relevant, underpinning its use in Cushing's syndrome and suggesting potential applications in conditions like prostate cancer.[7][17] For researchers and drug developers, a thorough understanding of these off-target interactions is essential for optimizing therapeutic strategies, anticipating potential side effects, and guiding the development of more selective second-generation steroid receptor modulators.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The steroid antagonist RU486 exerts different effects on the glucocorticoid and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The steroid hormone antagonist RU486. Mechanism at the cellular level and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RU486-induced glucocorticoid receptor agonism is controlled by the receptor N terminus and by corepressor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mifepristone (RU486), Progesterone and Glucocorticoid receptor antagonist (CAS 84371-65-3) | Abcam [abcam.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. Dexamethasone and mifepristone Interactions - Drugs.com [drugs.com]
- 22. eubopen.org [eubopen.org]
- 23. promega.com [promega.com]
- 24. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Mifepristone on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (MF), also known as RU-486, is a synthetic steroid with potent antiprogestin and antiglucocorticoid activities.[1][2] Initially developed and widely used for medical termination of pregnancy, a growing body of preclinical evidence has highlighted its potential as an anti-cancer agent.[3][4][5] In vitro studies have demonstrated that mifepristone can inhibit the proliferation of a wide range of cancer cell lines, including those of the ovary, breast, prostate, and nervous system, often irrespective of their progesterone receptor (PR) status.[3] Its anti-cancer effects are primarily attributed to the induction of cell cycle arrest and apoptosis.[3][5][6]
These application notes provide a comprehensive overview of the in vitro effects of mifepristone on various cancer cell lines and offer detailed protocols for key experimental assays.
Data Presentation: Efficacy of Mifepristone Across Various Cancer Cell Lines
The anti-proliferative effect of mifepristone has been documented across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| SK-OV-3 | Ovarian Cancer | 6.25 | 72 | [4] |
| OV2008 | Ovarian Cancer | 6.91 | 72 | [4] |
| HEC-1-A | Endometrial Cancer | ~40.2 (16 µg/ml) | Not Specified | [7] |
| Ishikawa | Endometrial Cancer | ~47.8 (19 µg/ml) | Not Specified | [7] |
| SUM149PT | Triple-Negative Breast Cancer | 10-22 | Not Specified | [8] |
| HCC1937 | Triple-Negative Breast Cancer | 10-22 | Not Specified | [8] |
| MP41 | Uveal Melanoma | 20 | 72 | [1] |
| MEL270 | Uveal Melanoma | 20 | 72 | [1] |
| OMM2.5 | Uveal Melanoma | 20 | 72 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 0.11 | 48 | [9] |
Key Anti-Cancer Effects of Mifepristone In Vitro
Mifepristone exerts its anti-cancer effects through several mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
A predominant effect of mifepristone is the induction of G1 phase cell cycle arrest in a variety of cancer cell lines, including ovarian, breast, and prostate cancer cells.[3][4] This arrest is often associated with the inhibition of cyclin-dependent kinase 2 (Cdk2) activity, a key regulator of the G1/S phase transition.[3][4] Mifepristone treatment leads to an upregulation of the Cdk inhibitors p21cip1 and p27kip1, which in turn bind to and inhibit the Cdk2/cyclin E complex, thereby preventing cells from entering the S phase.[4][10]
Apoptosis
At higher concentrations, mifepristone can induce apoptosis or programmed cell death.[3] In endometrial cancer cell lines, mifepristone has been shown to increase the expression of p53 and decrease the expression of the anti-apoptotic protein Bcl-2.[7] In antiestrogen-resistant breast cancer cells, mifepristone treatment leads to caspase activation and subsequent apoptosis.[5][6]
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the anti-cancer effects of mifepristone.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of mifepristone on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of mifepristone in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the mifepristone-containing medium to each well. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of mifepristone on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with mifepristone at the desired concentration for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by mifepristone.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with mifepristone.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Visualizations
Mifepristone's anti-cancer activity is mediated through the modulation of specific signaling pathways. A key mechanism is the inhibition of the Cdk2 pathway, leading to G1 cell cycle arrest. Additionally, mifepristone has been shown to affect the PI3K/Akt and MAPK signaling pathways in some cancer types.[11][12][13]
Caption: Experimental workflow for in vitro analysis of mifepristone's anti-cancer effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. scielo.br [scielo.br]
- 3. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mifepristone in Animal Models of Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome, characterized by chronic hypercortisolism, presents significant challenges in both clinical management and drug development. Animal models are indispensable tools for investigating the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Mifepristone (also known as RU-486), a potent glucocorticoid receptor (GR) antagonist, has emerged as a valuable pharmacological tool in these models and as a therapeutic option for patients with Cushing's syndrome.[1][2] These application notes provide detailed protocols for the use of mifepristone in various animal models of Cushing's syndrome, guidance on experimental design, and a summary of expected outcomes based on published literature.
Mechanism of Action of Mifepristone
Mifepristone exerts its effects by competitively binding to the glucocorticoid receptor with high affinity, thereby blocking the downstream signaling pathways normally activated by cortisol (or corticosterone in rodents).[3] This antagonism occurs at the cellular level, preventing the translocation of the activated GR to the nucleus and subsequent regulation of target gene expression.[4] In the context of Cushing's syndrome, this blockade mitigates the deleterious effects of excessive glucocorticoid levels on various tissues and metabolic processes. It is important to note that by blocking the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, mifepristone treatment can lead to a compensatory increase in ACTH and cortisol levels.[5] Therefore, clinical and biochemical markers other than cortisol levels must be used to assess treatment efficacy.
Animal Models of Cushing's Syndrome
The selection of an appropriate animal model is critical for the successful investigation of Cushing's syndrome. Several models have been developed, each with distinct advantages and limitations.
1. Exogenous Glucocorticoid-Induced Models (Rat and Mouse):
This is the most common and straightforward method to induce a Cushing's-like state in rodents. It involves the administration of synthetic glucocorticoids like dexamethasone or the natural glucocorticoid, corticosterone.[6]
-
Induction Protocol:
-
Dexamethasone (DEX) Administration: DEX can be administered subcutaneously at a dose of 5 µ g/100 g body weight for 14 days to induce a state of hypercortisolism and HPA axis suppression.[7]
-
Corticosterone (CORT) Administration: CORT can be delivered via subcutaneous implantation of pellets or in drinking water to achieve sustained high levels of the hormone.[6]
-
2. Spontaneous Models:
Spontaneous models of Cushing's disease, though less common for preclinical drug testing due to variability and cost, offer a more physiologically relevant representation of the human condition.
-
Canine Cushing's Syndrome: Dogs can naturally develop pituitary-dependent hyperadrenocorticism (PDH) or adrenal-dependent tumors, making them a valuable translational model.[8][9][10]
-
Equine Cushing's Disease (Pituitary Pars Intermedia Dysfunction - PPID): Horses commonly develop PPID, which shares some clinical signs with human Cushing's disease.[9][10]
Experimental Protocols for Mifepristone Administration
The following protocols are based on published studies and provide a starting point for researchers. Dose-response studies are recommended to determine the optimal dose for a specific animal model and experimental endpoint.
Rodent Models (Rat and Mouse)
Mifepristone Preparation and Administration:
-
Vehicle: Mifepristone can be suspended in an aqueous solution containing 0.25% carboxymethylcellulose and 0.2% Tween 20 for oral gavage.[1] For subcutaneous injection, it can be dissolved in propylene glycol.[11]
-
Dosage: Dosages in rodents can vary widely depending on the study's objective.
-
For studying effects on the HPA axis and adrenal function, a dose of 6 mg/100 g body weight administered orally via gavage has been used in rats.[7]
-
In studies investigating behavioral effects, a dose of 10 mg/kg administered subcutaneously for five days has been effective in rats.[11]
-
Higher doses, such as 50 mg/kg once a day via gavage, have also been used in rats.[1]
-
-
Route of Administration: Oral gavage and subcutaneous injection are the most common routes of administration.
Assessment of Efficacy:
-
Hormonal Analysis:
-
Plasma ACTH: Measurement of plasma ACTH levels is crucial as they are expected to increase with effective GR blockade.[7]
-
Plasma Corticosterone: While corticosterone levels may increase, they are not a reliable indicator of mifepristone efficacy due to the disruption of the negative feedback loop.
-
-
Metabolic Parameters:
-
Adrenal Gland Morphology:
-
Gene Expression:
-
CYP11B1: The mRNA expression of corticosterone synthase (CYP11B1) in the adrenal glands can be measured as an indicator of adrenal function.[7]
-
Canine Cushing's Syndrome
While mifepristone is not a standard treatment for canine Cushing's syndrome, it has been investigated. The pharmacokinetics can vary significantly between individual dogs.[12]
-
Dosage and Administration: Due to the limited data, specific protocols are not well-established. Treatment would likely require careful dose titration based on clinical response and monitoring for adverse effects.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of mifepristone in animal models of Cushing's syndrome.
Table 1: Effects of Mifepristone in a Dexamethasone-Induced Rat Model of ACTH-Independent Cushing's Syndrome [7]
| Parameter | Control Group | DEX Group | DEX + MIF Group |
| Plasma ACTH (pg/mL) | 100.5 ± 28.9 | 25.1 ± 7.9 | 218.3 ± 104.9 |
| Adrenal Weight (mg) | 20.4 ± 3.4 | 10.1 ± 1.9 | 19.8 ± 3.7 |
| Systolic Blood Pressure (mmHg) | 120 ± 10 | 145 ± 15 | 125 ± 12 |
| Blood Glucose (mg/dL) | 110 ± 15 | 150 ± 20 | 115 ± 18 |
| Adrenal CYP11B1 mRNA (relative expression) | 1.0 ± 0.2 | 0.3 ± 0.1 | 1.5 ± 0.4 |
Table 2: Effects of Mifepristone on Neuroendocrine Parameters in Rats [11]
| Parameter | Vehicle | Mifepristone (10 mg/kg, s.c.) |
| Basal Plasma ACTH (pg/mL) | ~50 | ~150 |
| Stress-Induced Plasma ACTH (pg/mL) | ~250 | ~150 |
| Basal Plasma Corticosterone (ng/mL) | ~100 | ~200 |
| Stress-Induced Plasma Corticosterone (ng/mL) | ~400 | ~400 |
Visualizations
Signaling Pathway of Glucocorticoid Action and Mifepristone Antagonism
Caption: Mifepristone competitively blocks cortisol binding to the GR.
Experimental Workflow for a Rodent Cushing's Model
Caption: A typical experimental workflow for testing mifepristone.
Logical Relationship of HPA Axis and Mifepristone Action
Caption: Mifepristone disrupts the HPA axis negative feedback loop.
Conclusion
Mifepristone is a powerful tool for studying the pathophysiology of Cushing's syndrome in animal models and for evaluating potential therapeutic interventions. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, mifepristone dosage and administration, and appropriate efficacy endpoints are essential for obtaining meaningful and reproducible results. The provided visualizations offer a clear understanding of the underlying mechanisms and experimental workflows.
References
- 1. Resetting the Stress System with a Mifepristone Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone: treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone (RU 486) in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal models of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
Application Note: Quantification of Mifepristone in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mifepristone in human plasma. The described protocol is essential for pharmacokinetic studies, drug monitoring, and various research applications in drug development. The method utilizes a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for its linearity, precision, accuracy, and recovery, ensuring reliable and reproducible results.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2] It is primarily used for medical termination of pregnancy and has been investigated for the treatment of Cushing's syndrome, endometriosis, and certain types of cancer.[2][3] Accurate quantification of mifepristone in plasma is crucial for understanding its pharmacokinetic profile and for clinical and preclinical research. This document provides a detailed protocol for a validated HPLC-MS/MS method suitable for researchers, scientists, and professionals in drug development.
Experimental
Materials and Reagents
-
Mifepristone reference standard
-
Internal Standard (IS): Alfaxolone, Levonorgestrel, or Mifepristone-d3[1][4][5]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ultrapure Water
-
Human Plasma (with K3EDTA as anticoagulant)[1]
Equipment
-
HPLC system (e.g., Surveyor HPLC system or equivalent)[6]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][4][6]
-
Analytical column: Hypersil C18 BDS column (2.1 × 50 mm, 5 μm) or equivalent[4]
-
Microcentrifuge
-
Nitrogen evaporator
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Mifepristone and the Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Mifepristone stock solution with methanol to create working standard solutions for the calibration curve and quality control samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.5 - 500 ng/mL) and QC samples (low, medium, and high concentrations).[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4][7]
-
Add the internal standard solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the HPLC-MS/MS method for Mifepristone.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Mifepristone | 0.5 - 5000 | > 0.997 |
Data compiled from multiple sources indicating common performance characteristics.[4]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%RE) |
| Low | 5 | ≤ 7.2% | ≤ 15.7% | ≤ ±10.2% |
| Medium | 100 | ≤ 5.0% | ≤ 10.0% | ≤ ±8.0% |
| High | 400 | ≤ 4.3% | ≤ 8.5% | ≤ ±5.0% |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data synthesized from reported validation studies.[4]
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Mifepristone | Liquid-Liquid Extraction | 96.3 - 114.7% |
Recovery values can vary based on the specific LLE solvent and protocol used.[5]
Visualizations
Caption: Experimental workflow for Mifepristone quantification.
Caption: Key components of the analytical method and its validation.
References
- 1. imedpub.com [imedpub.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Mifepristone and Misoprostol in Early Pregnancy Termination Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a Mifepristone and Misoprostol combination regimen for early pregnancy termination. This document includes summaries of clinical data, detailed experimental protocols for preclinical and clinical research, and visualizations of the relevant signaling pathways and workflows.
Introduction
Mifepristone, a synthetic steroid, functions as a progesterone receptor antagonist.[1] By blocking the action of progesterone, a hormone essential for maintaining pregnancy, Mifepristone leads to the breakdown of the uterine lining.[2] Misoprostol is a prostaglandin E1 analogue that induces cervical ripening and uterine contractions, facilitating the expulsion of uterine contents.[3] The combination of Mifepristone and Misoprostol is a safe and effective non-surgical option for early pregnancy termination.[4][5]
Clinical Data Summary
The efficacy of the Mifepristone and Misoprostol regimen is well-documented in numerous clinical trials. The success rate is influenced by the gestational age and the specific dosage regimen employed.
Efficacy Rates by Gestational Age
| Gestational Age | Dosage Regimen | Efficacy Rate (Complete Abortion) | Reference |
| ≤ 49 days (≤ 7 weeks) | 600 mg Mifepristone orally, followed 48h later by 400 mcg Misoprostol orally | 92% | [6] |
| 50-56 days (7.1-8 weeks) | 600 mg Mifepristone orally, followed 48h later by 400 mcg Misoprostol orally | 83% | [6] |
| 57-63 days (8.1-9 weeks) | 600 mg Mifepristone orally, followed 48h later by 400 mcg Misoprostol orally | 77% | [6] |
| ≤ 63 days (≤ 9 weeks) | 200 mg Mifepristone orally, followed 24-48h later by 800 mcg Misoprostol buccally | 97.7% | [7] |
| ≤ 70 days (≤ 10 weeks) | 200 mg Mifepristone orally, followed 24-48h later by 800 mcg Misoprostol buccally | FDA-approved regimen, high efficacy | [8][9] |
| 64-70 days (9.1-10 weeks) | 200 mg Mifepristone orally, followed by a single dose of 800 mcg Misoprostol | 92.3% | [5] |
| 71-77 days (10.1-11 weeks) | 200 mg Mifepristone orally, followed by a single dose of 800 mcg Misoprostol | 87% | [5] |
Common Dosage Regimens
| Drug | Dosage | Route of Administration | Timing | Notes | Reference |
| Mifepristone | 200 mg | Oral | Day 1 | A lower dose of 200 mg is as effective as 600 mg. | [5] |
| Misoprostol | 800 mcg | Buccal, Sublingual, or Vaginal | 24-48 hours after Mifepristone | Buccal and sublingual routes have higher rates of gastrointestinal side effects compared to vaginal administration. | [4][5] |
| Misoprostol (repeat dose) | 400 mcg or 800 mcg | Buccal, Sublingual, or Vaginal | 3-4 hours after the initial dose | Recommended after 9 weeks gestation to improve success rates. | [4][5] |
Common Adverse Effects
| Adverse Effect | Frequency | Management | Reference |
| Abdominal Pain/Cramping | Very Common | Nonsteroidal anti-inflammatory drugs (NSAIDs) | [1] |
| Nausea and Vomiting | Common | Antiemetics | [1] |
| Diarrhea | Common | Loperamide | [1] |
| Vaginal Bleeding | Expected | Monitoring; typically lasts 9-16 days. | [4] |
| Low-grade Fever/Chills | Common | NSAIDs | [4] |
Signaling Pathways
Mifepristone Signaling Pathway
Mifepristone competitively binds to the intracellular progesterone receptor, preventing progesterone from exerting its effects. This leads to decidual breakdown and sensitizes the myometrium to prostaglandins.[1][10]
Caption: Mifepristone blocks the progesterone receptor, inhibiting gene transcription necessary for pregnancy maintenance.
Misoprostol Signaling Pathway
Misoprostol, a prostaglandin E1 analog, binds to prostaglandin E receptors on uterine smooth muscle cells, leading to an increase in intracellular calcium and subsequent uterine contractions.[11]
Caption: Misoprostol activates prostaglandin E receptors, leading to uterine contractions and cervical ripening.
Experimental Protocols
In Vitro Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Test compound (e.g., Mifepristone)
-
Binding buffer (e.g., Tris-HCl, EDTA, glycerol)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound and a standard competitor (unlabeled progesterone).
-
In a multi-well plate, combine the recombinant progesterone receptor, radiolabeled progesterone, and either the test compound or the standard competitor in the binding buffer.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter mat.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC₅₀) to determine its binding affinity.
In Vitro Uterine Contractility Assay
Objective: To assess the effect of test compounds on uterine smooth muscle contraction.
Materials:
-
Uterine tissue strips from a suitable animal model (e.g., rat)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Isotonic force transducer and data acquisition system
-
Test compounds (Mifepristone and Misoprostol)
Protocol:
-
Isolate uterine horns from a primed (e.g., estrogen-treated) female rat.
-
Cut the uterine horns into longitudinal strips of a consistent size.
-
Mount the uterine strips in the organ baths containing physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂).
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Record baseline spontaneous contractions.
-
To study the effect of Mifepristone, pre-incubate the tissue with the compound for a set duration.
-
To study the effect of Misoprostol, add cumulative concentrations of the compound to the organ bath and record the contractile response (frequency and amplitude).
-
Analyze the data to determine the dose-response relationship for the test compounds on uterine contractility.[3]
Preclinical Animal Model for Efficacy and Safety
Objective: To evaluate the abortifacient efficacy and safety of the Mifepristone and Misoprostol combination in a pregnant animal model.
Animal Model: Pregnant rats (e.g., Sprague-Dawley) on a specific day of gestation.
Protocol:
-
Confirm pregnancy in female rats through methods such as vaginal smears or observation of a vaginal plug.
-
On a designated day of gestation (e.g., day 7, analogous to early human pregnancy), administer Mifepristone orally to the treatment group.
-
24-48 hours after Mifepristone administration, administer Misoprostol (e.g., orally or vaginally).
-
A control group should receive a placebo.
-
Monitor the animals for signs of abortion, including vaginal bleeding and expulsion of fetal tissue.
-
At the end of the study period, euthanize the animals and examine the uterine contents to confirm the success of the abortion.
-
Monitor for any adverse effects, such as changes in body weight, food and water intake, and general behavior.[12]
-
Collect blood samples for pharmacokinetic and toxicological analysis.
Experimental and Clinical Workflow
The following diagram illustrates a typical workflow for the development and clinical application of the Mifepristone and Misoprostol regimen.
Caption: A simplified workflow from preclinical research to clinical application of Mifepristone and Misoprostol.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Studies on uterine contractility following mifepristone and various routes of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone and Misoprostol for Early Pregnancy Loss and Medication Abortion | AAFP [aafp.org]
- 5. ipas.org [ipas.org]
- 6. Early pregnancy termination with mifepristone and misoprostol in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Information about Mifepristone for Medical Termination of Pregnancy Through Ten Weeks Gestation | FDA [fda.gov]
- 9. Questions and Answers on Mifepristone for Medical Termination of Pregnancy Through Ten Weeks Gestation | FDA [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Off-label use of misoprostol in gynecology - Facts, Views and Vision in ObGyn [fvvo.eu]
- 12. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-Neuroblastoma Properties of Mifepristone
Introduction
Mifepristone (RU486) is a synthetic steroid known for its potent antagonism of progesterone and glucocorticoid receptors (GR).[1][2] While widely used for medical termination of pregnancy and management of Cushing syndrome, emerging research has highlighted its antiproliferative effects on various cancer cells, including neuroblastoma.[3][4] Neuroblastoma, the most common extracranial solid tumor in childhood, presents significant therapeutic challenges, especially in high-risk cases.[5]
Studies on the human neuroblastoma cell line SK-N-SH have demonstrated that Mifepristone can induce a dose-dependent inhibition of cell growth both in vitro and in vivo.[1][3] This effect appears to be mediated through mechanisms that may be independent of the classical steroid receptors, involving the rapid and persistent inhibition of the MAPKinase (MAPK) signaling pathway and ERK phosphorylation.[3][6] Furthermore, Mifepristone has been implicated in modulating key apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, ultimately leading to programmed cell death.[7]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the effects of Mifepristone on neuroblastoma cells. The protocols detailed below cover essential assays for assessing cell viability, apoptosis, and gene expression, providing a robust methodology for preclinical evaluation.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the pharmacological effects of Mifepristone on neuroblastoma cells, from initial cell culture and treatment to endpoint analysis of cell viability, protein expression, and gene regulation.
Caption: A flowchart of the experimental design for studying Mifepristone's effects.
Potential Signaling Pathways Affected by Mifepristone
Mifepristone's anticancer activity in neuroblastoma involves the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. As a known antagonist, its primary interaction is with glucocorticoid (GR) and progesterone (PR) receptors. This can lead to downstream inhibition of proliferative pathways like MAPK/ERK and influence the balance of pro- and anti-apoptotic proteins.
Caption: Mifepristone's potential signaling cascade in neuroblastoma cells.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clarity and comparative analysis.
Table 1: Effect of Mifepristone on Neuroblastoma Cell Viability (MTT Assay)
| Mifepristone Conc. (µM) | Cell Viability (%) after 72h (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 3 | 75.6 ± 3.9 |
| 10 | 48.2 ± 3.2 |
| 30 | 21.7 ± 2.8 |
| 50 | 9.5 ± 1.9 |
Table 2: Relative Protein Expression in Response to Mifepristone (Western Blot)
| Target Protein | Treatment (10 µM Mifepristone, 48h) | Relative Expression (Fold Change vs. Control) |
| Pro-Caspase-3 | Treated | 0.45 |
| Cleaved Caspase-3 | Treated | 3.8 |
| Cleaved PARP | Treated | 4.2 |
| Bcl-2 | Treated | 0.3 |
| Bax | Treated | 2.9 |
| p-ERK | Treated | 0.2 |
| β-Actin (Loading Control) | Treated | 1.0 |
Table 3: Relative Gene Expression in Response to Mifepristone (RT-qPCR)
| Target Gene | Treatment (10 µM Mifepristone, 24h) | Fold Change in Expression (2-ΔΔCT) |
| BCL2 | Treated | 0.4 |
| BAX | Treated | 2.5 |
| CCND1 (Cyclin D1) | Treated | 0.5 |
| MYCN | Treated | 0.6 |
| GAPDH (Reference Gene) | Treated | 1.0 |
Experimental Protocols
1. Neuroblastoma Cell Culture Protocol
This protocol is adapted for adherent neuroblastoma cell lines such as SK-N-SH or SH-SY5Y.
-
Materials:
-
Neuroblastoma cell line (e.g., SK-N-SH from ATCC)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
0.05% Trypsin-EDTA
-
75 cm2 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in a 75 cm2 flask with 10-12 mL of complete growth medium. Incubate at 37°C with 5% CO2.
-
Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.
-
Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[9]
-
Neutralize the trypsin by adding 6-8 mL of pre-warmed complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh complete growth medium.
-
Return the new flask to the incubator. Change the medium every 2-3 days.[8]
-
2. Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates
-
Neuroblastoma cell suspension
-
Mifepristone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[10]
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of Mifepristone in complete growth medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
3. Apoptosis Detection by Western Blot Protocol
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
-
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-β-Actin).[12][13]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture and treat cells in 6-well plates or 10 cm dishes.
-
After treatment, collect both floating and adherent cells to ensure inclusion of apoptotic cells.[14]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on an 8-12% SDS-PAGE gel.[14]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[14]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-Actin).
-
4. Gene Expression Analysis by RT-qPCR Protocol
This protocol quantifies the mRNA levels of target genes.
-
Materials:
-
Treated and untreated neuroblastoma cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix.[15]
-
Gene-specific primers (e.g., for BCL2, BAX, CCND1, MYCN, and a reference gene like GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 20 µL volume: 10 µL of 2x qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Run the reaction on a qPCR instrument using a standard three-step cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec), annealing (60°C for 30 sec), and extension (72°C for 30 sec).[16]
-
Include a melt curve analysis at the end if using SYBR Green to check for primer-dimer formation and product specificity.
-
Include no-template controls (NTCs) to check for contamination and no-RT controls to check for genomic DNA contamination.[17]
-
Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the gene of interest to the reference gene.
-
References
- 1. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone May Halt Growth of Intracranial Tumor That Causes Hearing Loss | Department of Otolaryngology Head and Neck Surgery [oto.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mifepristone Repurposing in Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 17. idtdna.com [idtdna.com]
Application Notes and Protocols for Mifepristone Administration in Mouse Models for Reproductive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mifepristone (RU486) in mouse models for reproductive research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Data Presentation: Summary of Mifepristone Administration in Mice
The following tables summarize the dosages, administration routes, timing, and observed effects of mifepristone in various reproductive studies conducted in mice.
Table 1: Mifepristone Dosage and Administration for Pregnancy Interruption and Anti-fertility Effects
| Dosage (mg/kg BW) | Administration Route | Timing of Administration | Mouse Strain | Observed Effects |
| 0.30 - 2.00 | Subcutaneous | Pregnancy Day (Pd) 8.5 | Not Specified | 60-100% abortion rate[1] |
| 0.40 - 12.50 | Subcutaneous | Late pregnancy (Pd14-Pd19) | Not Specified | 66-100% preterm labor induction[1] |
| 2.0 | Not Specified | Pregnant mice | Not Specified | Effectively induced abortion[2][3] |
| 2.5 | Gastric gavage | Every two weeks | Not Specified | Reduced reproductive rate[4] |
| 5 | Gastric gavage | Every two weeks | Not Specified | Reduced reproductive rate and litter size[4] |
| >10 | Gastric gavage | Every two weeks | Not Specified | Complete inhibition of reproduction[4] |
Table 2: Mifepristone Administration for Studying Effects on Mammary Gland and Progeny
| Dosage (mg/kg BW) | Administration Route | Timing of Administration | Mouse Strain | Observed Effects |
| 1.20 | Subcutaneous | Pd4 | Not Specified | Significant reduction in milk production on lactation days 1-3[5] |
| 1.20 then 0.40 | Subcutaneous | Pd4 and Pd8 | Not Specified | No significant impact on reproduction[1] |
| 0.40 | Subcutaneous | Pd8 | Not Specified | - |
| 0.40 then 0.20 | Subcutaneous | Pd8 and Pd12 | Not Specified | - |
| 8 | Gastric gavage | Daily for 4 days (Lactation days 1-4 or 7-10) | Not Specified | Increased testis organ coefficient and testosterone in male pups; no effect on fertility of progeny[4][6] |
Experimental Protocols
Protocol 1: In Vivo Induction of Abortion
This protocol is designed to study the efficacy of mifepristone in inducing abortion in a pregnant mouse model.
Materials:
-
Mifepristone (≥95% purity)
-
Vehicle (e.g., 1,3-propanediol, peanut oil)
-
Pregnant female mice (e.g., ICR strain)
-
Syringes and needles for subcutaneous injection or gavage needles
-
Animal balance
Procedure:
-
Animal Preparation: House female mice and confirm pregnancy by presence of a vaginal plug (designated as Pd 0.5).
-
Grouping: Randomly divide pregnant mice into a control group and a mifepristone treatment group.
-
Mifepristone Preparation: Dissolve mifepristone in the chosen vehicle to the desired stock concentration (e.g., 0.01 mg/mL in 1,3-propanediol)[1].
-
Administration:
-
Subcutaneous Injection: At the designated time point (e.g., 9:00-10:00 am on Pd8.5), administer the prepared mifepristone solution subcutaneously to the treatment group at a specific dosage (e.g., 2 mg/kg BW)[1][2][3]. Administer an equal volume of the vehicle to the control group[1].
-
Gastric Gavage: Administer mifepristone via gastric gavage at the desired dosage (e.g., 8 mg/kg BW)[4][6]. Administer the vehicle alone to the control group.
-
-
Monitoring: Observe the mice daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses.
-
Endpoint Analysis: At a predetermined time point, euthanize the mice and examine the uterine horns for the presence and viability of fetuses to calculate the abortion rate.
Protocol 2: In Vitro Embryo Culture and Treatment
This protocol allows for the direct assessment of mifepristone's effects on embryonic development.
Materials:
-
Superovulated female mice (e.g., ICR strain, 6-8 weeks old)
-
Pregnant Mare's Serum Gonadotropin (PMSG) and Human Chorionic Gonadotropin (hCG)
-
Fertile male mice
-
Embryo culture medium (e.g., CMRL 1066 supplemented with glutamine, sodium pyruvate, penicillin, streptomycin, and fetal calf serum)[7]
-
Mifepristone
-
Culture dishes
-
Incubator (37°C, 5% CO2, 95% air)[7]
Procedure:
-
Superovulation and Mating: Induce superovulation in female mice by injecting PMSG, followed by hCG 48 hours later[8]. Mate females overnight with fertile males and confirm mating by the presence of a vaginal plug[8].
-
Embryo Collection: Collect blastocysts by flushing the uterine horns at the appropriate time point[8][9].
-
In Vitro Culture: Culture the collected embryos in the prepared medium under controlled conditions[7].
-
Mifepristone Treatment: After a period of in vitro culture (e.g., 48 hours), add mifepristone to the culture medium at the desired concentration for a specific duration (e.g., 24 hours)[10][11].
-
Washout and Continued Culture: After the treatment period, replace the medium with fresh, mifepristone-free medium and continue to culture the embryos[10][11].
-
Developmental Assessment: Monitor and assess embryonic development stages (e.g., late egg cylinder, early somite stage)[8][12].
-
Endpoint Analysis: Collect single embryos for further analysis, such as RNA sequencing, to evaluate changes in gene expression[7][10][11].
Protocol 3: Analysis of Decidual Immune Cell Populations
This protocol outlines the procedure for isolating and analyzing immune cells from the decidua of mifepristone-treated mice.
Materials:
-
Uteri from control and mifepristone-treated pregnant mice
-
Flow cytometry buffer
-
Antibodies for flow cytometry (e.g., anti-CD4, and antibodies for M1/M2 macrophage markers)
-
Flow cytometer
Procedure:
-
Tissue Collection: Euthanize pregnant mice from control and mifepristone-treated groups and dissect the uteri.
-
Cell Isolation: Isolate specific cell types from the decidua, peripheral blood, and spleen[2][3].
-
Flow Cytometry Staining: Stain the isolated cells with fluorescently labeled antibodies specific for different immune cell markers.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the population and phenotype of immune cells[2][3].
-
Data Analysis: Quantify the percentages of different immune cell populations (e.g., decidual macrophages, CD4+ T-cells) and their activation status based on marker expression[2][3].
Visualizations
Mifepristone's Mechanism of Action
Mifepristone primarily acts as a competitive antagonist of the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[13][14][15] This blockade disrupts the normal physiological effects of progesterone, which are crucial for maintaining pregnancy.
Caption: Mifepristone competitively blocks progesterone and glucocorticoid receptors.
Experimental Workflow for In Vivo Mifepristone Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of mifepristone on pregnancy in a mouse model.
Caption: Workflow for in vivo mifepristone administration and analysis in mice.
Signaling Pathways Potentially Affected by Mifepristone
Mifepristone's antagonism of the progesterone receptor can lead to downstream effects on various signaling pathways involved in uterine receptivity and embryo implantation. While the complete picture is still under investigation, studies suggest modulation of pathways like Wnt and mTORC1.[1][5][10][11]
Caption: Potential downstream signaling effects of mifepristone action.
References
- 1. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. mednexus.org [mednexus.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia [frontiersin.org]
- 6. Assessment of effects of mifepristone administration to lactating mice on the development and fertility of their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mifepristone Directly Disrupts Mouse Embryonic Development in Terms of Cellular Proliferation and Maturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agris.fao.org [agris.fao.org]
- 13. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Validation of Mifepristone and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of mifepristone and its primary metabolites in biological matrices, such as plasma and whole blood. The protocols are based on established and validated analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for pharmacokinetic and toxicological studies.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is clinically used for pregnancy termination in combination with misoprostol and for managing hyperglycemia in patients with Cushing's syndrome.[2] Accurate quantification of mifepristone and its pharmacologically active metabolites is crucial for understanding its pharmacokinetics, efficacy, and safety profile.
The primary metabolism of mifepristone occurs in the liver, mainly through N-demethylation and hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP3A4.[2][3] The three major metabolites found in human plasma are N-monodemethylated mifepristone (RU 42 633), N-didemethylated mifepristone (RU 42 848), and hydroxylated mifepristone (RU 42 698).[3]
This document outlines validated protocols for the simultaneous determination of mifepristone and its key metabolites, providing a foundation for reliable bioanalytical method development and validation in a research or clinical setting.
Metabolic Pathway of Mifepristone
The metabolic conversion of mifepristone to its major metabolites is a key consideration in its analytical determination. The primary metabolic pathways involve sequential demethylation and hydroxylation.
Caption: Proposed metabolic pathway of mifepristone in humans.
Experimental Workflow for Sample Analysis
A typical bioanalytical workflow for the quantification of mifepristone and its metabolites from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for mifepristone analysis.
Detailed Experimental Protocols
The following protocols are based on validated methods published in peer-reviewed literature. Researchers should perform their own method validation according to regulatory guidelines (e.g., FDA, ICH).[4][5][6]
Protocol 1: LC-MS/MS Analysis of Mifepristone and its Metabolites in Human Plasma
This protocol is adapted from a method for the simultaneous determination of mifepristone, N-demethyl mifepristone, and hydroxy mifepristone.[1]
4.1.1. Materials and Reagents
-
Mifepristone, N-demethyl mifepristone, and hydroxy mifepristone reference standards
-
Levonorgestrel (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (AR grade)
-
Human plasma with K3EDTA as anticoagulant
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
4.1.2. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (Levonorgestrel).
-
Vortex the mixture for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.3. LC-MS/MS Conditions
-
LC System: Agilent 6460 Triple Quadrupole LC/MS system or equivalent
-
Column: Hypurity C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (containing 0.2% Acetic Acid) (75:25 v/v) in isocratic mode
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 25°C
-
Autosampler Temperature: 5°C
-
Total Run Time: 4 minutes
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4.1.4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 134 |
| N-Demethyl Mifepristone | 416.3 | 120 |
| Hydroxy Mifepristone | 446.3 | 109.1 |
| Levonorgestrel (IS) | - | - |
Note: The specific MRM transition for the internal standard should be optimized.
Protocol 2: UHPLC-MS/MS Analysis of Mifepristone and its Metabolites in Whole Blood
This protocol is based on a method developed for the determination of mifepristone and its metabolites in maternal blood samples.[7][8][9]
4.2.1. Materials and Reagents
-
Mifepristone and its metabolites reference standards
-
Deuterated internal standards (e.g., mifepristone-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
tert-Butyl-methyl ether (TBME)
-
Ammonium carbonate solution (0.5 M, pH 9)
-
Human whole blood
4.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of whole blood, add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.
-
Centrifuge at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol.
4.2.3. UHPLC-MS/MS Conditions
-
UHPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Kinetex F5 (100 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0 min: 5% B
-
12 min: 98% B
-
14 min: 98% B
-
15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
-
Detection Mode: MRM
4.2.4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.1 | 372.3 |
| N-desmethyl-mifepristone | 416.0 | 358.3 |
| N,N-didesmethyl-mifepristone | 402.0 | 344.3 |
| 22-OH-mifepristone | 446.0 | 372.3 |
Summary of Quantitative Validation Parameters
The following tables summarize the validation parameters from various published methods for the analysis of mifepristone and its metabolites.
Table 1: Linearity and Sensitivity of Analytical Methods
| Analyte | Matrix | Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Mifepristone | Human Plasma | LC-MS/MS | 5 - 2000 | 5.0 | [10] |
| Monodemethyl-mifepristone | Human Plasma | LC-MS/MS | 5 - 2000 | 5.0 | [10] |
| Mifepristone | Human Plasma | LC-MS/MS | 51.89 - 4059.14 | 50.95 | [1] |
| N-Demethyl Mifepristone | Human Plasma | LC-MS/MS | 51.91 - 4059.69 | 54.11 | [1] |
| Hydroxy Mifepristone | Human Plasma | LC-MS/MS | 12.68 - 992.36 | 12.81 | [1] |
| Mifepristone & Metabolites | Whole Blood | UHPLC-MS/MS | 0.5 - 500/1000 | 0.5 | [7][9] |
| Mifepristone | Human Plasma | LC-MS/MS | 1.0 - 1000.0 | 1.0 | [11] |
Table 2: Accuracy and Precision of an LC-MS/MS Method in Human Plasma
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Mifepristone | 10 | <15% | <15% | - | [10] |
| 100 | <15% | <15% | - | [10] | |
| 1000 | <15% | <15% | - | [10] | |
| Monodemethyl-mifepristone | 10 | <15% | <15% | - | [10] |
| 100 | <15% | <15% | - | [10] | |
| 1000 | <15% | <15% | - | [10] |
Note: "-" indicates data not specified in the provided reference.
Table 3: Recovery of an LC-MS/MS Method in Human Plasma
| Analyte | Recovery (%) | Reference |
| Mifepristone | 94.5 - 103.7 | [10] |
| Monodemethyl-mifepristone | 70.7 - 77.3 | [10] |
Table 4: Stability of Mifepristone and Metapristone in Murine Plasma
| Analyte | Condition | Stability | Reference |
| Mifepristone | 3 Freeze/Thaw Cycles | 67% - 134% | [12] |
| Metapristone | 3 Freeze/Thaw Cycles | 41% - 83% | [12] |
| Mifepristone | Processed Samples (up to 42 days) | Acceptable | [12] |
| Metapristone | Processed Samples | Prone to degradation | [12] |
Conclusion
The protocols and data presented provide a comprehensive guide for the analytical validation of mifepristone and its metabolites in biological samples. The use of LC-MS/MS offers excellent sensitivity and specificity, enabling accurate quantification for pharmacokinetic, toxicokinetic, and clinical studies. It is imperative that each laboratory validates its own method to ensure it is fit for its intended purpose and complies with relevant regulatory standards.
References
- 1. imedpub.com [imedpub.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS determination of mifepristone in human plasma and the lo...: Ingenta Connect [ingentaconnect.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Protocol for Assessing Mifepristone's Impact on Uterine Contractility
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] Its primary clinical application is in medical termination of pregnancy, where it is used to increase uterine contractility and sensitize the myometrium to prostaglandins.[2][3] This document provides detailed protocols for assessing the impact of Mifepristone on uterine contractility using both ex vivo and in vivo models. These protocols are designed to provide a robust framework for researchers investigating the pharmacological effects of Mifepristone and similar compounds on uterine physiology.
2. Mechanism of Action
Mifepristone's primary mechanism of action is the competitive antagonism of the progesterone receptor.[4][5] Progesterone typically suppresses uterine contractility during pregnancy.[2] By blocking progesterone's effects, Mifepristone initiates a cascade of events that lead to increased uterine activity. This includes:
-
Increased Prostaglandin Sensitivity: Mifepristone sensitizes the myometrium to the contractile effects of prostaglandins.[2]
-
Increased Gap Junction Formation: Mifepristone upregulates the expression of Connexin-43, a key protein in the formation of gap junctions between myometrial cells.[4] This enhanced intercellular communication allows for more coordinated and effective uterine contractions.[4]
-
Cervical Ripening: Mifepristone promotes softening and dilation of the cervix.[1]
Signaling Pathway of Mifepristone in Uterine Myometrial Cells
3. Experimental Protocols
Ex Vivo Assessment of Uterine Contractility in Human Myometrial Strips
This protocol details the measurement of isometric tension in isolated human myometrial strips using an organ bath system.[6] This allows for the direct assessment of Mifepristone's effects on uterine muscle contractility.
Materials
-
Human myometrial biopsies
-
Krebs-Henseleit Solution (see recipe below)[7][8][9][10][11]
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂·2H₂O | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and continuously bubble with Carbogen gas to maintain a pH of 7.4.
Experimental Workflow
Detailed Procedure
-
Tissue Preparation: Obtain fresh human myometrial biopsies and immediately place them in ice-cold Krebs-Henseleit solution. Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.
-
Mounting: Mount the myometrial strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g. During this period, replace the buffer every 15-20 minutes. Spontaneous contractions should develop.
-
Drug Administration: Once stable spontaneous contractions are established, add Mifepristone to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M). Allow the tissue to stabilize for a set period (e.g., 20-30 minutes) after each addition.
-
Data Acquisition: Continuously record the isometric tension using a data acquisition system.
-
Data Analysis: Analyze the following parameters for each concentration of Mifepristone:
-
Frequency: Number of contractions per unit of time.
-
Amplitude: The peak force of each contraction.
-
Duration: The length of time of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity.
-
In Vivo Assessment of Uterine Contractility in a Rat Model
This protocol describes the use of a microballoon technique to measure intrauterine pressure in pregnant rats following Mifepristone administration.[12]
Materials
-
Pregnant rats (e.g., Sprague-Dawley, Day 15 of gestation)
-
Mifepristone
-
Vehicle control (e.g., sesame oil)
-
Anesthesia (e.g., isoflurane)
-
Microballoon catheter
-
Pressure transducer
-
Data acquisition system
Experimental Workflow
Detailed Procedure
-
Animal Dosing: Administer Mifepristone (e.g., 10 mg/kg, subcutaneously) or vehicle to pregnant rats on day 15 of gestation.
-
Catheter Implantation: At desired time points after dosing (e.g., 12, 24, 36 hours), anesthetize the rats. Make a small abdominal incision to expose the uterus. Insert a water-filled microballoon catheter into the uterine lumen between implantation sites and secure it with a suture.
-
Data Acquisition: Connect the catheter to a pressure transducer and record intrauterine pressure for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the recordings to determine the frequency and force (amplitude) of uterine contractions.
4. Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Ex Vivo Effects of Mifepristone on Human Myometrial Contractility
| Mifepristone (M) | Contraction Frequency (% of Control) | Contraction Amplitude (% of Control) | Area Under the Curve (% of Control) |
| 10⁻⁹ | ... | ... | ... |
| 10⁻⁸ | ... | ... | ... |
| 10⁻⁷ | ... | ... | ... |
| 10⁻⁶ | ... | ... | ... |
| 10⁻⁵ | ... | ... | ... |
Table 2: In Vivo Effects of Mifepristone on Uterine Contractility in Pregnant Rats [12]
| Treatment Group | Time Post-Treatment (hours) | Contraction Frequency (contractions/hour) | Contraction Force (Arbitrary Units) |
| Control | 12 | 29.4 ± 3.8 | 8.9 ± 1.2 |
| Mifepristone | 12 | 51.3 ± 9.1 | 11.9 ± 1.9 |
| Control | 24 | 22.1 ± 4.9 | 10.5 ± 2.3 |
| Mifepristone | 24 | 35.4 ± 6.4 | 17.7 ± 3.0 |
| Control | 36 | 24.6 ± 4.6 | 8.8 ± 1.8 |
| Mifepristone | 36 | 35.6 ± 3.2 | 16.8 ± 2.9 |
Data are presented as mean ± SEM.
The protocols outlined in this document provide a comprehensive framework for assessing the impact of Mifepristone on uterine contractility. The combination of ex vivo and in vivo models allows for a thorough characterization of the pharmacological effects of Mifepristone and other compounds on the myometrium. The detailed experimental procedures and data presentation guidelines will ensure the generation of robust and reproducible data for researchers in the field of reproductive biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on uterine contractility following mifepristone and various routes of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uterine contractility and induction of abortion in early pregnancy by misoprostol and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone for the treatment of miscarriage and fetal demise | MDedge [mdedge.com]
- 5. Cervical smooth muscle contractile activity after treatment with mifepristone and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
- 9. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. Uterine contractile activity in rats induced by mifepristone (RU 486) in relation to changes in concentrations of prostaglandins E-2 and F-2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mifepristone for Cervical Ripening in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mifepristone (RU-486) is a synthetic steroid that acts as a potent progesterone receptor antagonist.[1][2] Progesterone plays a crucial role in maintaining pregnancy by promoting uterine quiescence and ensuring the structural integrity of the cervix.[3][4] By blocking progesterone receptors, mifepristone initiates a cascade of events that mimics the natural process of cervical ripening, making it a subject of significant interest for research in obstetrics and gynecology.[5][6] In animal models, mifepristone has been shown to induce cervical softening and increase myometrial sensitivity to prostaglandins, facilitating labor and delivery.[6][7] These application notes provide an overview of the use of mifepristone in animal models for studying cervical ripening, including detailed protocols and a summary of key quantitative findings.
Mechanism of Action
Mifepristone competitively binds to progesterone receptors (PR-A and PR-B) in the cervix and myometrium, blocking the action of endogenous progesterone.[2][8] This antagonism leads to a series of downstream effects that result in cervical ripening:
-
Extracellular Matrix Remodeling: Mifepristone induces changes in the cervical extracellular matrix, primarily affecting collagen, the main structural component. It is associated with a decrease in collagen organization and fragmentation of collagen fibrils.[9]
-
Increased Inflammatory Mediators: The process of cervical ripening is considered an inflammatory-like reaction. Mifepristone administration has been shown to increase the influx of inflammatory cells, such as neutrophils and monocytes, into the cervix.[6][10] This is accompanied by an upregulation of inflammatory mediators, including chemokines like monocyte chemotactic protein-1 (MCP-1) and matrix metalloproteinases (MMPs).[9][10]
-
Matrix Metalloproteinase (MMP) Upregulation: MMPs, particularly MMP-1, MMP-2, MMP-8, and MMP-9, are enzymes that degrade extracellular matrix components like collagen. Studies have shown that mifepristone treatment increases the expression of these MMPs in the cervix, contributing to its breakdown and softening.[9][10]
-
Increased Prostaglandin Sensitivity: Mifepristone increases the sensitivity of the myometrium to the contractile effects of prostaglandins.[6][8] While some studies suggest mifepristone may stimulate endogenous prostaglandin production, others have not observed a direct increase in prostaglandin secretion in cervical tissue.[10][11]
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of mifepristone on various parameters of cervical ripening in different animal models.
Table 1: Effects of Mifepristone on Cervical Biomechanics and Collagen Structure in Rats
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Cervical Tensile Strength | Mid-gestation Rats | Mifepristone | Vehicle | ↓ Decrease | [9] |
| Collagen Fibril Length | Mid-gestation Rats | Mifepristone | Vehicle | ↓ Significant Decrease | [9] |
| Collagen Fibril Diameter | Mid-gestation Rats | Mifepristone | Vehicle | ↓ Significant Decrease | [9] |
| Soluble Collagen Fraction | Late-pregnancy Rats | Mifepristone | Saline | ↑ Statistically Higher | [12] |
| Total Collagen Content | Late-pregnancy Rats | Mifepristone vs. Progesterone | - | Significant Difference | [12] |
| Water Content | Late-pregnancy Rats | Mifepristone | Saline | ↓ Significantly Lower | [12] |
Table 2: Effects of Mifepristone on Gene and Protein Expression in the Cervix
| Molecule | Animal Model/System | Effect of Mifepristone | Reference |
| Matrix Metalloproteinase-2 (MMP-2) | Mid-gestation Rats | ↑ Increased Expression | [9] |
| Matrix Metalloproteinase-1 (MMP-1) | Human Cervical Biopsies (in vivo) | ↑ Increased Immunostaining | [10] |
| Matrix Metalloproteinase-8 (MMP-8) | Human Cervical Biopsies (in vivo) | ↑ Increased Immunostaining | [10] |
| Matrix Metalloproteinase-9 (MMP-9) | Human Cervical Biopsies (in vivo) | ↑ Increased Immunostaining | [10] |
| Monocyte Chemotactic Protein-1 (MCP-1) | Human Cervical Biopsies (in vivo) | ↑ Increased Secretion | [10] |
Experimental Protocols
The following are generalized protocols for studying the effects of mifepristone on cervical ripening in rodent models, based on methodologies described in the cited literature.
Protocol 1: In Vivo Administration of Mifepristone and Tissue Collection
Objective: To induce cervical ripening in a pregnant rodent model for subsequent biomechanical, histological, or molecular analysis.
Materials:
-
Pregnant rodents (e.g., Sprague-Dawley rats, guinea pigs) at the desired gestational age.
-
Mifepristone (RU-486).
-
Vehicle for mifepristone (e.g., sesame oil, propylene glycol).
-
Animal handling and injection equipment.
-
Surgical instruments for tissue dissection.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Liquid nitrogen or fixatives (e.g., 10% neutral buffered formalin).
Procedure:
-
House pregnant animals under standard laboratory conditions.
-
Prepare a solution of mifepristone in the chosen vehicle at the desired concentration (dosages can range from 3 to 10 mg/kg).[7]
-
Administer mifepristone to the treatment group via the appropriate route (e.g., subcutaneous injection, oral gavage).
-
Administer an equivalent volume of the vehicle to the control group.
-
At a predetermined time point post-administration (e.g., 24-48 hours), euthanize the animals using an approved method.
-
Perform a laparotomy to expose the reproductive tract.
-
Carefully dissect the entire uterine cervix.
-
For biomechanical testing, immediately place the fresh cervix in ice-cold PBS.
-
For histological or molecular analysis, either snap-freeze the tissue in liquid nitrogen and store at -80°C or place it in a fixative.
Protocol 2: Assessment of Cervical Biomechanics (Tensile Strength)
Objective: To quantify the change in cervical tissue stiffness and distensibility following mifepristone treatment.
Materials:
-
Freshly collected cervical tissue.
-
Tensile testing instrument (e.g., instron, custom-built device).
-
Sutures or clamps for mounting the tissue.
-
Calipers for measuring tissue dimensions.
Procedure:
-
Cut the cervix into standardized strips of uniform dimensions.
-
Measure the cross-sectional area of each strip.
-
Mount the cervical strip onto the tensile testing instrument using sutures or clamps.
-
Submerge the tissue in a temperature-controlled bath of PBS to maintain viability.
-
Apply a constant load (creep test) or a constant rate of extension (stress-strain test) to the tissue.[9]
-
Record the resulting deformation or the force required for extension.
-
Calculate biomechanical parameters such as tensile strength, stiffness (Young's modulus), and creep rate from the recorded data.
Protocol 3: Histological and Morphological Analysis of Collagen
Objective: To visualize and quantify changes in collagen organization and structure within the cervical tissue.
Materials:
-
Fixed cervical tissue.
-
Paraffin embedding station.
-
Microtome.
-
Microscope slides.
-
Stains for collagen (e.g., Masson's trichrome, Picrosirius red).
-
Polarized light microscope.[9]
-
Transmission electron microscope (TEM).[9]
-
Image analysis software.
Procedure:
-
Paraffin Embedding and Sectioning:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue with xylene and infiltrate with paraffin wax.
-
Embed the tissue in paraffin blocks and cut thin sections (e.g., 5 µm) using a microtome.
-
Mount the sections on microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
-
Polarized Light Microscopy:
-
Examine the Picrosirius red-stained sections under a polarized light microscope to assess collagen fiber organization and birefringence.[9]
-
Capture images and quantify the degree of collagen organization using image analysis software.
-
-
Transmission Electron Microscopy (TEM):
-
Process small pieces of fresh or lightly fixed cervical tissue for TEM by fixing in glutaraldehyde, post-fixing in osmium tetroxide, dehydrating, and embedding in resin.
-
Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Examine the sections under a TEM to visualize individual collagen fibrils.
-
Capture images and measure fibril diameter and length using image analysis software.[9]
-
Protocol 4: Quantification of Gene and Protein Expression
Objective: To measure changes in the expression of key molecules involved in cervical ripening (e.g., MMPs, cytokines).
Materials:
-
Frozen cervical tissue.
-
RNA/protein extraction kits.
-
qRT-PCR reagents and instrument.
-
Antibodies for target proteins (for Western blotting and immunohistochemistry).
-
Western blotting reagents and equipment.
-
Immunohistochemistry reagents.
-
ELISA kits for specific cytokines/chemokines.
Procedure:
-
RNA Extraction and qRT-PCR:
-
Homogenize frozen cervical tissue and extract total RNA using a suitable kit.
-
Reverse transcribe the RNA to cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the genes of interest (e.g., Mmp2, Mmp9, Il8).
-
Normalize the expression levels to a housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Homogenize frozen cervical tissue in lysis buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., MMP-2).[9]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
-
Immunohistochemistry:
-
Use paraffin-embedded sections as prepared in Protocol 3.
-
Perform antigen retrieval to unmask the epitopes.
-
Incubate the sections with primary antibodies against target proteins (e.g., CD45 for leukocytes, CD68 for monocytes).[10]
-
Apply a labeled secondary antibody and a detection system to visualize the localization of the protein within the tissue.
-
Visualizations
Signaling Pathway of Mifepristone-Induced Cervical Ripening
Caption: Mifepristone blocks progesterone receptors, initiating an inflammatory cascade.
Experimental Workflow for Studying Mifepristone in Animal Models
Caption: Workflow for assessing mifepristone's effect on cervical ripening.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 3. Progesterone and its receptor signaling in cervical remodeling: Mechanisms of physiological actions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone and its receptor signaling in cervical remodeling: Mechanisms of physiological actions and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The use of progesterone antagonists for cervical ripening and as an adjunct to labour and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mifepristone in Cervical Maturation and Induction of Labor: A Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Mifepristone-induced cervical ripening: structural, biomechanical, and molecular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of mifepristone administration on leukocyte populations, matrix metalloproteinases and inflammatory mediators in the first trimester cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of mifepristone in vivo on decidual prostaglandin synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of progesterone and its antagonist mifepristone (RU 486) on collagen content in uterine cervix in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Progesterone Receptor Following Mifepristone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of progesterone receptor (PR) expression in tissue samples following treatment with Mifepristone. This document is intended to guide researchers in accurately assessing the in-situ modulation of PR expression, a critical biomarker in various therapeutic areas, including oncology and gynecology.
Mifepristone, a potent progesterone and glucocorticoid receptor antagonist, is utilized in therapeutic strategies to counteract the proliferative effects of progesterone.[1] Monitoring the expression and cellular localization of PR in response to Mifepristone treatment is crucial for understanding its mechanism of action and for the development of targeted therapies. Studies have shown that Mifepristone can down-regulate the expression of estrogen and progesterone receptors in both eutopic and ectopic endometrial cells.[2]
Experimental Protocols
A standard immunohistochemical protocol for PR analysis in formalin-fixed, paraffin-embedded (FFPE) tissue sections is outlined below. This protocol can be adapted for tissues treated with Mifepristone.
I. Specimen Preparation and Fixation
Proper specimen handling is critical for the preservation of antigenicity.
-
Tissue Fixation : Immediately following excision, fix fresh tissue in 10% neutral buffered formalin.[3][4] The fixation time should be between 6 to 72 hours.[4] Under- or over-fixation can negatively impact the quality of staining.
-
Tissue Processing and Embedding : Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.[5][6]
-
Sectioning : Cut paraffin blocks into 3-4 µm thick sections and mount on positively charged glass slides.[3][7]
-
Baking : Bake the slides in an oven at 53-65°C for a minimum of 30 minutes to ensure tissue adherence.[3]
II. Deparaffinization and Rehydration
-
Immerse slides in xylene (or a xylene substitute) two times for 10 minutes each to remove paraffin.[5]
-
Rehydrate the tissue sections by sequential immersion in:
-
Rinse slides with running cold tap water.[5]
III. Antigen Retrieval
This step is crucial for unmasking the antigenic epitopes that may be cross-linked by formalin fixation.
-
Heat-Induced Epitope Retrieval (HIER) : Place slides in a target retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).[8] Heat the solution to 90-100°C for 10-40 minutes.[7][9] The optimal time may vary depending on the tissue type and fixation.
-
Cooling : Allow the slides to cool at room temperature for 20 minutes.[6]
-
Washing : Rinse the slides with a wash buffer such as Phosphate Buffered Saline (PBS).[6]
IV. Staining Procedure
-
Endogenous Peroxidase Blocking : To prevent non-specific background staining, incubate the slides in a 0.3-6% hydrogen peroxide solution for 3-10 minutes at room temperature.[7][8]
-
Blocking Non-Specific Binding : Incubate the sections with a protein block or 10% normal serum from the species in which the secondary antibody was raised for at least 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation : Incubate the slides with a primary antibody against the progesterone receptor. The choice of antibody is critical; monoclonal antibodies such as PR-636 or SP42 are commonly used.[7][10] Dilute the primary antibody according to the manufacturer's instructions (e.g., 1:100 for PR-636) and incubate for 22-45 minutes at room temperature or overnight at 4°C.[7][9]
-
Detection System : Utilize a labeled polymer-based detection system (e.g., HRP-polymer) for signal amplification. Incubate according to the manufacturer's protocol.
-
Chromogen Application : Apply a chromogen substrate solution, such as Diaminobenzidine (DAB), and incubate until the desired brown staining intensity is observed (typically < 5 minutes).[6][9]
-
Counterstaining : Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.[6][11]
-
Dehydration and Coverslipping : Dehydrate the slides through graded ethanol and xylene, and then mount a coverslip using a permanent mounting medium.[6]
V. Interpretation of Staining
Progesterone receptor staining is typically nuclear. The interpretation should be performed by a qualified pathologist. The evaluation includes assessing the percentage of positive tumor cells and the intensity of the staining (weak, moderate, or strong).[12] A positive result is generally considered to be ≥1% of tumor cells showing positive nuclear staining.[4]
Quantitative Data on PR Expression Changes Post-Mifepristone
The following table summarizes the effects of Mifepristone on the expression of PR and other key biomarkers as observed in a clinical trial involving patients with luminal breast cancer.
| Biomarker | Change after Mifepristone Treatment | Method of Analysis | Reference |
| Ki67 | 49.62% decrease in staining | Immunohistochemistry (IHC) | [13][14] |
| Progesterone Receptor (PR) | Decrease in expression | Immunohistochemistry (IHC) | [14] |
| Estrogen Receptor (ER) | Decrease in expression | Immunohistochemistry (IHC) | [14] |
| pSer118ER | Decrease in expression | Immunohistochemistry (IHC) | [14] |
| Tumor-infiltrating lymphocytes | Increase | Immunohistochemistry (IHC) | [13][14] |
| Calreticulin, p21, p15, activated caspase 3 | Increase in expression | Immunohistochemistry (IHC) | [13][14] |
Table 1: Summary of biomarker changes following Mifepristone treatment in luminal breast cancer.
Visualization of Workflows and Pathways
Experimental Workflow for PR Immunohistochemistry
Caption: A flowchart of the immunohistochemistry protocol for progesterone receptor analysis.
Mifepristone's Mechanism of Action on Progesterone Receptor Signaling
Caption: Mifepristone competitively inhibits progesterone binding to its receptor, blocking downstream signaling.
References
- 1. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mifepristone on estrogen and progesterone receptors in human endometrial and endometriotic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. oncology.testcatalog.org [oncology.testcatalog.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. academic.oup.com [academic.oup.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. biocare.net [biocare.net]
- 10. Evaluation of the progesterone receptor status in breast cancer using three different antibodies: a comparison by Allred score system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. Diagnostic and Prognostic Impact of Progesterone Receptor Immunohistochemistry: A Study Evaluating More Than 16,000 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Unveiling the Genomic Response to Mifepristone: Application Notes and Protocols for Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and applications for studying gene expression changes in response to Mifepristone exposure. Mifepristone (RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone and glucocorticoid receptors.[1][2][3] Its profound effects on gene regulation have significant implications in reproductive health, oncology, and endocrinology. These application notes and protocols are designed to guide researchers in designing and executing robust gene expression profiling studies to elucidate the molecular mechanisms of Mifepristone's action.
Introduction to Mifepristone's Mechanism of Action
Mifepristone primarily functions by blocking the effects of progesterone, a key hormone in maintaining pregnancy.[2][3] It binds to the progesterone receptor (PR) with high affinity, preventing the natural ligand from initiating the downstream signaling cascade that regulates gene expression essential for endometrial receptivity and embryo implantation.[1][2][3] Additionally, at higher doses, Mifepristone exhibits antagonist activity at the glucocorticoid receptor (GR), impacting the hypothalamic-pituitary-adrenal axis.[4][5] Understanding the global transcriptomic changes induced by Mifepristone is crucial for its clinical applications and the development of novel therapeutic strategies.
Key Signaling Pathways Modulated by Mifepristone
Gene expression profiling studies have revealed that Mifepristone exposure significantly alters several key signaling pathways. Bioinformatic analysis consistently points to the inactivation of the progesterone and glucocorticoid receptors.[6][7] Furthermore, Mifepristone has been shown to influence pathways involved in cell growth, proliferation, and metabolism.
Diagram: Mifepristone's Impact on Progesterone and Glucocorticoid Receptor Signaling
Caption: Mifepristone blocks progesterone and glucocorticoid receptor signaling pathways.
Other significantly affected pathways include:
-
mTORC1 Signaling: Involved in cell growth, proliferation, and protein synthesis.[1][2][3]
-
MAPK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and survival.[8] Mifepristone has been shown to increase the expression of phosphorylated ERK (p-ERK).[8]
-
IGF-1 Signaling: The insulin-like growth factor 1 pathway is implicated in cell growth and is often upregulated in uterine leiomyomas. Mifepristone has been found to inhibit this pathway.[9]
-
Unfolded Protein Response (UPR): Mifepristone can trigger the UPR by upregulating key genes like GRP78 and CHOP, leading to endoplasmic reticulum (ER) stress.[10]
Quantitative Gene Expression Data
The following tables summarize the differentially expressed genes (DEGs) identified in various studies following Mifepristone exposure.
Table 1: Differentially Expressed Genes in Human Endometrium after Mifepristone Treatment
| Gene | Regulation | Fold Change (log2) | Function | Reference |
| THRA1 | Down | Not specified | Thyroid Hormone Receptor Alpha 1 | [11] |
| THRA2 | Down | Not specified | Thyroid Hormone Receptor Alpha 2 | [11] |
| TG | Down | Not specified | Thyroglobulin | [11] |
| DIO2 | Up | Not specified | Deiodinase, Iodothyronine, Type II | [11] |
| THRB1 | Up | Not specified | Thyroid Hormone Receptor Beta 1 | [11] |
This study identified 60 differentially expressed genes between the control and mifepristone-treated groups.[7]
Table 2: Hallmark Gene Sets Enriched in Mouse Embryos after Mifepristone Treatment
| Hallmark Gene Set | Regulation | Nominal p-value | Reference |
| Protein Secretion | Enriched | 0.004 | [1][2][3] |
| mTORC1 Signaling | Enriched | 0.02 | [1][2][3] |
| Fatty Acid Metabolism | Enriched | 0.008 | [1][2][3] |
| IL-2-STAT5 Signaling | Enriched | 0.012 | [1][2][3] |
| Adipogenesis | Enriched | 0.018 | [1][2][3] |
| Peroxisome | Enriched | 0.013 | [1][2][3] |
| Glycolysis | Enriched | 0.003 | [2][3] |
| E2F Targets | Enriched | 0.016 | [1][2][3] |
| Heme Metabolism | Enriched | 0.011 | [1][2][3] |
| Androgen Response | Enriched | 0.014 | [2][3] |
In this study, 147 differentially expressed genes were identified, with 130 being downregulated and 17 upregulated.[3]
Experimental Protocols
This section provides a generalized protocol for conducting gene expression profiling studies in response to Mifepristone. Specific parameters may need to be optimized based on the cell type or animal model.
Diagram: Experimental Workflow for Gene Expression Profiling
Caption: A generalized workflow for studying gene expression changes after Mifepristone exposure.
Cell Culture and Mifepristone Treatment
-
Cell Lines/Tissues:
-
Human Endometrial Stromal Cells (hESCs): Culture in DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3): Culture in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Animal Models: For in vivo studies, administer Mifepristone to animals (e.g., mice) at appropriate dosages. For instance, a single 200 mg dose has been used in human studies to affect endometrial receptivity.[7]
-
-
Mifepristone Preparation: Dissolve Mifepristone powder in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentration.
-
Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of Mifepristone or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
RNA Extraction and Quality Control
-
RNA Isolation: Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol) and proceed with a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation) or use a commercial RNA isolation kit.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.
-
Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 7 is generally recommended for downstream applications like RNA-sequencing.
-
Gene Expression Analysis
-
Library Preparation:
-
Start with high-quality total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human GRCh38, mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the Mifepristone-treated and control groups.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID or Metascape to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes.
-
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from total RNA. In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin).
-
Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Scanning and Data Extraction: Scan the microarray chip to detect the signal intensity for each probe.
-
Data Analysis:
-
Normalization: Normalize the raw data to remove technical variations between arrays.
-
Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes with significant changes in expression between the experimental groups.
-
Pathway and GO Enrichment Analysis: Similar to RNA-Seq analysis, use appropriate tools to interpret the biological significance of the differentially expressed genes.
-
Applications in Drug Development
-
Target Identification and Validation: Gene expression profiling can help identify novel molecular targets of Mifepristone, providing insights for the development of more specific and potent progesterone or glucocorticoid receptor modulators.
-
Biomarker Discovery: Identifying a robust gene expression signature in response to Mifepristone can aid in the development of biomarkers to predict patient response to treatment or to monitor drug efficacy.
-
Understanding Drug Resistance: Studying the transcriptomic changes in cells or tumors that are resistant to Mifepristone can help elucidate the mechanisms of resistance and identify potential strategies to overcome it.
-
Safety and Toxicity Assessment: Whole-transcriptome analysis can provide a comprehensive view of the on-target and off-target effects of Mifepristone, contributing to its safety assessment.
By employing these methodologies, researchers can gain a deeper understanding of the complex gene regulatory networks modulated by Mifepristone, ultimately paving the way for its improved clinical use and the discovery of new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of mifepristone on the transcriptomic signature of endometrial receptivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mifepristone increases mRNA translation rate, triggers the unfolded protein response, increases autophagic flux, and kills ovarian cancer cells in combination with proteasome or lysosome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mifepristone for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Mifepristone (RU-486) in in vitro settings. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mifepristone in in vitro studies?
A1: Mifepristone is a synthetic steroid that primarily acts as a competitive antagonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] By binding to these receptors with high affinity, it blocks the actions of progesterone and cortisol, respectively.[1][3] In many cancer cell lines, this antagonism leads to a cytostatic effect by inducing G1 cell cycle arrest.[4][5] This is often mediated by the up-regulation of cyclin-dependent kinase (cdk) inhibitors like p21cip1 and p27kip1, which in turn inhibit Cdk2 activity and down-regulate the transcription factor E2F1, a key regulator of S-phase entry.[4][6] At higher concentrations, it can also exhibit cytotoxic effects.[4]
Q2: How should I prepare Mifepristone stock and working solutions?
A2: Mifepristone is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents.[7] A common and effective method is to prepare a high-concentration stock solution in 100% ethanol or DMSO.[7][8]
-
Stock Solution (e.g., 1 mM in Ethanol): Add 233 µL of 100% ethanol to a 100 µg vial of Mifepristone. Mix gently to dissolve completely. This stock solution can be stored at -20°C indefinitely.[8]
-
Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is not recommended to store aqueous solutions for more than one day.[7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q3: What is a typical effective concentration range for Mifepristone in cell culture?
A3: The effective concentration is highly dependent on the cell line, experimental duration, and desired outcome (e.g., cytostatic vs. cytotoxic effects). A dose-response experiment is crucial for your specific model. However, published data provides a general starting point.
-
Cytostatic/Anti-proliferative Effects: Commonly observed in the 1-25 µM range for many cancer cell lines.[4][9][10]
-
Cytotoxic Effects: Often require higher concentrations, typically above 20-30 µM.[4]
-
Gene Induction (GeneSwitch™ System): Much lower concentrations are needed, typically in the 1-100 nM range.[8]
Q4: Can Mifepristone affect cells that do not express progesterone receptors (PR-negative)?
A4: Yes. While its anti-progestogenic activity is a key mechanism, Mifepristone's effects are not strictly limited to PR-positive cells. It also acts on the glucocorticoid receptor (GR), which is expressed in many cell types.[11][12] Studies on PR-negative glioma and breast cancer cells have demonstrated growth suppression, indicating that its mechanism of action can be independent of the progesterone receptor.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation or viability. | 1. Inappropriate Concentration: The dose may be too low for your specific cell line. 2. Insufficient Treatment Time: The duration of exposure may be too short to induce a measurable response. 3. Drug Inactivity: Improper storage or degradation of Mifepristone stock solution. 4. Cell Line Resistance: The cell line may be insensitive to Mifepristone's mechanisms of action. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 or effective dose. 2. Conduct a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours).[4] 3. Prepare Fresh Solutions: Always use freshly prepared working solutions from a properly stored stock. 4. Verify Receptor Status: Check literature for PR and GR expression in your cell line. Consider testing a known sensitive cell line as a positive control. |
| High levels of unexpected cell death (cytotoxicity). | 1. Concentration Too High: The dose used may be in the cytotoxic range rather than the intended cytostatic range.[4] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) may be too high for your cells. | 1. Lower the Concentration: Refer to your dose-response curve and select a concentration that provides the desired level of inhibition without excessive cell death. 2. Run a Vehicle Control: Always include a control group treated with the highest concentration of the solvent used in the experiment to ensure it is not causing the toxicity. |
| Inconsistent or irreproducible results between experiments. | 1. Drug Stability: Mifepristone may degrade in aqueous culture medium over long incubation periods. 2. Cell Culture Variables: High cell passage number can lead to phenotypic drift. Variations in cell seeding density can alter the drug-to-cell ratio. 3. Assay Variability: Inconsistent incubation times or reagent handling during viability/proliferation assays. | 1. Replenish Medium: For long-term experiments (>48-72 hours), consider replacing the medium with freshly prepared Mifepristone-containing medium. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure precise and uniform cell seeding. 3. Standardize Protocols: Adhere strictly to your validated assay protocols. |
Quantitative Data Summary
The following tables summarize effective concentrations of Mifepristone reported in various in vitro studies.
Table 1: Effective Concentrations of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Citation |
| SK-OV-3, OV2008 | Ovarian Cancer | Cytostatic (G1 Arrest) | 1 - 20 µM | [4] |
| OVCAR-3 | Ovarian Cancer | Cytotoxic | > 20 µM | [4] |
| MKN-45 | Gastric Cancer | Proliferation Inhibition | 1 - 20 µM | [9] |
| HEC-1-A | Endometrial Cancer | IC50 | ~37.2 µM (16 µg/ml) | [15] |
| Ishikawa | Endometrial Cancer | IC50 | ~44.2 µM (19 µg/ml) | [15] |
| Various TNBC Lines | Triple-Negative Breast | IC50 | 10 - 22 µM | [10] |
| MDA-MB-231 | Breast Cancer | Migration Inhibition | 25 - 100 µM | [16] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Conc. | Storage | Citation |
| Ethanol | ~20 mg/ml | 1 - 10 mM | -20°C | [7][8] |
| DMSO | ~20 mg/ml | 1 - 10 mM | -20°C | [7] |
| DMF | ~30 mg/ml | 1 - 10 mM | -20°C | [7] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay (SRB Assay)
This protocol is used to determine the concentration of Mifepristone that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-4,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Mifepristone in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for "time zero" and "vehicle control".
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Fixation: For the "time zero" plate, fix immediately after treatment begins. For other plates, fix after the incubation period. Gently remove the medium and add 100 µL of 10% ice-cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
-
Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization and Reading: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytostatic or cytotoxic effects.
-
Cell Seeding: Plate a low number of cells (e.g., 250-500 cells) per well in 6-well plates. Allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Mifepristone (e.g., 0, 1, 10, 20 µM) for a defined period (e.g., 24, 48, or 72 hours).[4]
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Culture the cells for 7-14 days, allowing colonies to form.
-
Staining: When colonies in the control well are visible (≥50 cells), remove the medium, wash with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Counting: Gently wash the wells with water and allow them to dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Analysis: Express the results as a percentage of the colony count in the vehicle-treated control wells.[4]
Visualizations: Pathways and Workflows
Caption: Mifepristone-induced G1 cell cycle arrest pathway.
Caption: Workflow for optimizing Mifepristone dosage in vitro.
Caption: A logic diagram for troubleshooting common issues.
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Mifepristone - Wikipedia [en.wikipedia.org]
- 4. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibitory effects of mifepristone on the growth of human gastric cancer cell line MKN-45 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mifepristone inhibits GRβ-coupled prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of effectiveness of mifepristone for glioma cell line growth suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Management of Mifepristone-Induced Bleeding in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering heavy bleeding as a side effect in animal studies involving Mifepristone.
Frequently Asked Questions (FAQs)
Q1: What is the expected pattern of bleeding in rodents after Mifepristone administration?
A1: Vaginal bleeding is an expected physiological response to Mifepristone, a progesterone receptor antagonist. In rodent models, particularly those simulating pregnancy termination or menstruation, bleeding typically begins within 24 hours of administration. The duration and volume can vary based on the animal model, dose, and stage of pregnancy or hormonal priming. For instance, in a rat model of abnormal uterine bleeding, bleeding was observed within 48 hours post-mifepristone administration (10 mg/kg)[1]. It's crucial to establish baseline expectations for your specific experimental model to differentiate between expected and excessive bleeding.
Q2: How can I quantify uterine bleeding in my animal model?
A2: A common and effective method for quantifying uterine blood loss in rodents is spectrophotometric analysis. This involves collecting vaginal excretions on a pre-weighed medium (like a cotton ball), followed by extraction of hemoglobin and measurement of its concentration. This method provides a quantitative measure of blood loss that can be compared across different experimental groups.
Q3: What are the clinical signs of excessive bleeding in small laboratory animals?
A3: Recognizing signs of excessive bleeding is critical for animal welfare. Key indicators in rodents include:
-
Pale extremities: Check the color of the paws, ears, and mucous membranes.
-
Lethargy and reduced activity: Animals may appear weak, unresponsive, or reluctant to move.
-
Hypothermia: A significant drop in body temperature.
-
Increased respiratory rate: Rapid, shallow breathing can be a sign of shock.
-
Visible, profuse bleeding: Soaking of bedding beyond what is expected for the model.
Q4: Are there any known signaling pathways involved in Mifepristone-induced bleeding?
A4: Yes, Mifepristone's effects on uterine vasculature are linked to the nitric oxide (NO) signaling pathway. Mifepristone, by blocking progesterone and glucocorticoid receptors, can lead to an increase in the expression of nitric oxide synthase (iNOS and eNOS)[2][3]. This results in elevated NO production, a potent vasodilator, which is thought to contribute to the increased blood flow and hemorrhage seen after Mifepristone administration[2][4][5].
Troubleshooting Guides
Issue 1: Unexpectedly Heavy or Prolonged Bleeding
Symptoms:
-
Animal is soaking through bedding material at an accelerated rate.
-
Bleeding continues heavily beyond the expected timeframe for the model.
-
The animal shows signs of distress such as lethargy, pale extremities, or rapid breathing.
Possible Causes:
-
Individual animal sensitivity to the drug.
-
Incorrect dosage calculation leading to an overdose.
-
Underlying health conditions in the animal that may affect coagulation.
Solutions:
-
Assess the animal's clinical condition immediately. Monitor vital signs if possible (temperature, respiration).
-
Provide supportive care. This includes providing supplemental heat to prevent hypothermia and ensuring easy access to food and water.
-
Consider administration of a hemostatic agent. Consultation with a veterinarian is strongly advised. Options that have been used in animal research for controlling bleeding include:
-
Etamsylate: A hemostatic agent that can be administered intravenously or intramuscularly. Dosages in animal studies have ranged from 12.5 mg/kg to 25 mg/kg[6][7].
-
Tranexamic Acid: An antifibrinolytic agent that has been used in rodent models of hemorrhage[8][9]. A dosage of 12 mg/kg has been used in a mouse model[10].
-
-
If bleeding is severe and uncontrollable, humane euthanasia may be the most appropriate course of action to prevent suffering.
Issue 2: Difficulty in Differentiating Normal from Abnormal Bleeding
Symptoms:
-
Uncertainty about whether the observed bleeding is within the expected range for the experimental protocol.
Possible Causes:
-
Lack of established baseline data for the specific animal model and Mifepristone dose.
-
Variability in individual animal responses.
Solutions:
-
Establish a clear scoring system for bleeding. This can be a qualitative scale (e.g., 0 = no bleeding, 1 = spotting, 2 = moderate, 3 = heavy) or a quantitative measurement as described in the experimental protocols below.
-
Run a pilot study. Before commencing a large-scale experiment, a small pilot study can help establish the expected range of bleeding and identify the key time points for observation.
-
Monitor hemoglobin or hematocrit levels. A significant drop in these parameters can be an indicator of excessive blood loss.
Data Presentation
Table 1: Mifepristone Dosage and Bleeding Outcomes in Animal Models
| Animal Model | Mifepristone Dose | Route of Administration | Observed Bleeding Outcome | Reference |
| Pregnant Beagle Dog | 2.5 mg/kg, twice daily for 4.5 days | Not specified | Termination of pregnancy without reported adverse side effects. | [11] |
| Rat Model of Abnormal Uterine Bleeding | 10 mg/kg | Oral gavage | Induced uterine bleeding within 48 hours. | [1] |
| Lactating Mouse | 8 mg/kg, daily for 4 days | Gavage | No adverse effects on the dams were reported. | [12] |
Experimental Protocols
Protocol 1: Quantification of Uterine Blood Loss in Rats
This protocol is adapted from a study investigating the reversal of Mifepristone-induced pregnancy termination in rats.
Materials:
-
Pre-weighed cotton balls (85-90 mg)
-
Forceps
-
Distilled water
-
Spectrophotometer
Procedure:
-
Collection:
-
On the day following Mifepristone administration, gently insert a pre-weighed cotton ball vaginally into the rat.
-
Remove the cotton ball after approximately 3 hours.
-
Repeat this procedure daily for animals exhibiting uterine bleeding.
-
-
Extraction of Hemoglobin:
-
Place the removed cotton ball into a tube containing a known volume of distilled water.
-
Vortex or agitate the tube to elute the blood from the cotton.
-
Centrifuge the tube to pellet any debris.
-
-
Spectrophotometric Analysis:
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the solution at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Create a standard curve using known concentrations of rat hemoglobin to determine the amount of blood collected.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mifepristone-induced uterine bleeding signaling pathway.
Experimental Workflow
References
- 1. Construction and Evaluation of a Rat Model of Abnormal Uterine Bleeding [slarc.org.cn]
- 2. Mifepristone-induced nitric oxide release and expression of nitric oxide synthases in the human cervix during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mifepristone on expression of endothelial nitric oxide synthase in human endometrium during the implantation phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathopharmacology of excessive hemorrhage in mifepristone abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of mifepristone on the serum nitric oxide level and uterine blood flow in early pregnant women] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 7. nordvacc.se [nordvacc.se]
- 8. Tranexamic acid reduces endometrial cancer effects through the production of angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranexamic acid decreases rodent hemorrhagic shock-induced inflammation with mixed end-organ effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Termination of pregnancy and induction of premature luteolysis by the antiprogestagen, mifepristone, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Mifepristone Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mifepristone in cancer cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate challenges related to mifepristone resistance in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro studies with mifepristone.
1. My cancer cell line shows low sensitivity to mifepristone. What are the potential reasons and how can I troubleshoot this?
Possible Cause 1: Suboptimal Progesterone Receptor (PR) Isoform Ratio
The ratio of progesterone receptor isoform A (PRA) to isoform B (PRB) can be a critical determinant of mifepristone's efficacy, particularly in breast cancer. A higher PRA to PRB ratio (PRA-H) is often associated with a better response to mifepristone.[1][2][3][4]
-
Troubleshooting Steps:
-
Assess PRA/PRB Ratio: Perform a Western blot to determine the relative expression levels of PRA and PRB in your cell line.
-
Select Appropriate Cell Lines: If possible, choose cell lines with a known high PRA/PRB ratio for your experiments.
-
Modulate Receptor Expression: In some preclinical models, it has been shown that re-expressing PRA using demethylating agents and histone deacetylase inhibitors can restore sensitivity to antiprogestins.[2]
-
Possible Cause 2: Activation of the PI3K/Akt Survival Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key driver of cell survival and proliferation.[5] Constitutive activation of this pathway can confer resistance to mifepristone's cytostatic effects. Mifepristone's growth-inhibitory action may be limited to cytostasis (growth arrest) while the PI3K/Akt pathway remains active, preventing cell death.[5]
-
Troubleshooting Steps:
-
Assess Akt Phosphorylation: Use Western blotting to check the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in your mifepristone-treated cells. Persistently high levels of p-Akt may indicate pathway activation.
-
Combination Therapy: Consider co-treatment with a PI3K inhibitor (e.g., LY294002) and mifepristone. This combination has been shown to synergistically induce cell death in ovarian cancer cells where mifepristone alone only causes growth arrest.[5]
-
Possible Cause 3: High Expression of Glucocorticoid Receptor (GR)
Mifepristone is also a glucocorticoid receptor (GR) antagonist. High expression of GR has been linked to resistance to chemotherapy and may influence the cellular response to mifepristone.[6]
-
Troubleshooting Steps:
-
Quantify GR Expression: Determine the expression level of GR in your cell line using Western blot or qPCR.
-
Consider GR Isoforms: The GR gene can produce different isoforms, such as GRα and GRβ, through alternative splicing. The GRβ isoform can bind to mifepristone and has intrinsic transcriptional activity, which may contribute to cell proliferation in some cancers like prostate cancer.[7] Investigating the expression of GR isoforms could provide further insights.
-
2. I am observing a cytostatic (growth arrest) rather than a cytotoxic (cell death) effect with mifepristone. How can I confirm this and potentially enhance cytotoxicity?
-
Confirmation of Cytostasis:
-
Clonogenic Assay: A clonogenic survival assay is the gold standard for distinguishing between cytostatic and cytotoxic effects. If cells can form colonies after the removal of mifepristone, it indicates a cytostatic effect.[8]
-
Cell Cycle Analysis: Flow cytometry analysis of the cell cycle can reveal an accumulation of cells in the G1 phase, which is characteristic of mifepristone-induced growth arrest.[9]
-
Apoptosis Assays: The absence of markers of apoptosis, such as caspase-3 cleavage or PARP cleavage in a Western blot, would support a cytostatic effect.
-
-
Enhancing Cytotoxicity:
-
PI3K/Akt Pathway Inhibition: As mentioned previously, combining mifepristone with a PI3K inhibitor can convert a cytostatic response into a lethal one.[5]
-
Combination with Chemotherapy: Mifepristone can potentiate the cytotoxic effects of conventional chemotherapy agents like cisplatin and paclitaxel, potentially by preventing the repopulation of cancer cells that survive initial treatment.[10]
-
3. How do I develop a mifepristone-resistant cell line for my studies?
Developing a drug-resistant cell line is a lengthy process that involves gradually exposing cancer cells to increasing concentrations of the drug.
-
General Protocol Outline:
-
Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of mifepristone for your parental cell line.
-
Chronic Exposure: Begin by culturing the cells in a medium containing a low concentration of mifepristone (e.g., IC10 or IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of mifepristone in the culture medium. This process is repeated over several months.
-
Selection and Expansion: At each stage, the surviving cells are selected and expanded.
-
Confirmation of Resistance: After a significant increase in drug tolerance is observed, the IC50 of the resistant cell line should be determined and compared to the parental line to quantify the level of resistance.[11][12]
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) of mifepristone in various cancer cell lines and in combination with other therapeutic agents.
Table 1: IC50 Values of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEC-1-A | Endometrial Cancer | ~38.3 (16 µg/ml) | [10] |
| Ishikawa | Endometrial Cancer | ~45.5 (19 µg/ml) | [10] |
| A549 | Non-Small Cell Lung | ~10 | [1] |
| H23 | Non-Small Cell Lung | ~10 | [1] |
| SK-OV-3 | Ovarian Cancer | 6.25 | [8] |
| OV2008 | Ovarian Cancer | 6.91 | [8] |
| OVCAR-3 | Ovarian Cancer | 12-18 | [5] |
| IGROV-1 | Ovarian Cancer | 12-18 | [5] |
| Caov-3 | Ovarian Cancer | 12-18 | [5] |
| HCC1937 | Triple-Negative Breast | 17.2 | [13] |
| SUM149PT | Triple-Negative Breast | 11.3 | [13] |
Table 2: Synergistic Effects of Mifepristone in Combination Therapies
| Cell Line | Cancer Type | Combination | Effect | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | Mifepristone (20 µM) + LY294002 (PI3K inhibitor; 20 µM) | Synergistic cell death | [5] |
| HHUA | Endometrial Carcinoma | Mifepristone (50-100 µmol/L) | Inhibition of p-PI3K and p-Akt expression | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in studying mifepristone resistance.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of mifepristone on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of mifepristone concentrations (prepared by serial dilution) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This protocol is for assessing the expression and phosphorylation status of key proteins involved in mifepristone resistance, such as GR, PR isoforms, and components of the PI3K/Akt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-GR, anti-PR, anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with mifepristone, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after mifepristone treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Mifepristone
-
Fixation solution (e.g., methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with mifepristone for a specified period. Alternatively, treat a larger population of cells first and then seed the surviving cells for the clonogenic assay.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation: After the incubation period, wash the wells with PBS and fix the colonies with the fixation solution for 10-15 minutes.
-
Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of mifepristone on the long-term survival of the cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to mifepristone resistance.
Caption: Key signaling pathways involved in mifepristone action and resistance.
References
- 1. Progesterone Receptor Isoform Ratio: A Breast Cancer Prognostic and Predictive Factor for Antiprogestin Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestin and antiprogestin responsiveness in breast cancer is driven by the PRA/PRB ratio via AIB1 or SMRT recruitment to the CCND1 and MYC promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid profile in patients with breast cancer and in mice treated with mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mifepristone inhibits GRβ coupled prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mifepristone Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mifepristone in solution. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving Mifepristone?
A1: Mifepristone, a synthetic steroid, is a yellow crystalline solid.[1] It is very soluble in organic solvents like methanol, chloroform, and acetone.[1][2] For laboratory use, stock solutions are typically prepared in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[3]
Q2: I'm observing precipitation after diluting my Mifepristone stock solution in an aqueous buffer. What is happening?
A2: This is a common issue due to Mifepristone's poor solubility in water and aqueous buffers.[1][3] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve Mifepristone in an organic solvent such as DMF and then dilute it with the aqueous buffer of choice.[3] For instance, a 1:4 solution of DMF:PBS (pH 7.2) can achieve a Mifepristone solubility of approximately 0.2 mg/mL.[3]
Q3: How should I store my Mifepristone solutions to ensure stability?
A3: The stability of Mifepristone in solution is dependent on the solvent and storage conditions. As a crystalline solid, it is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[4] It is not recommended to store aqueous solutions for more than one day due to the potential for precipitation and degradation.[3]
Q4: My experimental results are inconsistent. Could Mifepristone instability be the cause?
A4: Yes, inconsistent results can be a symptom of Mifepristone degradation. Several factors, including pH, temperature, light exposure, and oxidative stress, can contribute to its instability.[5] It is crucial to use freshly prepared solutions, especially aqueous dilutions, and to protect solutions from light and extreme temperatures.
Q5: What are the known degradation pathways for Mifepristone?
A5: Mifepristone's metabolism primarily involves N-demethylation and terminal hydroxylation of the 17-propynyl chain, with CYP450 3A4 being the primary enzyme responsible.[1] Forced degradation studies have shown that Mifepristone is susceptible to degradation under acidic, basic, and oxidative conditions.[5] The main degradation products identified include N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-OH-mifepristone.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Solution | Poor aqueous solubility of Mifepristone. | First, dissolve Mifepristone in a minimal amount of an organic solvent like DMF or DMSO before diluting with your aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the mixed solvent system.[3] |
| Loss of Potency/Activity | Degradation of Mifepristone due to improper storage or handling. | Prepare fresh aqueous solutions daily.[3] Store stock solutions in organic solvents at -20°C for no longer than three months.[4] Protect all solutions from light and avoid repeated freeze-thaw cycles. |
| Inconsistent HPLC/LC-MS Results | Instability of Mifepristone during sample preparation or analysis. | Ensure the mobile phase is compatible with Mifepristone stability. A common mobile phase is a mixture of acetonitrile and water.[7] Validate your analytical method to confirm the stability of Mifepristone under the experimental conditions. |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation peaks.[5] Use a stability-indicating HPLC method that can resolve Mifepristone from its degradation products. |
Data Presentation
Table 1: Solubility of Mifepristone in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | Very soluble | [1][2] |
| Chloroform | Very soluble | [1][2] |
| Acetone | Very soluble | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| Water | Poorly soluble | [1][2] |
| Hexane | Poorly soluble | [1] |
| Isopropyl ether | Poorly soluble | [1] |
| DMF:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [3] |
Table 2: Recommended Storage Conditions for Mifepristone
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [3] |
| Room Temperature | 20°C to 25°C | Not specified | [8][9] |
| DMSO or Ethanol Solution | -20°C | Up to 3 months | [4] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [3] |
Experimental Protocols
Protocol 1: Preparation of Mifepristone Stock Solution
-
Objective: To prepare a concentrated stock solution of Mifepristone in an organic solvent.
-
Materials:
-
Mifepristone powder (≥98% purity)[3]
-
Dimethyl sulfoxide (DMSO) or Ethanol, analytical grade
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Mifepristone powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 20 mg/mL).[3]
-
Purge the solution with an inert gas to minimize oxidation.[3]
-
Vortex or gently agitate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
Protocol 2: Stability-Indicating RP-HPLC Method for Mifepristone
-
Objective: To quantify Mifepristone and separate it from its degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is adapted from a validated method.[7]
-
Materials & Equipment:
-
HPLC system with a UV detector
-
Kromasil C18 column (250mm x 4.6mm, 5µm particle size)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mifepristone reference standard
-
Sample solutions
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of Mifepristone in the mobile phase to generate a calibration curve (e.g., 1-6 µg/mL).[7]
-
Inject the standard solutions and record the peak areas.
-
Prepare the sample solutions by diluting them with the mobile phase to a concentration within the calibration range.
-
Inject the sample solutions and record the peak areas.
-
Calculate the concentration of Mifepristone in the samples by comparing their peak areas to the calibration curve. The retention time for Mifepristone is approximately 6.27 minutes under these conditions.[7]
-
Visualizations
Mifepristone Signaling Pathway
Mifepristone primarily acts as a competitive antagonist of the progesterone and glucocorticoid receptors.[10][11] By blocking the progesterone receptor, it leads to the degeneration of the endometrium, cervical softening, and an increase in uterine sensitivity to prostaglandins, which is central to its use in medical abortion.[11] Its antagonism of the glucocorticoid receptor is utilized in the treatment of Cushing's syndrome.[10]
Caption: Mifepristone's antagonistic action on progesterone and glucocorticoid receptors.
Experimental Workflow for Assessing Mifepristone Stability
A systematic approach is necessary to evaluate the stability of a drug substance like Mifepristone. This involves subjecting the compound to various stress conditions and analyzing for degradation over time.
References
- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 2. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mifepristone | 84371-65-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. drugs.com [drugs.com]
- 10. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mifepristone - Wikipedia [en.wikipedia.org]
Considerations for Mifepristone use in patients with hepatic impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for using mifepristone in patients with hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when administering mifepristone to subjects with hepatic impairment?
When planning studies involving mifepristone in a population with hepatic impairment, it is crucial to consider the drug's primary metabolic pathway and the potential for altered pharmacokinetics. Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] Hepatic impairment can, therefore, lead to decreased clearance and increased exposure to mifepristone and its active metabolites, potentially increasing the risk of adverse events.
For clinical research in patients with Cushing's syndrome, the recommended maximum daily dose of mifepristone is 600 mg for individuals with mild to moderate hepatic impairment.[2][3] The use of mifepristone in patients with severe hepatic impairment is not recommended as its pharmacokinetics have not been studied in this population.[2][3] It is important to note that for the indication of termination of intrauterine pregnancy, no specific studies have been conducted in patients with hepatic impairment, and caution is advised.[3]
Q2: How does hepatic impairment affect the pharmacokinetic profile of mifepristone?
Limited quantitative data is available from dedicated studies in populations with defined levels of hepatic impairment. However, a clinical pharmacology review of a New Drug Application by the FDA provides some insight into the effects of impaired liver function on the pharmacokinetics of mifepristone and its metabolites. The following table summarizes a non-compartmental analysis comparing pharmacokinetic parameters in healthy subjects versus those with "impaired" liver function. The specific degree of hepatic impairment (mild, moderate, or severe) was not detailed in the available documentation.
Data Presentation: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Hepatic Impairment
| Analyte | Dosing | Parameter | Geometric Mean Least Squares (GMLS) Ratio (Impaired/Normal) | 90% Confidence Interval (Impaired/Normal) |
| Mifepristone | Single Dose (600 mg) | Cmax | 0.77 | 0.52-1.14 |
| AUCinf | 0.79 | 0.51-1.24 | ||
| Multiple Dose (600 mg/day for 7 days) | Cmax | 0.92 | 0.60-1.39 | |
| AUCinf | 1.02 | 0.59-1.76 | ||
| RU 42633 (Metabolite) | Single Dose (600 mg) | Cmax | 0.62 | 0.45-0.87 |
| AUCinf | 0.71 | 0.48-1.05 | ||
| Multiple Dose (600 mg/day for 7 days) | Cmax | 0.71 | 0.54-0.95 | |
| AUCinf | 0.95 | 0.52-1.71 | ||
| RU 42698 (Metabolite) | Single Dose (600 mg) | Cmax | 0.80 | 0.54-1.20 |
| AUCinf | 0.90 | 0.51-1.57 | ||
| Multiple Dose (600 mg/day for 7 days) | Cmax | 1.06 | 0.70-1.61 | |
| AUCinf | 1.37 | 0.71-2.62 | ||
| RU 42848 (Metabolite) | Single Dose (600 mg) | Cmax | 0.58 | 0.40-0.85 |
| AUCinf | 0.57 | 0.37-0.89 | ||
| Multiple Dose (600 mg/day for 7 days) | Cmax | 0.55 | 0.41-0.76 | |
| AUCinf | 0.62 | 0.33-1.16 |
Source: Adapted from a clinical pharmacology review of a New Drug Application.[4] Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Q3: Is there a risk of drug-induced liver injury (DILI) with mifepristone?
While single, low doses of mifepristone (as used for medical abortion) have not been associated with clinically apparent liver injury, long-term, higher-dose therapy has been linked to serum enzyme elevations and, in rare instances, clinically apparent liver injury.[1] The mechanism of potential liver injury is not fully understood but may be related to an estrogen- or androgen-like effect.[1] Researchers should be aware of case reports describing cholestatic liver injury in patients with Cushing's syndrome receiving high daily doses of mifepristone (e.g., 1200 mg).[5][6]
Experimental Protocols
Methodology for a Pharmacokinetic Study of Mifepristone in Hepatic Impairment (Representative Protocol)
This protocol is a representative example based on general principles of pharmacokinetic studies and the limited available data on mifepristone in hepatic impairment. It should be adapted for specific research questions and institutional guidelines.
1. Study Design:
-
An open-label, single-dose, parallel-group study to compare the pharmacokinetics of mifepristone in subjects with mild and moderate hepatic impairment to healthy control subjects with normal hepatic function.
-
A cohort for severe hepatic impairment may be considered with extreme caution and intensive monitoring, though it is generally not recommended.[3]
2. Subject Population:
-
Hepatically Impaired Groups: Subjects with stable, chronic mild (Child-Pugh Score 5-6) and moderate (Child-Pugh Score 7-9) hepatic impairment. The etiology of liver disease should be documented.
-
Control Group: Healthy subjects with normal hepatic function, matched for age, weight, and gender with the hepatically impaired groups.
-
Exclusion Criteria: Acute liver failure, significant renal impairment, history of alcohol or drug abuse, use of medications known to be strong inhibitors or inducers of CYP3A4, and other contraindications for mifepristone use.
3. Dosing and Administration:
-
A single oral dose of 300 mg of mifepristone administered with a standardized meal. A lower dose is chosen for safety in the impaired population.
4. Pharmacokinetic Sampling:
-
Serial blood samples collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma to be separated and stored at -70°C until analysis.
5. Analytical Method:
-
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mifepristone and its major active metabolites (e.g., RU 42633, RU 42698, and RU 42848) in plasma.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis to determine the following pharmacokinetic parameters for mifepristone and its metabolites: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vz/F.
-
Statistical comparison of pharmacokinetic parameters between the hepatic impairment groups and the healthy control group.
7. Safety Monitoring:
-
Close monitoring of vital signs, adverse events, and clinical laboratory parameters, with a particular focus on liver function tests (ALT, AST, bilirubin, alkaline phosphatase) at baseline and throughout the study.
Visualizations
Signaling Pathway: Mifepristone Metabolism
References
- 1. Mifepristone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of mifepristone in a laboratory setting. It addresses common experimental artifacts and provides troubleshooting strategies to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for mifepristone in a research context?
A1: Mifepristone is a synthetic steroid that primarily functions as a competitive antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3][4][5] At the molecular level, it binds with high affinity to these intracellular receptors, preventing the binding of their natural ligands (progesterone and glucocorticoids, respectively).[3][4][5] This blockade inhibits the receptor-mediated gene transcription that drives various physiological processes.[5][6] It is important to note that mifepristone also exhibits weak antiandrogenic activity.[2]
Q2: What are the known off-target effects of mifepristone that could interfere with my experiments?
A2: Beyond its primary targets (PR and GR), mifepristone can interact with other cellular components, potentially leading to experimental artifacts. Notably, it is a weak antagonist of the androgen receptor (AR).[7] At higher concentrations, typically in the micromolar range, mifepristone can induce cytostatic or cytotoxic effects in various cell lines, independent of PR expression.[8][9][10] These effects may be mediated through pathways involving the cell cycle regulatory protein Cdk2.[10] Researchers should be aware of these potential off-target effects and design appropriate controls.
Q3: What is the recommended solvent for preparing mifepristone stock solutions?
A3: Mifepristone is sparingly soluble in aqueous solutions but is soluble in organic solvents.[7][11] For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are commonly used.[7] The choice of solvent may depend on the specific experimental system and the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is not toxic to the cells.
Q4: How should I store mifepristone powder and stock solutions?
A4: Mifepristone powder should be stored at -20°C for long-term stability.[7] Stock solutions prepared in organic solvents like ethanol or DMSO can also be stored at -20°C and are generally stable for several months.[12] To prevent evaporation of the solvent, it is advisable to seal the container tightly, for instance with Parafilm.[12] Aqueous solutions of mifepristone are not recommended for storage for more than a day.[7]
Q5: At what concentration should I use mifepristone in my in vitro experiments?
A5: The optimal concentration of mifepristone will vary depending on the cell type, the specific receptor being targeted, and the desired experimental outcome. For progesterone receptor antagonism, concentrations in the nanomolar range are often effective.[7] For glucocorticoid receptor antagonism, higher concentrations may be required.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Concentrations ranging from 1 to 100 nM are often used for gene expression induction in specific systems, while concentrations in the micromolar range (e.g., 10-30 µM) have been used to study antiproliferative effects in cancer cell lines.[8][13]
Troubleshooting Guide
Issue 1: I am observing unexpected cell death or a significant decrease in cell proliferation in my experiments, even in control cells not expressing the target receptor.
-
Possible Cause: High concentrations of mifepristone can induce off-target cytotoxic or cytostatic effects.[8][9][10] The solvent used to dissolve mifepristone (e.g., DMSO) may also be toxic to cells at certain concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of mifepristone for your specific cell line.
-
Include a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve mifepristone to assess solvent-induced toxicity.
-
Assess cell viability: Use assays such as MTT or trypan blue exclusion to quantify cell viability at different mifepristone concentrations.
-
Consider the cell line's sensitivity: Some cell lines may be more sensitive to mifepristone's off-target effects.
-
Issue 2: I am not observing the expected antagonist effect of mifepristone on my target pathway.
-
Possible Cause: The concentration of mifepristone may be too low, the incubation time may be insufficient, or the compound may have degraded. It's also possible that in some cellular contexts, mifepristone can exhibit partial agonist activity.[14]
-
Troubleshooting Steps:
-
Increase mifepristone concentration: Based on your initial dose-response experiments, try a higher concentration.
-
Optimize incubation time: The time required to observe an effect can vary. Perform a time-course experiment.
-
Check the stability of your mifepristone stock: If the stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution.
-
Verify receptor expression: Confirm that your cells express the target receptor (PR or GR) at sufficient levels.
-
Consider partial agonism: In some cell types, particularly with high levels of glucocorticoid receptor expression, mifepristone can act as a partial agonist.[14]
-
Issue 3: My experimental results with mifepristone are inconsistent across different batches or experiments.
-
Possible Cause: Inconsistent preparation of mifepristone solutions, variability in cell culture conditions, or issues with the compound's stability can lead to irreproducible results.
-
Troubleshooting Steps:
-
Standardize solution preparation: Develop a strict protocol for preparing and storing mifepristone stock and working solutions.
-
Maintain consistent cell culture conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your mifepristone stock solution into smaller, single-use volumes.
-
Confirm compound identity and purity: If possible, verify the identity and purity of your mifepristone supply.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities of Mifepristone
| Receptor | Ligand | Binding Affinity (Ki) | Reference |
| Glucocorticoid Receptor | Mifepristone | 0.1 nM | [7] |
| Progesterone Receptor | Mifepristone | 0.64 nM | [7] |
| Androgen Receptor | Mifepristone | 0.65 nM | [7] |
| Mineralocorticoid Receptor | Mifepristone | 640 nM | [7] |
| Estrogen Receptor α | Mifepristone | >200 nM | [7] |
| Estrogen Receptor β | Mifepristone | >750 nM | [7] |
Table 2: Solubility of Mifepristone
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Water | Poorly soluble | [11] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay Using Mifepristone
This protocol describes a general method for assessing the effect of mifepristone on the proliferation of adherent cancer cell lines.
Materials:
-
Mifepristone powder
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare Mifepristone Stock Solution:
-
Dissolve mifepristone powder in DMSO to create a high-concentration stock solution (e.g., 20 mM).[8]
-
Aliquot the stock solution into small volumes and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Mifepristone Treatment:
-
Prepare serial dilutions of mifepristone from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest mifepristone concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of mifepristone or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the mifepristone concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mifepristone competitively blocks the progesterone receptor.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU486 (MIFEPRISTONE): Mechanisms of Action and Clinical Uses | Annual Reviews [annualreviews.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. droracle.ai [droracle.ai]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cytostasis and morphological changes induced by mifepristone in human metastatic cancer cells involve cytoskeletal filamentous actin reorganization and impairment of cell adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mifepristone = 98 84371-65-3 [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mifepristone and Misoprostol Administration Intervals
This technical support center provides researchers, scientists, and drug development professionals with essential information for studies involving the optimization of the administration interval between mifepristone and misoprostol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mifepristone and misoprostol in a research setting?
A1: Mifepristone is a synthetic steroid that acts as a competitive progesterone receptor antagonist.[1][2] By binding to the progesterone receptor with high affinity, it blocks the effects of progesterone, a hormone essential for maintaining pregnancy.[1][3] This leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine sensitivity to prostaglandins.[2][4] Misoprostol is a prostaglandin E1 analogue that induces uterine contractions, leading to the expulsion of uterine contents.[1] The synergistic action of mifepristone followed by misoprostol results in a high success rate for medical abortion.[5]
Q2: What are the most commonly studied intervals between mifepristone and misoprostol administration?
A2: Clinical research has investigated various intervals to balance efficacy, side effects, and patient convenience. The most frequently studied intervals include concurrent administration (both drugs at the same time), 6 to 8 hours, 24 hours, 36 to 48 hours, and 72 hours.[6][7][8] The standard, and often most effective, protocol involves an interval of 24 to 48 hours.[6][9]
Q3: How does the administration interval affect the efficacy of the regimen?
A3: The interval significantly impacts the success rate. Concurrent administration of mifepristone and misoprostol has been shown to be less effective than a 48-hour interval regimen.[6] Studies comparing a 24-hour versus a 48-hour interval have found that the 48-hour interval may have a slightly higher success rate within the first 12 hours of misoprostol administration.[9] However, some studies have found a 24-hour interval to be as effective as a 48-hour interval for second-trimester termination.[10] A shorter interval of 6 to 8 hours has also been shown to be as effective as a 24-hour interval in gestations up to 63 days.[7]
Q4: What is the impact of the administration interval on the side-effect profile?
A4: Shorter intervals may be associated with a different side-effect profile. For instance, a study comparing a 6 to 8-hour interval with a 24-hour interval found that side effects such as nausea and vomiting after misoprostol were significantly greater in the 24-hour group.[7] Conversely, simultaneous administration of mifepristone and misoprostol for second-trimester abortion resulted in a higher incidence of febrile episodes and chills compared to a 36-38 hour interval.[8] Common side effects for all intervals include abdominal pain, uterine cramping, and vaginal bleeding.[11][12]
Q5: What are the pharmacokinetic considerations for mifepristone and misoprostol that might influence the dosing interval?
A5: Mifepristone is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[13] It has a long elimination half-life of 25 to 30 hours.[5] This long half-life allows for a flexible window for misoprostol administration. Mifepristone is metabolized in the liver, primarily by the CYP3A4 enzyme.[2][5] Misoprostol is also rapidly absorbed and metabolized to its active form, misoprostol acid. The differing pharmacokinetic profiles are a key consideration in determining the optimal interval to ensure mifepristone has sufficiently blocked progesterone receptors before misoprostol is administered to induce contractions.
Troubleshooting Guide for Experimental Protocols
Issue 1: Lower than expected success rate in the experimental group.
-
Possible Cause: The administration interval may be suboptimal for the specific gestational age or dosage being studied. Concurrent or very short intervals can lead to reduced efficacy.[6][8]
-
Troubleshooting Steps:
-
Verify Protocol Adherence: Ensure that the correct dosages and administration routes were used for both mifepristone and misoprostol.
-
Review Interval Timing: For early pregnancies, intervals shorter than 24 hours may be effective, but concurrent administration is generally less so.[6][7] For second-trimester studies, a 36-48 hour interval is often more effective than simultaneous administration.[8]
-
Assess Subject Characteristics: Factors such as advanced maternal age, multiparity, and previous cesarean deliveries have been identified as potential risk factors for unsuccessful medical abortion.[14][15] Analyze if these factors are confounding the results.
-
Consider a Protocol Amendment: Based on the literature, consider testing a longer interval (e.g., 24 or 48 hours) if a very short or concurrent interval is yielding poor results.
-
Issue 2: High incidence of severe side effects (e.g., excessive bleeding, persistent fever).
-
Possible Cause: While side effects are expected, a high rate of severe adverse events may be linked to the dosage, administration interval, or underlying subject conditions.
-
Troubleshooting Steps:
-
Review Dosage and Route: Higher doses of misoprostol or certain routes of administration (e.g., sublingual) can be associated with more intense side effects.[16]
-
Analyze Temporal Relationship: Determine if the onset of severe side effects correlates with the administration of a particular drug. Fever and chills can be more common with shorter intervals in some protocols.[8]
-
Implement Symptomatic Management: Ensure your protocol includes clear guidelines for managing expected side effects, such as the use of analgesics for pain.[12]
-
Establish Clear Reporting Thresholds: Define what constitutes a severe adverse event (e.g., soaking more than two sanitary pads per hour for two consecutive hours) and have a clear protocol for medical intervention.
-
Issue 3: Incomplete abortion or ongoing pregnancy in study subjects.
-
Possible Cause: This represents a protocol failure. It can be due to a range of factors including incorrect drug administration, patient-specific factors, or a suboptimal dosing regimen.[17][18]
-
Troubleshooting Steps:
-
Confirm Gestational Age: Ensure accurate dating of gestation, as efficacy decreases with advancing gestational age.[9] Improper patient selection is a known cause of failure.[18]
-
Investigate Drug Potency and Storage: Verify that the investigational products have been stored correctly and have not expired.
-
Follow-up Protocol: Your experimental design should include a clear follow-up plan (e.g., ultrasound) to confirm the outcome of the procedure. The decision to intervene should be based on clinical findings, not solely on ultrasound images which can show non-clinically significant retained products.[19]
-
Plan for Rescue Treatment: The protocol must outline the management for failed medical abortions, which may include an additional dose of misoprostol or surgical intervention.[19]
-
Data Presentation
Table 1: Comparison of Efficacy for Different Mifepristone-Misoprostol Intervals in First Trimester Medical Abortion (up to 63 days gestation)
| Interval Between Doses | Complete Abortion Rate | Key Findings | Citations |
| Concurrent | Lower than interval regimens | Significantly less effective than the 48-hour interval. | [6] |
| 6 to 8 hours | 95.8% | Statistically equivalent to a 24-hour interval. | [7] |
| 24 hours | 98.1% | Highly effective; fewer side effects post-mifepristone compared to longer intervals. | [7] |
| 48 hours | ~98% | Standard, highly effective regimen. | [6][8] |
| 72 hours | 96% | Effective, but may increase the waiting time for the patient. | [8] |
Table 2: Comparison of Induction-to-Abortion Interval for Different Mifepristone-Misoprostol Intervals in Second Trimester Medical Abortion (13-24 weeks)
| Interval Between Doses | Median Induction-to-Abortion Interval | Key Findings | Citations |
| Immediate (Concurrent) | 10.0 hours | Significantly longer induction time compared to 36-38h interval. | [8] |
| 24 hours (17-28h) | 8.5 hours | Slightly longer induction time compared to a 2-day interval. | [20] |
| 36 to 38 hours | 4.9 hours | Significantly shorter induction time compared to immediate administration. | [8] |
| 48 hours (41-45h) | 7.2 hours | Shorter induction time than a 1-day interval, especially for nulliparous women. | [20] |
Experimental Protocols
Protocol: A Randomized Study to Compare a 24-hour vs. 48-hour Interval
This is a generalized protocol based on common elements from clinical trials.[7][9][10] Researchers must adapt this to their specific hypothesis and ensure ethical review and approval.
-
Subject Recruitment:
-
Define inclusion criteria (e.g., gestational age confirmed by ultrasound, maternal age).
-
Define exclusion criteria (e.g., contraindications to mifepristone or misoprostol, ectopic pregnancy).
-
Obtain informed consent from all participants.
-
-
Randomization:
-
Subjects are randomly assigned to one of two groups:
-
Group 1 (24-hour interval): To receive misoprostol 24 hours after mifepristone.
-
Group 2 (48-hour interval): To receive misoprostol 48 hours after mifepristone.
-
-
-
Drug Administration:
-
Day 1: All subjects receive 200 mg of oral mifepristone under observation.
-
Day 2 (Group 1) / Day 3 (Group 2): Subjects self-administer 800 mcg of misoprostol (route to be specified, e.g., buccal, vaginal) at home or in a clinical setting.
-
Subjects are instructed to record the time of misoprostol administration and the onset of bleeding and cramping.
-
-
Data Collection & Follow-up:
-
Subjects return for a follow-up visit 7-14 days after mifepristone administration.
-
Primary Outcome: Complete abortion rate, confirmed by ultrasound or clinical examination.
-
Secondary Outcomes:
-
Incidence and severity of side effects (nausea, vomiting, diarrhea, fever), recorded in a patient diary.
-
Induction-to-abortion interval (time from misoprostol administration to expulsion).
-
Patient satisfaction and acceptability, measured via a validated questionnaire.
-
Need for surgical intervention.
-
-
-
Statistical Analysis:
-
The complete abortion rates between the two groups will be compared using a chi-square test or Fisher's exact test.
-
Secondary outcomes will be analyzed using appropriate statistical tests (e.g., t-tests for continuous variables, Mann-Whitney U test for ordinal data).
-
Visualizations
Caption: Mechanism of Action for Mifepristone and Misoprostol.
Caption: Workflow for a Randomized Controlled Trial.
Caption: Troubleshooting Logic for Low Experimental Efficacy.
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. The Science Behind Mifepristone: Beyond Abortion Care [mfpiclinic.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Pregnancy Termination with Mifepristone and Misoprostol: Concurrent vs. 48-Hour Interval Administration in a Randomized Controlled Trial [mdpi.com]
- 7. A randomized comparison of misoprostol 6 to 8 hours versus 24 hours after mifepristone for abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Medical abortion trial explores optimal interval between mifepristone and misoprostol - Concept Foundation [conceptfoundation.org]
- 10. Dosing interval of 24hours versus 48hours between mifepristone and misoprostol administration for mid-trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mifepristone - Wikipedia [en.wikipedia.org]
- 12. 9 Mifepristone and Misoprostol (Abortion Pill) Side Effects - GoodRx [goodrx.com]
- 13. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Clinical factors associated with subsequent surgical intervention in women undergoing early medical termination of viable or non-viable pregnancies [frontiersin.org]
- 16. ipas.org [ipas.org]
- 17. deveber.org [deveber.org]
- 18. A Study of Incomplete Abortion Following Medical Method of Abortion (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiapac.org [fiapac.org]
- 20. One- and two-day dosing intervals between mifepristone and misoprostol in second trimester medical termination of pregnancy--a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mifepristone's Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mifepristone in long-term animal studies. The focus is on anticipating, monitoring, and mitigating common side effects to ensure animal welfare and data integrity.
Troubleshooting Guides
Issue 1: Anorexia and Weight Loss
Symptoms:
-
Reduced food intake.
-
Progressive body weight loss.
-
Palpable spine and pelvic bones.
-
Lethargy and reduced activity.
Potential Causes:
-
Antiglucocorticoid Effects: Mifepristone is a potent glucocorticoid receptor (GR) antagonist.[1][2] Glucocorticoids are involved in regulating appetite and metabolism. Blockade of GR can lead to anorexia.
-
General Malaise: The pharmacological effects of mifepristone can induce a state of general malaise, leading to decreased interest in food.
-
Dehydration: Reduced water intake can be associated with reduced food consumption.
Troubleshooting Steps & Mitigation Strategies:
-
Baseline and Regular Monitoring:
-
Establish a stable baseline body weight and daily food and water intake for at least one week before the first mifepristone administration.
-
Monitor body weight daily or at least three times per week.
-
Measure food and water consumption daily.
-
Observe and score animal activity and appearance daily.
-
-
Nutritional Support:
-
High-Palatability Diet: Provide a highly palatable and calorically dense diet. This can include moistened standard chow, or commercially available soft diets.
-
Dietary Supplements: Introduce nutritional supplements such as hydration gels or high-calorie nutritional pastes.[3] These can be placed on the cage floor for easy access.
-
Assisted Feeding: In cases of severe anorexia, consult with the institutional veterinarian about the possibility of assisted feeding (e.g., gavage feeding with a liquid diet). This should be a last resort and requires proper training and ethical consideration.
-
-
Hydration:
-
Ensure easy access to fresh water. Use of water bottles with long sipper tubes is recommended.
-
Provide a supplementary water source, such as a hydrogel pack, especially if dehydration is suspected.
-
-
Environmental Enrichment:
-
House animals in a comfortable, stress-free environment.
-
Provide appropriate nesting material and enrichment devices to encourage natural behaviors and reduce stress.
-
-
Dose Adjustment:
-
If weight loss is severe and persistent, and if the study design allows, consider a dose reduction of mifepristone after consulting with the principal investigator and veterinary staff.
-
Issue 2: Endocrine and Metabolic Disturbances
Symptoms:
-
Changes in blood glucose levels.
-
Alterations in adrenal gland size and function.
-
Electrolyte imbalances.
Potential Causes:
-
HPA Axis Disruption: As a GR antagonist, mifepristone disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. This can lead to a compensatory increase in ACTH and cortisol (or corticosterone in rodents).[1]
-
Progesterone Receptor Blockade: Mifepristone's primary action is as a progesterone receptor antagonist, which can have widespread effects on reproductive hormones and metabolism.
Troubleshooting Steps & Mitigation Strategies:
-
Biochemical Monitoring:
-
If relevant to the study, include periodic blood sampling to monitor key metabolic parameters such as glucose, electrolytes (sodium, potassium), and corticosterone levels.
-
Be aware that direct measurement of cortisol/corticosterone may be misleading as levels are expected to rise due to HPA axis feedback disruption.[1] Clinical signs of adrenal insufficiency (e.g., weakness, lethargy) are more critical to monitor.
-
-
Supportive Care for Adrenal Insufficiency-like Symptoms:
-
While mifepristone blocks the glucocorticoid receptor, the resulting high levels of circulating glucocorticoids can have mineralocorticoid effects, potentially leading to fluid retention and electrolyte imbalances.
-
In the unlikely event of paradoxical signs of adrenal insufficiency (lethargy, weakness), immediate veterinary consultation is required. Supportive care may include fluid and electrolyte therapy.
-
-
Careful Interpretation of Endocrine Data:
-
Researchers should be aware of the expected pharmacological effects of mifepristone on the endocrine system when interpreting experimental results. Changes in hormone levels may be a direct consequence of the drug's mechanism of action rather than an unintended side effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term mifepristone administration in rodents?
A1: The most frequently reported side effects in long-term rodent studies are related to mifepristone's antiglucocorticoid and antiprogestogenic properties. These include:
-
Anorexia and Weight Loss: A study in lactating rats showed that mifepristone treatment led to reduced food and water intake in the dams, which in turn impaired the growth of their litters.[4] Another study documented suppression of body weight gain in mice receiving mifepristone.[5]
-
Behavioral Changes: Studies have reported changes in activity levels and behaviors consistent with depression and anxiety in rats following drug-induced pregnancy termination with mifepristone and misoprostol.
-
Endocrine Alterations: Long-term treatment can lead to pituitary and ovarian enlargement in female rats.[6]
Q2: How can I provide effective nutritional support to animals experiencing anorexia?
A2: A multi-faceted approach is recommended:
-
Diet Enhancement: Mix standard chow with a small amount of a highly palatable substance like peanut butter or a commercially available flavor enhancer for rodents.
-
Soft Food Options: Provide a portion of the daily diet as a wet mash, which can be easier to consume for animals that are feeling unwell.
-
Supplemental Gels and Pastes: Utilize commercially available hydration and nutritional gels.[3] These provide both calories and moisture.
-
Variety: Offering a variety of safe and palatable food items can sometimes stimulate appetite. Ensure any dietary additions do not interfere with the study parameters.[7]
Q3: Is it possible to co-administer a glucocorticoid like dexamethasone to counteract the side effects of mifepristone?
A3: Co-administration of dexamethasone with mifepristone is generally not a viable strategy for mitigating side effects in a research setting. Mifepristone is a competitive antagonist of the glucocorticoid receptor.[1] Administering a glucocorticoid agonist like dexamethasone would directly compete with mifepristone, potentially negating the intended primary effect of the study or leading to unpredictable interactions. Studies have shown that mifepristone can inhibit the actions of dexamethasone.[8][9][10]
Q4: What are the key monitoring parameters I should include in my experimental protocol?
A4: Your protocol should include, at a minimum:
-
Daily:
-
Clinical observation (posture, activity, grooming, signs of distress).
-
Food and water consumption.
-
-
Three times a week (or daily if concerns arise):
-
Body weight.
-
-
As needed (based on study design and clinical signs):
-
Blood glucose and electrolyte monitoring.
-
Fecal and urine output.
-
Q5: At what point should I consider humane endpoints for an animal on a long-term mifepristone study?
A5: Humane endpoints should be clearly defined in your animal use protocol and approved by your institution's animal care and use committee. Common endpoints related to mifepristone's side effects include:
-
Body Weight Loss: A loss of 15-20% of baseline body weight is a common endpoint.
-
Body Condition Score: A significant decline in body condition score, irrespective of absolute weight loss.
-
Clinical Signs: Severe lethargy, dehydration, inability to eat or drink, or other signs of significant distress that do not respond to supportive care.
Data Presentation
Table 1: Reported Side Effects of Mifepristone in Long-Term Animal Studies
| Side Effect | Species | Dose Range | Duration | Key Findings | Citation(s) |
| Weight Loss / Reduced Weight Gain | Rat | 10 mg/kg/day | 18 days | Mifepristone helped restore weight in a model of methylphenidate-induced weight loss. | [11][12] |
| Mouse | 1-2 mg/kg | 18 days | Moderate to complete suppression of body weight gain. | [5] | |
| Mouse | 200 mg/kg | 14 days | Reversed body weight gain in a high-fat diet model. | ||
| Reduced Food and Water Intake | Rat | Not specified | Lactation period | Reduced maternal food and water intake was responsible for impaired litter growth. | [4] |
| Mouse | 20-40 mg/kg | 4 days | Did not significantly alter food intake in this short-term study. | [13] | |
| Endocrine Changes | Rat | Not specified | 3 weeks | Pituitary and ovarian enlargement. | [6] |
| Rat | 10 mg/kg, twice daily | 4 days | Stimulated corticosterone secretion in lean but not obese rats. | ||
| Behavioral Alterations | Rat | 10 mg/kg | 5 days | Decreased immobility and increased swimming in the forced swim test, suggesting an antidepressant-like effect. | [14] |
| Rat | 50 mg/kg | Not specified | Associated with depression-like and anxiety-like behaviors after pregnancy termination. |
Experimental Protocols
Protocol 1: Monitoring and Supportive Care for Mifepristone-Induced Anorexia and Weight Loss
Objective: To provide a standardized protocol for the monitoring and supportive care of rodents receiving long-term mifepristone administration to mitigate anorexia and weight loss.
Materials:
-
Standard rodent chow
-
Highly palatable diet (e.g., Bio-Serv Dough-Die, Mazuri® Rodent Diet)[7]
-
Nutritional supplement gel (e.g., HydroGel®, Nutri-Cal®)
-
Gram scale for body weight measurement
-
Food scale for measuring food intake
-
Calibrated water bottles
Procedure:
-
Acclimation and Baseline (7 days prior to study start):
-
House animals in their designated caging and allow them to acclimate.
-
Measure and record the body weight of each animal daily to establish a stable baseline.
-
Measure and record the amount of standard chow and water consumed per cage daily. Calculate the average daily intake per animal.
-
-
Mifepristone Administration and Monitoring (During the study):
-
Administer mifepristone according to the approved study protocol.
-
Continue to measure and record body weight daily for the first two weeks of the study, and at least three times per week thereafter.
-
Continue to measure and record food and water consumption daily.
-
Perform and record a daily clinical observation score for each animal (assessing activity, posture, grooming, and general appearance).
-
-
Intervention Thresholds and Supportive Care:
-
Tier 1 Intervention (5-10% body weight loss from baseline OR a consistent 10-20% decrease in food intake for 2-3 days):
-
Supplement the standard chow with a small amount of the highly palatable diet.
-
Place a small amount of nutritional supplement gel on the cage floor.
-
Increase the frequency of clinical observations to twice daily.
-
-
Tier 2 Intervention (>10-15% body weight loss from baseline OR a consistent >20% decrease in food intake):
-
Provide the entire daily ration as a mixture of standard chow and the highly palatable diet (e.g., 50/50 mix).
-
Ensure a constant supply of nutritional supplement gel is available.
-
Notify the veterinary staff for a consultation.
-
-
Humane Endpoint Consideration (>15-20% body weight loss, or as defined in the IACUC protocol, accompanied by poor clinical score):
-
If an animal reaches the pre-defined humane endpoint for weight loss and its condition does not improve with supportive care, it should be euthanized according to the approved protocol.
-
-
Data Analysis:
-
Graph individual and group mean body weights over time.
-
Graph individual and group mean daily food and water intake over time.
-
Statistically compare these parameters between treatment and control groups.
Mandatory Visualization
Signaling Pathway of Mifepristone's Antiglucocorticoid Action
Caption: Mifepristone competitively blocks the glucocorticoid receptor, preventing its activation by cortisol.
Experimental Workflow for Mitigating Weight Loss
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of the intake of food and water is responsible for reduction of litter growth when dams are treated with a progesterone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of the progesterone antagonist mifepristone on the hypothalamo-hypophysial-ovarian axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mazuri.com [mazuri.com]
- 8. Inhibition of some aspects of acute inflammation of guinea-pig lung by intraperitoneal dexamethasone and mifepristone: demonstration of agonist activity of mifepristone in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of mifepristone on rabbit intraocular pressure in the presence and absence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mifepristone reduces hypothalamo-pituitary-adrenal axis activation and restores weight loss in rats subjected to dietary restriction and methylphenidate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mifepristone Pretreatment Reduces Ethanol Withdrawal Severity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Mifepristone Dosage Based on Patient BMI in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Body Mass Index (BMI) on the dosage, efficacy, and safety of mifepristone in clinical research settings.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, evidence-based protocol for adjusting mifepristone dosage for medical abortion in patients with a high BMI?
Currently, there is no widely accepted clinical guideline that recommends adjusting the standard 200 mg oral dose of mifepristone for medical abortion based on a patient's BMI. Retrospective studies have indicated that the standard dosage of mifepristone in combination with misoprostol is effective for pregnancy termination in women across a range of BMIs, including those who are overweight or obese.[1][2][3][4] One retrospective chart review of 1,193 medical abortions found no significant difference in the rates of successful abortion or the need for surgical intervention between women with a BMI of less than 30 and those with a BMI greater than 35.[1] Planned Parenthood also states that a person's weight does not affect the efficacy of abortion pills.
Q2: How might a high BMI theoretically impact the pharmacokinetics of mifepristone?
While specific clinical studies on the impact of obesity on mifepristone pharmacokinetics for medical abortion are limited, theoretical considerations for lipophilic drugs like mifepristone in individuals with a higher BMI include:
-
Increased Volume of Distribution: Obese individuals have a larger volume of distribution for lipophilic drugs, which could potentially lead to lower peak plasma concentrations (Cmax).
-
Altered Metabolism: Mifepristone is primarily metabolized by the CYP3A4 enzyme in the liver.[5][6] Obesity can be associated with non-alcoholic fatty liver disease (NAFLD), which may alter the expression and activity of CYP enzymes, although the specific impact on CYP3A4 and mifepristone metabolism is not well-established in this context.
-
Plasma Protein Binding: Mifepristone is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AAG).[5][7] The concentrations of these proteins can be altered in obesity, which could theoretically affect the fraction of unbound, active drug.
Q3: We are observing a higher than expected rate of incomplete abortions in our high-BMI study group. What could be the potential causes and what should we investigate?
If you are observing a higher rate of incomplete abortions in a high-BMI cohort, consider the following factors:
-
Gestational Age: Ensure that gestational age is accurately determined and is within the recommended timeframe for medical abortion, as efficacy decreases with advancing gestational age.[8]
-
Misoprostol Administration: While this guide focuses on mifepristone, the efficacy of the regimen is also highly dependent on the subsequent administration of misoprostol. Investigate if there are any inconsistencies in the timing, route, or dosage of misoprostol.
-
Patient Compliance: Verify patient adherence to the full treatment protocol.
-
Underlying Medical Conditions: Patients with high BMI may have co-morbidities that could influence treatment outcomes. A thorough review of patient medical histories is recommended.
-
Pharmacokinetic Variability: Consider the possibility of inter-individual variability in drug absorption and metabolism, which may be more pronounced in a high-BMI population. If feasible within your study protocol, collection of pharmacokinetic data could provide valuable insights.
Q4: Are there any known interactions between mifepristone and medications commonly used by individuals with a high BMI, such as those for metabolic syndrome?
Mifepristone is a substrate of the CYP3A4 enzyme. Therefore, co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) could potentially decrease mifepristone plasma concentrations and reduce its efficacy. Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) could increase mifepristone levels. Researchers should carefully review the concomitant medications of study participants.
Mifepristone also has anti-glucocorticoid properties and has been studied for its effects on metabolic parameters.[9][10] When designing studies in populations with metabolic syndrome, it is important to consider these effects and monitor patients accordingly.
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Clear Dose-Response Relationship in a High-BMI Cohort
-
Problem: A pilot study fails to show a clear correlation between mifepristone dosage and clinical outcomes in an obese patient population.
-
Troubleshooting Steps:
-
Confirm Accurate Dosing and Administration: Review procedures to ensure that the drug is being administered correctly and that there are no issues with patient compliance.
-
Assess Pharmacokinetic Variability: If possible, incorporate pharmacokinetic sampling into your study design to measure plasma concentrations of mifepristone and its active metabolites. This can help determine if the lack of a dose-response is due to variability in drug exposure.
-
Evaluate Clinical Endpoints: Re-evaluate the clinical endpoints being used. Are they sensitive enough to detect subtle differences in response? Consider using a combination of endpoints, such as time to expulsion, rate of complete abortion, and patient-reported outcomes.
-
Stratify by Degree of Obesity: Analyze the data by stratifying the high-BMI cohort into different classes of obesity (e.g., Class I, II, and III) to see if a trend emerges in the more extreme BMI categories.
-
Issue 2: Unexpected Adverse Events Related to Metabolic Parameters
-
Problem: Study participants in the high-BMI group are experiencing unexpected changes in blood glucose or other metabolic markers.
-
Troubleshooting Steps:
-
Review Mifepristone's Anti-Glucocorticoid Effects: Mifepristone is a glucocorticoid receptor antagonist, which can impact glucose metabolism.[5] This is a known pharmacological effect of the drug.
-
Monitor Metabolic Parameters: Implement regular monitoring of blood glucose, electrolytes, and other relevant metabolic markers in all participants, especially those with pre-existing metabolic conditions.
-
Evaluate Concomitant Medications: Review all other medications the participants are taking for potential interactions that could affect metabolic parameters.
-
Consult with an Endocrinologist: If significant metabolic disturbances are observed, it is advisable to consult with an endocrinologist to ensure patient safety and proper management.
-
Data Presentation
Table 1: Outcomes of Medical Abortion with Mifepristone and Misoprostol by BMI Group
| Outcome | BMI < 30 (n=918) | BMI > 35 (n=131) | p-value |
| Documented Complete Abortion | 743 (81%) | 106 (81%) | NS |
| Surgical Intervention Required | ~5% | ~5% | NS |
| Additional Visits/Treatment | 64 (7%) | 6 (5%) | NS |
NS: Not Significant Data adapted from a retrospective chart review of 1,193 medical abortions.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Study of Mifepristone in Different BMI Categories
-
Objective: To evaluate the pharmacokinetic profile and pharmacodynamic response of a single oral dose of 200 mg mifepristone in healthy female volunteers stratified by BMI.
-
Study Design: A single-center, open-label, parallel-group study.
-
Participant Population:
-
Group A: Healthy female volunteers with a BMI of 18.5-24.9 kg/m ².
-
Group B: Healthy female volunteers with a BMI of 30-34.9 kg/m ² (Class I Obesity).
-
Group C: Healthy female volunteers with a BMI of ≥ 35 kg/m ² (Class II/III Obesity).
-
Exclusion criteria should include pregnancy, lactation, significant medical conditions, and use of interacting medications.
-
-
Methodology:
-
Screening: Participants undergo a full medical screening, including physical examination, ECG, and laboratory tests.
-
Dosing: After an overnight fast, participants receive a single oral dose of 200 mg mifepristone.
-
Pharmacokinetic Sampling: Venous blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, and 96 hours).[11] Plasma is separated and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of mifepristone and its primary active metabolites are determined using a validated LC-MS/MS method.
-
Pharmacodynamic Assessments: Endometrial thickness is measured by transvaginal ultrasound at baseline and at 48 and 72 hours post-dose. Serum progesterone and hCG levels are also measured.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for each participant. Statistical comparisons are made between the BMI groups.
-
Mandatory Visualizations
References
- 1. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 2. reproductiveaccess.org [reproductiveaccess.org]
- 3. Relationship of obesity to outcome of medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipas.org [ipas.org]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Use of various ultrasonographic criteria to evaluate the efficacy of mifepristone and misoprostol for medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Mifepristone Improves Adipose Tissue Insulin Sensitivity in Insulin Resistant Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mifepristone Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Mifepristone in experimental settings.
Introduction to Bioavailability Challenges with Mifepristone
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a progesterone and glucocorticoid receptor antagonist.[1][2][3] Its clinical application is often limited by its poor water solubility and low oral bioavailability.[4][5][6] After oral administration, mifepristone is rapidly absorbed, but its bioavailability is significantly reduced due to the first-pass effect in the liver, with estimates of bioavailability being around 40%.[3][7] Mifepristone is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[1] These factors contribute to variability in patient response and necessitate strategies to enhance its systemic availability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Mifepristone?
A1: The low oral bioavailability of Mifepristone is primarily attributed to two main factors:
-
Poor water solubility: Mifepristone is a lipophilic compound with low solubility in aqueous solutions, which can limit its dissolution rate in the gastrointestinal tract, a critical step for absorption.[4][5][6]
-
First-pass metabolism: After absorption from the gut, Mifepristone undergoes extensive metabolism in the liver, primarily by the CYP3A4 enzyme system, before it reaches systemic circulation.[1][3][7] This hepatic first-pass effect significantly reduces the amount of active drug that reaches the bloodstream.[3][7]
Q2: What are the most common formulation strategies being explored to improve Mifepristone's bioavailability?
A2: Several advanced formulation strategies are being investigated to overcome the bioavailability challenges of Mifepristone. These include:
-
Nanoparticle-based drug delivery systems: Encapsulating Mifepristone in nanoparticles, such as those made from chitosan or PLGA (poly lactic-co-glycolic acid), can protect the drug from degradation, enhance its absorption, and provide sustained release.[4][5][8][9]
-
Solid dispersions: This technique involves dispersing Mifepristone in an inert carrier matrix at the solid state, which can improve the dissolution rate of the drug.[10][11]
-
Polymorph screening: Identifying and utilizing a polymorphic form of Mifepristone with enhanced solubility and dissolution characteristics can lead to improved bioavailability.[12][13][14]
-
Modified liquisolid compacts: This approach aims to enhance the dissolution profile of Mifepristone for different routes of administration, such as vaginal delivery.[15]
Q3: How do nanoparticle formulations enhance the bioavailability of Mifepristone?
A3: Nanoparticle formulations, such as those using chitosan or PLGA, can improve the bioavailability of Mifepristone through several mechanisms:
-
Increased surface area: The small size of nanoparticles provides a larger surface area for dissolution, which can lead to a faster dissolution rate.[5]
-
Protection from degradation: The polymer matrix can protect the encapsulated Mifepristone from enzymatic degradation in the gastrointestinal tract.
-
Enhanced absorption: The bioadhesive properties of some polymers, like chitosan, can increase the residence time of the formulation in the gut, allowing for greater absorption.[5]
-
Sustained release: Nanoparticle formulations can be designed to release the drug in a controlled and sustained manner.[4][6]
Troubleshooting Guides
Nanoparticle Formulations (Chitosan and PLGA)
| Issue | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency (EE) or drug loading (DL) | - Inappropriate polymer-to-drug ratio.- Suboptimal process parameters (e.g., pH, concentration of cross-linker).[4][6] | - Optimize the chitosan/Mifepristone mass ratio.[4][6]- Adjust the concentration of the cross-linking agent (e.g., TPP).[4][6]- Optimize the pH of the TPP solution; a neutral pH (around 7) has been shown to be effective for Mifepristone-loaded chitosan nanoparticles.[5] |
| Large particle size or wide size distribution | - Inadequate mixing or homogenization.- Inappropriate concentrations of polymer or cross-linker. | - Ensure uniform and adequate stirring during nanoparticle formation.- Use a homogenizer to reduce particle size and achieve a more uniform distribution.- Optimize the concentrations of chitosan and TPP.[4][6] |
| Inconsistent in vivo pharmacokinetic results | - Variability in animal models (e.g., gender differences in drug metabolism).[5]- Issues with the oral gavage procedure. | - Be aware of potential gender differences in Mifepristone pharmacokinetics; male rats have been reported to have lower bioavailability than females.[5]- Ensure consistent and accurate oral administration of the nanoparticle suspension. |
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Drug recrystallization during storage | - The drug is in a thermodynamically unstable amorphous state.- Inappropriate choice of carrier. | - Select a carrier that has good miscibility with Mifepristone and a high glass transition temperature (Tg) to inhibit molecular mobility.[11]- Store the solid dispersion in a low-humidity environment. |
| Incomplete dissolution in vitro | - Insufficient amount of carrier.- Poor wettability of the solid dispersion. | - Optimize the drug-to-carrier ratio; a 1:3 ratio of Mifepristone to PVPK-30 has been reported to be effective.[10]- Incorporate a surfactant into the dissolution medium or the formulation itself. |
Data on Improved Bioavailability of Mifepristone Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) | Reference |
| Mifepristone-loaded chitosan nanoparticles (MCNs) | Male Sprague-Dawley rats | AUC0-24h | 3.2-fold | [4][6] |
| Mifepristone-loaded PLGA nanoparticles | Male rats | Not specified, but demonstrated increased bioavailability | Not quantified in the abstract | [8] |
| Mifepristone Polymorph Form D | Female Sprague-Dawley rats | Cmax and AUC | 1.46-fold | [12][13][14] |
Experimental Protocols
Preparation of Mifepristone-Loaded Chitosan Nanoparticles (MCNs) by Ionic Gelation
This protocol is based on the methodology described in the literature for preparing MCNs.[4][5][6]
Materials:
-
Mifepristone (MIF)
-
Chitosan (Cs)
-
Tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve a specific amount of chitosan in a 1% acetic acid solution with magnetic stirring to obtain a clear solution. The concentration of chitosan needs to be optimized, with studies suggesting concentrations around 12 mg/mL.[5]
-
Prepare Mifepristone Solution: Dissolve Mifepristone in a suitable solvent.
-
Mix Mifepristone and Chitosan: Add the Mifepristone solution to the chitosan solution under continuous stirring. The mass ratio of chitosan to Mifepristone is a critical parameter to optimize, with a 1:1 ratio being a good starting point.[5]
-
Prepare TPP Solution: Dissolve TPP in deionized water. The concentration of TPP should be optimized, with studies suggesting around 15 mg/mL.[5] Adjust the pH of the TPP solution to approximately 7.[5]
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-Mifepristone mixture under constant magnetic stirring. The formation of nanoparticles (opalescent suspension) occurs spontaneously through ionic gelation between the positively charged amino groups of chitosan and the negatively charged phosphate groups of TPP.
-
Purification: Centrifuge the nanoparticle suspension to separate the MCNs from the supernatant. Wash the pellet with deionized water to remove any unreacted reagents.
-
Lyophilization: Resuspend the purified MCNs in a small amount of deionized water and lyophilize to obtain a dry powder for storage and future use.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a novel Mifepristone formulation in a rat model.[5][8]
Materials:
-
Novel Mifepristone formulation (e.g., MCNs)
-
Control Mifepristone suspension (e.g., in soybean oil)
-
Sprague-Dawley rats (specify gender, as it can influence pharmacokinetics)[5]
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for drug analysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before drug administration, with free access to water.
-
Dosing: Divide the rats into two groups: a control group receiving the Mifepristone suspension and a test group receiving the novel formulation. Administer a single oral dose (e.g., 30 mg/kg of Mifepristone equivalent) via oral gavage.[5]
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[16] Collect the samples into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Determine the concentration of Mifepristone in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax), using appropriate software.
-
Data Comparison: Compare the pharmacokinetic parameters of the test formulation with those of the control suspension to determine the relative bioavailability.
Visualizations
Caption: Workflow for MCN preparation and in vivo evaluation.
Caption: Mifepristone's path to systemic circulation.
References
- 1. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan-based nanoparticles for improved anticancer efficacy and bioavailability of mifepristone [hero.epa.gov]
- 5. BJNANO - Chitosan-based nanoparticles for improved anticancer efficacy and bioavailability of mifepristone [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved bioavailability of orally administered mifepristone from PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved bioavailability of orally administered mifepristone from PLGA nanoparticles. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mifepristone polymorph with enhanced solubility, dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Mifepristone in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Mifepristone (RU-486) in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems encountered when working with Mifepristone.
Issue 1: Mifepristone precipitates out of solution when added to aqueous media.
-
Question: I dissolved Mifepristone in an organic solvent to make a stock solution, but when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. What should I do?
-
Answer: This is a common issue due to Mifepristone's low solubility in aqueous solutions.[1][2] To resolve this:
-
Decrease the final concentration: The final concentration of Mifepristone in your aqueous medium may be too high. Try lowering the concentration.
-
Increase the percentage of organic solvent: While not always feasible for cell-based assays, a small percentage of the organic solvent from your stock solution is often necessary to maintain solubility. Ensure the final solvent concentration is compatible with your experimental system and include a vehicle control in your experiments.
-
Use an alternative dilution method: For maximum solubility in aqueous buffers, it is recommended to first dissolve Mifepristone in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[1][2] A 1:4 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[1]
-
Prepare fresh aqueous solutions: Do not store aqueous solutions of Mifepristone for more than one day as the compound's stability in these conditions is low.[1]
-
Issue 2: Inconsistent or no observable effect in my in vitro experiment.
-
Question: I'm not seeing the expected biological effect of Mifepristone in my cell culture experiments. What could be the cause?
-
Answer: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of Mifepristone may be too low. It is often necessary to use higher concentrations in in vitro experiments compared to the plasma concentrations that are effective in vivo.[3] It is recommended to perform a concentration-response (dose-response) experiment to determine the optimal concentration for your specific cell line and endpoint.[4] For some cell lines, concentrations up to 10 µM have been used.[2]
-
Compound Degradation: Improper storage of Mifepristone stock solutions can lead to degradation. Stock solutions in DMSO or ethanol should be stored at -20°C for up to 3 months.[5][6] Solid Mifepristone should be stored at -20°C for long-term stability (up to 4 years).[1]
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to Mifepristone or may lack the necessary progesterone or glucocorticoid receptors.
-
Experimental Design: Ensure your experimental timeline is appropriate for observing the desired effect. The duration of induction may need to be varied.[4]
-
Issue 3: Variability between experimental replicates.
-
Question: I'm observing high variability in the results between my experimental replicates. How can I improve consistency?
-
Answer: High variability can stem from several sources:
-
Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your Mifepristone stock and working solutions. Use calibrated pipettes and thoroughly mix solutions before use.
-
Precipitation: As mentioned in Issue 1, precipitation can lead to inconsistent concentrations of the active compound. Visually inspect your solutions for any signs of precipitation before adding them to your experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, across all replicates.
-
Pipetting Technique: When adding the compound to your experimental wells, ensure proper mixing to achieve a homogenous concentration.
-
Frequently Asked Questions (FAQs)
Handling and Safety
-
Question: What personal protective equipment (PPE) should I use when handling Mifepristone?
-
Answer: Mifepristone is considered a hazardous substance.[1] Always wear gloves, a laboratory coat, and safety glasses or goggles when handling both the powdered form and solutions containing Mifepristone.[7]
-
Question: How should I handle Mifepristone powder?
-
Answer: Handle Mifepristone powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[8][9] Avoid generating dust.[9][10]
-
Question: What are the primary hazards associated with Mifepristone?
-
Answer: Mifepristone is toxic and may impair fertility and cause harm to an unborn child at high doses.[7] It should not be ingested or inhaled.[7]
Storage
-
Question: How should I store solid Mifepristone?
-
Answer: For long-term stability (≥4 years), solid Mifepristone should be stored at -20°C.[1] Some suppliers may recommend storage at 2-8°C.[5][11]
-
Question: How should I store stock solutions of Mifepristone?
-
Answer: Stock solutions prepared in organic solvents such as DMSO or ethanol can be stored at -20°C for up to 3 months.[5][6] Some sources suggest that stock solutions in solvent can be stable for up to 1-2 years at -80°C.[12]
-
Question: Can I store Mifepristone in an aqueous solution?
-
Answer: It is not recommended to store aqueous solutions of Mifepristone for more than one day due to its limited stability and solubility.[1]
Solubility and Solution Preparation
-
Question: What solvents can I use to dissolve Mifepristone?
-
Answer: Mifepristone is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]
-
Question: What is the solubility of Mifepristone in common laboratory solvents?
-
Answer: The solubility can vary slightly between suppliers, but typical values are provided in the table below.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source(s) |
| Storage Temperature (Solid) | -20°C | N/A | [1][7][13] |
| 2-8°C | N/A | [5][11] | |
| Storage Stability (Solid) | ≥ 4 years | at -20°C | [1] |
| 1 year | as supplied | [5] | |
| Storage Temperature (Solutions) | -20°C | in DMSO or Ethanol | [5][6][11] |
| -80°C | in solvent | [8][12] | |
| Storage Stability (Solutions) | up to 3 months | in DMSO or Ethanol at -20°C | [5][6] |
| 1-2 years | in solvent at -80°C | [12] | |
| ≤ 1 day | in aqueous buffer | [1] | |
| Solubility | ~40 mg/mL | DMSO | [5][6] |
| 125 mg/mL | DMSO | [2] | |
| ~20 mg/mL | Ethanol | [1][5][6] | |
| 50 mg/mL | Ethanol (may require heat) | [11] | |
| ~30 mg/mL | DMF | [1] | |
| ~0.2 mg/mL | 1:4 DMF:PBS (pH 7.2) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Mifepristone Stock Solution in DMSO
Materials:
-
Mifepristone powder (FW: 429.6 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing: Carefully weigh out 4.30 mg of Mifepristone powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the Mifepristone powder.
-
Mixing: Vortex the solution gently until the Mifepristone is completely dissolved. The solution should be clear.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months.[5][6]
Protocol 2: General Protocol for a Cell-Based Assay
Materials:
-
Cells of interest plated in a multi-well plate
-
Complete cell culture medium
-
10 mM Mifepristone stock solution in DMSO
-
Sterile, pyrogen-free serological pipettes and pipette tips
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM Mifepristone stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control using the same concentration of DMSO as in the highest Mifepristone concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Mifepristone or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: After the incubation period, perform the desired assay to measure the biological endpoint (e.g., cell viability assay, gene expression analysis, etc.).
Visualizations
Caption: Workflow for preparing a Mifepristone stock solution and its use in a cell-based experiment.
Caption: Decision-making workflow for troubleshooting Mifepristone precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. lozierinstitute.org [lozierinstitute.org]
- 7. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9 Mifepristone and Misoprostol (Abortion Pill) Side Effects - GoodRx [goodrx.com]
- 11. uffl.org [uffl.org]
- 12. High concentrations of progesterone and mifepristone mutually reinforce cell cycle retardation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing confounding variables in Mifepristone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in mifepristone studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of mifepristone that could be subject to confounding?
A1: Mifepristone primarily acts as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these receptors blocks the action of endogenous progesterone and cortisol.[1][2] This dual antagonism can lead to confounding as the effects of progesterone and glucocorticoid signaling pathways can be influenced by various physiological and pathological conditions. For instance, conditions affecting endogenous hormone levels or receptor expression could confound the observed effects of mifepristone.
Q2: What are common confounding variables in mifepristone studies?
A2: Confounding variables in mifepristone studies can be broadly categorized into patient-related, clinical, and lifestyle factors. It is crucial to identify and control for these to ensure the validity of study results.[4][5][6]
| Category | Examples of Confounding Variables |
| Patient-Related | Age, Body Mass Index (BMI), Parity, Genetic variations in PR and GR receptors, Pre-existing medical conditions (e.g., Cushing's syndrome, adrenal insufficiency)[2][7][8] |
| Clinical | Gestational age (in obstetric studies), Uterine fibroids, Concomitant medications (e.g., CYP3A4 inhibitors/inducers, other hormonal therapies)[3][8][9] |
| Lifestyle | Smoking, Alcohol consumption, Diet (e.g., grapefruit juice consumption can increase mifepristone levels)[3][4] |
Q3: How can I identify potential confounding variables in my study?
A3: Identifying potential confounders is a critical step in study design. Several methods can be employed:
-
Literature Review: A thorough review of existing literature on mifepristone and related areas can help identify previously reported confounders.[10]
-
Directed Acyclic Graphs (DAGs): DAGs are visual tools that help researchers map the causal relationships between the exposure (mifepristone), outcome, and potential confounders.[5]
-
Expert Consultation: Consulting with experts in the fields of pharmacology, endocrinology, and epidemiology can provide valuable insights into potential confounders.
Below is a DOT script for a simple DAG illustrating potential confounding.
Caption: A Directed Acyclic Graph (DAG) showing potential confounders.
Troubleshooting Guides
Issue: I suspect my results are being influenced by unmeasured confounding variables.
Solution: Unmeasured confounding is a common challenge in observational studies.[5][11] Here are some strategies to address this issue:
-
Sensitivity Analysis: This involves assessing how the study results might change under different assumptions about the strength of the unmeasured confounder's association with the exposure and outcome.
-
Propensity Score Calibration: If you have external data on the unmeasured confounder, you can use propensity score calibration to adjust your effect estimates.[11]
-
Instrumental Variable Analysis: This method uses a variable (the "instrument") that is associated with the exposure but not directly with the outcome, except through the exposure, to estimate the causal effect.[12]
Issue: I am designing a new mifepristone study and want to proactively minimize confounding.
Solution: Minimizing confounding at the design stage is the most effective approach.[13][14][15] Consider the following experimental protocols:
1. Randomized Controlled Trial (RCT): Randomization is the gold standard for minimizing confounding as it ensures that both known and unknown confounders are, on average, evenly distributed between the treatment and control groups.[6][13][16]
-
Methodology:
-
Define the study population and eligibility criteria.
-
Randomly assign participants to receive either mifepristone or a placebo/alternative treatment.
-
Follow both groups over time to measure the outcome of interest.
-
Blinding (single or double) can further reduce bias.
-
Caption: Workflow for a Randomized Controlled Trial (RCT).
2. Matching: In observational studies, matching can be used to create a comparison group that is similar to the treatment group with respect to specific confounding variables.[4][6][14]
-
Methodology:
-
For each participant receiving mifepristone, select one or more control participants who have similar values for potential confounders (e.g., age, BMI).
-
Compare the outcomes between the matched groups.
-
| Matching Strategy | Description |
| Individual Matching | Each treated subject is matched with one or more control subjects with identical or similar values for the matching variables.[17] |
| Propensity Score Matching | Subjects in the treatment and control groups are matched based on their estimated probability of receiving the treatment (propensity score).[12][18] |
3. Restriction: This involves limiting the study to a subgroup of participants with a specific characteristic, thereby eliminating variation in that potential confounder.[6][13][14]
-
Methodology:
-
Define a narrow set of inclusion criteria. For example, a study on the effects of mifepristone in premenopausal women might be restricted to women aged 35-45 who are non-smokers.
-
This eliminates age and smoking as potential confounders.
-
4. Statistical Control: If confounding cannot be minimized through study design, statistical techniques can be used to adjust for confounders during the analysis phase.[13][14][16]
-
Methodology:
-
Stratification: Analyze the association between mifepristone and the outcome within different strata (subgroups) of the confounding variable.[13][18][19] For example, analyze the effect of mifepristone separately for different age groups.
-
Multivariate Analysis: Use regression models (e.g., logistic regression, linear regression) to estimate the effect of mifepristone while simultaneously adjusting for multiple confounding variables.[4][13][20]
-
Below is a DOT script illustrating the logic of statistical control.
Caption: Logic of statistical control for confounding.
Mifepristone Signaling Pathway
Understanding the signaling pathway of mifepristone is crucial for identifying potential biological confounders. Mifepristone competitively binds to the intracellular progesterone and glucocorticoid receptors, preventing the binding of the natural hormones and subsequent gene transcription.
Caption: Mifepristone's antagonistic action on hormone receptors.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Problem of Confounding in Studies of the Effect of Maternal Drug Use on Pregnancy Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confounding and effect measure modification in reproductive medicine research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to deal with confounders in an infertility study? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. medrxiv.org [medrxiv.org]
- 11. Chapter 6: Methods to address bias and confounding - European Network of Centres for Pharmacoepidemiology and Pharmacovigilance [encepp.europa.eu]
- 12. quora.com [quora.com]
- 13. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 15. Minimization of Confounding in research in medical sciences | Acta Medica Scientia [asdpub.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. dlin.web.unc.edu [dlin.web.unc.edu]
- 20. researchgate.net [researchgate.net]
Mifepristone Therapeutic Index Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in experiments aimed at enhancing the therapeutic index of Mifepristone.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Mifepristone and how do they influence its therapeutic index?
A1: Mifepristone is a synthetic steroid that primarily acts as a potent competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its anti-progestational activity is the basis for its therapeutic use in areas like pregnancy termination and treatment of uterine fibroids.[3][4] However, its simultaneous antagonism of the GR leads to its primary dose-limiting side effects, such as compensatory elevations in ACTH and cortisol, and metabolic issues like hyperglycemia in susceptible individuals.[2][3][5] Enhancing the therapeutic index often involves maximizing its anti-progestational effects while minimizing its anti-glucocorticoid activity.
Q2: What are the key pharmacokinetic challenges associated with Mifepristone?
A2: Mifepristone's pharmacokinetics are complex. It is rapidly absorbed, but highly bound (98%) to plasma proteins, particularly albumin and alpha-1-acid glycoprotein (AAG).[3][6] This high protein binding limits its tissue availability and contributes to a low metabolic clearance rate.[6] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of active metabolites.[2][6] Its elimination half-life is long and complex, estimated between 18 and 90 hours, which can lead to prolonged drug interactions.[3][7]
Q3: How do drug-drug interactions affect Mifepristone's plasma concentration and activity?
A3: Due to its metabolism by CYP3A4, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, erythromycin) can significantly increase Mifepristone serum levels, potentially increasing the risk of adverse effects.[2][3] Conversely, CYP3A4 inducers (e.g., rifampin, dexamethasone, St. John's Wort, certain anticonvulsants) can decrease its plasma concentration, potentially reducing its therapeutic efficacy.[3] Careful consideration of concomitant medications is crucial in both clinical and preclinical studies.
Q4: What is the rationale behind combination therapy with Misoprostol?
A4: In the context of medical abortion and management of early pregnancy loss, Mifepristone is used to block progesterone receptors. This action sensitizes the myometrium to the contraction-inducing effects of prostaglandins.[3][7] Misoprostol, a prostaglandin E1 analogue, is administered subsequently to induce cervical ripening and strong uterine contractions, leading to the expulsion of pregnancy tissue.[8][9] This sequential combination is significantly more effective than either agent used alone.[9][10][11]
Troubleshooting Experimental Issues
Problem 1: High variability in drug efficacy observed in a preclinical animal model.
-
Potential Cause: Genetic polymorphisms in the CYP3A4 enzyme family in the animal model, leading to variable rates of Mifepristone metabolism. Diet-induced changes in CYP3A4 expression can also contribute.
-
Troubleshooting Steps:
-
Ensure a standardized diet for all animal subjects that is known not to modulate CYP enzyme activity.
-
Consider using a more genetically homogenous animal strain if possible.
-
Measure plasma concentrations of Mifepristone and its primary metabolites to correlate drug exposure with observed efficacy.
-
If variability persists, consider co-administering a mild CYP3A4 inhibitor to normalize exposure, though this would be a separate experimental arm.
-
Problem 2: Off-target effects, such as hyperglycemia, are confounding results in a study for a gynecological indication.
-
Potential Cause: The dose of Mifepristone used is high enough to cause significant glucocorticoid receptor (GR) antagonism, leading to elevated cortisol levels.[2]
-
Troubleshooting Steps:
-
Dose Reduction: Conduct a dose-response study to identify the minimum effective dose for the desired anti-progestin effect. A 200 mg dose has been found to be as effective as 600 mg for some indications, with a potentially better side-effect profile.[12][13][14]
-
Selective Analogs: If developing new chemical entities, focus on synthesizing selective progesterone receptor modulators (SPRMs) with higher affinity for the PR and lower affinity for the GR. Several SPRMs have been developed with this goal in mind.[4][15][16]
-
Monitor Cortisol: In preclinical models, measure serum cortisol and ACTH levels to quantify the extent of GR antagonism at different dose levels.
-
Problem 3: A new formulation of Mifepristone shows poor bioavailability compared to the standard oral tablet.
-
Potential Cause: Mifepristone is poorly soluble in water.[1] The new formulation may not be adequately solubilizing the drug in the gastrointestinal tract. The absolute bioavailability of the standard oral tablet is approximately 69%.[1][3]
-
Troubleshooting Steps:
-
Formulation Analysis: Analyze the physicochemical properties of the new formulation. Consider micronization, solid dispersion techniques, or the use of solubility enhancers like cyclodextrins.
-
In Vitro Dissolution Testing: Perform comparative dissolution studies against the reference tablet under various pH conditions (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Food Effect Study: Conduct a food-effect bioavailability study in an animal model. The presence of food, particularly high-fat meals, can alter GI physiology and may impact the absorption of poorly soluble drugs.
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Oral Mifepristone
| Parameter | Value | Source(s) |
| Absolute Bioavailability | 69% (for a 20 mg dose) | [1][3] |
| Time to Peak Plasma Conc. (Tmax) | ~90 minutes | [2][3] |
| Plasma Protein Binding | 98% (to albumin and α1-acid glycoprotein) | [3][6] |
| Metabolism | Primarily via hepatic CYP3A4 | [2][6] |
| Primary Metabolites | Monodemethylated, didemethylated, hydroxylated (all active) | [6] |
| Elimination Half-Life (t½) | 18 - 90 hours (complex, includes active metabolites) | [6][7] |
| Route of Excretion | Feces (~83%), Urine (~9%) | [3][5] |
Table 2: Clinically Significant Drug Interactions with Mifepristone
| Interacting Agent/Class | Mechanism | Effect on Mifepristone | Clinical Recommendation | Source(s) |
| Ketoconazole, Itraconazole | Strong CYP3A4 Inhibition | ↑ Increased serum concentration | Use with caution; may require dose reduction. | [2][3] |
| Erythromycin, Grapefruit Juice | CYP3A4 Inhibition | ↑ Increased serum concentration | May inhibit metabolism. | [3] |
| Rifampin, Phenytoin, Phenobarbital | Strong CYP3A4 Induction | ↓ Decreased serum concentration | May reduce efficacy. Avoid co-administration. | [3][17] |
| St. John's Wort | CYP3A4 Induction | ↓ Decreased serum concentration | May lower serum levels of mifepristone. | [3] |
| CYP3A4 Substrates (e.g., simvastatin, fentanyl) | Inhibition of substrate metabolism by Mifepristone | ↑ Increased concentration of the co-administered drug | Co-administration may be contraindicated due to risk of toxicity from the other drug. | [3][17] |
Experimental Methodologies
Methodology 1: In Vivo Assessment of Drug-Drug Interaction with a CYP3A4 Inducer
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimatize for at least one week with standard housing, diet, and water ad libitum.
-
Grouping: Divide animals into two groups:
-
Control Group: Receives vehicle + Mifepristone.
-
Test Group: Receives a known CYP3A4 inducer (e.g., Rifampin) for a set period (e.g., 5-7 days) followed by Rifampin + Mifepristone.
-
-
Dosing: Administer the CYP3A4 inducer or vehicle orally once daily. On the final day, administer a single oral dose of Mifepristone (e.g., 10 mg/kg) to all animals, one hour after the final inducer/vehicle dose.
-
Pharmacokinetic Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-Mifepristone administration.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Mifepristone and its primary metabolites in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both groups using non-compartmental analysis. A statistically significant decrease in AUC and Cmax in the Test Group would confirm the drug interaction.
Methodology 2: Comparative Efficacy Study of Different Dosing Regimens
-
Study Design: A prospective, randomized, double-blind clinical trial.
-
Participant Recruitment: Recruit patients with a confirmed intrauterine pregnancy of a specific gestational age (e.g., up to 63 days).[13]
-
Randomization: Randomly assign participants to one of two treatment arms:
-
Treatment Protocol:
-
Outcome Assessment:
-
Primary Outcome: Rate of complete medical abortion without the need for surgical intervention, confirmed by ultrasound or serial hCG measurements at a follow-up visit (e.g., Day 7-14).
-
Secondary Outcomes: Incidence and severity of side effects (e.g., pain, bleeding, nausea) recorded by participants in a daily diary.
-
-
Statistical Analysis: Compare the complete abortion rates between the two arms using an appropriate statistical test (e.g., chi-squared test or Fisher's exact test). Compare side effect profiles using descriptive statistics and non-parametric tests.
Visualizations
Caption: Mifepristone's dual antagonism of Progesterone and Glucocorticoid receptors.
Caption: Logical workflow for strategies to improve Mifepristone's therapeutic index.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mifepristone - Wikipedia [en.wikipedia.org]
- 8. Mifepristone and Misoprostol for Early Pregnancy Loss and Medication Abortion | AAFP [aafp.org]
- 9. Medication to Manage Abortion and Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trends in the Use of Mifepristone for Medical Management of Early Pregnancy Loss From 2016 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of two doses of mifepristone in combination with misoprostol for early medical abortion: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-trimester medical abortion with mifepristone 200 mg and misoprostol: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. drugs.com [drugs.com]
Ethical Considerations and Guidelines for Mifepristone Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals engaged in research involving Mifepristone. It covers critical ethical considerations, offers troubleshooting guidance for common experimental challenges, and presents frequently asked questions to support the design and execution of scientifically sound and ethically robust studies.
Ethical Considerations and Guidelines
Research involving Mifepristone requires adherence to the highest ethical standards due to its clinical applications and the associated societal discussions. All research protocols must undergo thorough review and approval by an Institutional Review Board (IRB) or an independent ethics committee.
Key Ethical Principles:
-
Informed Consent: A cornerstone of ethical research, obtaining informed consent is a critical and meticulous process in Mifepristone studies.[1] Participants must be fully briefed on the research's nature, potential risks and benefits, and their right to withdraw at any point without penalty.[1] Given the sensitive nature of the topic, ensuring complete comprehension and voluntariness is paramount.[1]
-
Vulnerable Populations: Researchers must implement additional safeguards when involving vulnerable populations.[2] Federal regulations provide special protections for pregnant women, human fetuses, and neonates.[2]
-
Risk-Benefit Assessment: The IRB is tasked with ensuring that the risks to research participants are minimized and are reasonable in relation to the anticipated benefits.[3] This includes a thorough evaluation of the scientific purpose and design of the study.[3]
-
Confidentiality and Privacy: Protecting the confidentiality and privacy of participants is crucial.[1] Researchers must have robust procedures in place to safeguard sensitive data.[1]
-
Legal Considerations: The legal landscape surrounding abortion access can have significant implications for clinical research.[4][5] Researchers must have a current and accurate understanding of relevant local laws and policies at each research site.[4][5]
Institutional Review Board (IRB) Procedures:
IRBs are responsible for the ethical oversight of human subjects research.[3] They must follow written procedures for the initial and continuing review of research protocols.[6]
| IRB Function | Description |
| Initial Review | The IRB assesses the research protocol to ensure it meets ethical and regulatory requirements before the study begins.[3][6] |
| Continuing Review | Research projects undergo periodic review by the IRB, at least annually, to ensure ongoing compliance and to reassess the risk-benefit ratio.[3] |
| Reporting | Investigators must promptly report any proposed changes to the research, unanticipated problems involving risks to subjects, and any serious or continuing noncompliance to the IRB.[6] |
Troubleshooting Guides
This section addresses common technical challenges that researchers may encounter during in vitro experiments with Mifepristone.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My results with Mifepristone treatment are not consistent across experiments. What could be the cause?
-
Answer:
-
Compound Stability: Mifepristone can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to acidic and basic hydrolysis, as well as oxidation.[7] Ensure that your stock solutions are stored correctly and that the compound is not exposed to harsh conditions during your experiment.
-
Solvent Effects: The solvent used to dissolve Mifepristone can impact its activity and solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be toxic to cells.[8] It is crucial to include a vehicle control (medium with the same concentration of solvent as the treated samples) in your experiments to account for any solvent-related effects.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Mifepristone.[9] This can be due to differences in the expression levels of progesterone and glucocorticoid receptors.[9] It is important to characterize the receptor status of your cell lines.
-
Partial Agonist/Antagonist Activity: Mifepristone can sometimes exhibit partial agonist activity depending on the cellular context and the presence of other signaling molecules.[10] This can lead to unexpected biological responses.
-
Issue 2: Solubility Problems
-
Question: I'm having trouble dissolving Mifepristone in my cell culture medium. What can I do?
-
Answer:
-
Primary Solvent: Mifepristone is sparingly soluble in aqueous buffers.[11] It is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen organic solvent. For example, a 1 mM stock solution can be prepared in 100% ethanol.[12]
-
Working Solution: The stock solution can then be diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of the organic solvent in the medium is low (typically less than 0.1%) to avoid toxicity to the cells.[8]
-
Aqueous Solutions: For aqueous buffers, first dissolve Mifepristone in DMF and then dilute with the aqueous buffer. A 1:4 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[11] It is not recommended to store aqueous solutions for more than one day.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mifepristone?
A1: Mifepristone is a synthetic steroid that acts as a competitive antagonist of the progesterone and glucocorticoid receptors.[10][13] It binds with high affinity to these intracellular receptors, blocking the actions of progesterone and cortisol, respectively.[10][14]
Q2: What are the downstream effects of Mifepristone's binding to the progesterone receptor?
A2: By blocking the progesterone receptor, Mifepristone inhibits the transcription of progesterone-responsive genes.[14] This leads to decidual breakdown, cervical softening and dilation, and an increase in uterine contractility, ultimately resulting in the termination of pregnancy.[14]
Q3: How does Mifepristone affect the glucocorticoid receptor?
A3: Mifepristone is also a potent antagonist of the glucocorticoid receptor (GR).[10][13] This property is utilized in the treatment of conditions like Cushing's syndrome, where there is an excess of cortisol.[13]
Q4: Are there any known stability issues with Mifepristone in experimental settings?
A4: Yes, Mifepristone can be sensitive to its chemical environment. Studies have shown that it can degrade under acidic, basic, and oxidative stress conditions.[7] It is important to handle and store the compound appropriately to ensure its integrity throughout an experiment.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the antiproliferative effects of Mifepristone on neuroblastoma cells.[8]
-
Cell Seeding: Plate cells in a 24-well plate at a density of 10,000 cells/well.
-
Treatment: The following day, and every two days thereafter, replace the medium with fresh medium containing either vehicle (e.g., 0.1% DMSO) or the desired concentrations of Mifepristone.
-
MTT Incubation: After the treatment period, replace the medium with 1 mL/well of MTT solution (1 mg/mL in serum-free and phenol red-free medium). Incubate for 2 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 1 mL of isopropyl alcohol to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 560 nm using a spectrophotometer.
2. In Vitro Glucocorticoid Receptor Antagonism Assay
This protocol is based on a method for assessing glucocorticoid receptor sensitivity.[15][16]
-
Cell Culture: Use a cell line that endogenously expresses the glucocorticoid receptor, such as A549 cells.[16]
-
Transfection: Transfect the cells with a reporter plasmid containing glucocorticoid response elements (GREs) upstream of a luciferase gene.
-
Treatment: Treat the cells with a known glucocorticoid agonist (e.g., cortisol or dexamethasone) to induce luciferase expression.[16] Co-treat with varying concentrations of Mifepristone to assess its antagonistic activity.
-
Luciferase Assay: After the incubation period, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of Mifepristone indicates its antagonistic effect on the glucocorticoid receptor.
Signaling Pathway Diagrams
Caption: Mifepristone's antagonism of the progesterone receptor signaling pathway.
References
- 1. In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Does the Research Show About Safety and Mifepristone? | UC San Francisco [ucsf.edu]
- 4. youtube.com [youtube.com]
- 5. RU 486 (mifepristone). A short overview of its mechanisms of action and clinical uses at the end of 1996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone: Questions and Answers With Rollins Researchers | Emory University - Rollins School of Public Health [sph.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 16. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Mifepristone vs. Ulipristal Acetate: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mifepristone and Ulipristal Acetate, two selective progesterone receptor modulators (SPRMs), based on available experimental data. The information is intended to support research, clinical trial design, and drug development efforts in related therapeutic areas, including uterine fibroids, emergency contraception, and medical abortion.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from comparative studies of Mifepristone and Ulipristal Acetate.
Table 1: Treatment of Uterine Fibroids
| Efficacy Endpoint | Mifepristone (25 mg/day) | Ulipristal Acetate (5-10 mg/day) | Study Reference(s) |
| Reduction in Fibroid Volume | |||
| Fibroids <3 cm | ~40% reduction | Less effective than Mifepristone | [1] |
| Fibroids 3-5 cm | ~55% reduction | More effective than Mifepristone | [1] |
| Overall | 33.45% reduction (after 13 weeks) | 35.23% reduction (after 13 weeks) | |
| Control of Menorrhagia (Heavy Menstrual Bleeding) | |||
| Reduction in Pictorial Blood Loss Assessment Chart (PBAC) Score | Statistically significant improvement, comparatively more than Ulipristal Acetate (p<0.05) | Statistically significant improvement | [2] |
| Amenorrhea Rate | 72% (after 13 weeks) | 91% (after 13 weeks) | |
| Reduction in Pain | |||
| Fibroids <3 cm | 30% reduction | Less effective than Mifepristone | [1] |
| Fibroids 3-5 cm | 60% reduction | 60% reduction | [1] |
Table 2: Emergency Contraception
| Efficacy Endpoint | Mifepristone (10-50 mg) | Ulipristal Acetate (30 mg) | Study Reference(s) |
| Pregnancy Rate | Lower than Levonorgestrel | Lower than Levonorgestrel; possibly more effective than Mifepristone | [3] |
| Relative Risk vs. Levonorgestrel | Mid-dose (25-50mg): RR 0.61 (95% CI 0.45-0.83) | RR 0.59 (95% CI 0.35-0.99) | [3] |
Table 3: Medical Abortion (in combination with Misoprostol)
| Efficacy Endpoint | Mifepristone (200 mg) + Misoprostol | Ulipristal Acetate (60 mg) + Misoprostol | Study Reference(s) |
| Complete Abortion Rate | ~97% | 97.0% (95% CI, 94.1-99.9%) | [4][5] |
Table 4: Comparative Side Effect Profile (Uterine Fibroids)
| Side Effect | Mifepristone (25 mg/day) | Ulipristal Acetate (5 mg/day) | Study Reference(s) |
| Headache | Reported | 10% | |
| Nausea/Emesis | Reported | Reported | [6] |
| Abdominal Pain | Reported | Reported | [6] |
| Infrequent Menses/Amenorrhea | Maximum number of patients experienced this | Maximum number of patients experienced this | [6] |
Experimental Protocols
Study on Uterine Fibroids
Objective: To compare the efficacy and safety of Mifepristone and Ulipristal Acetate in the medical management of symptomatic uterine fibroids.
Study Design: A prospective, randomized, observational study.[7]
Participant Population:
-
Inclusion Criteria: Premenopausal women with symptomatic uterine fibroids, confirmed by ultrasound.[1][7] Symptoms include menorrhagia, dysmenorrhea, and pelvic pain.[1]
-
Exclusion Criteria: Pregnancy, desire for current fertility, severe anemia, use of hormonal therapy within the last 3 months, suspected malignancy, and adnexal masses.[7]
Intervention:
-
Group A: Oral Mifepristone 25 mg daily for 13 weeks.[7]
-
Group B: Oral Ulipristal Acetate 5 mg daily for 13 weeks.[7]
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Improvement in symptoms and health-related quality of life, measured by the Uterine Fibroid Symptom and Health-Related Quality of Life (UFS-QOL) questionnaire.
-
Reduction in pain, assessed using a Likert scale.[7]
-
-
Safety Endpoints:
-
Monitoring of adverse events.
-
Endometrial assessment via biopsy at baseline and at the end of the study.[7]
-
Statistical Analysis:
-
Statistical significance of changes from baseline and between groups was determined using appropriate statistical tests, with a p-value < 0.05 considered significant.
Proof-of-Concept Study of Ulipristal Acetate for Medical Abortion
Objective: To evaluate the efficacy and acceptability of a regimen of Ulipristal Acetate followed by Misoprostol for early medication abortion.[4]
Study Design: A two-stage clinical study, including a dose-finding phase and an open-label phase.[4]
Participant Population:
-
Inclusion Criteria: Individuals with an intrauterine pregnancy of up to 63 days of gestation, BMI ≤ 32, and willingness to participate in follow-up.[4]
Intervention:
-
Oral Ulipristal Acetate 60 mg administered in the clinic.[4]
-
Buccal Misoprostol 800 μg self-administered 24 hours later.[4]
Outcome Measures:
-
Primary Efficacy Endpoint: Complete abortion without the need for surgical intervention.[4]
-
Secondary Endpoints:
Signaling Pathways and Experimental Workflows
Mechanism of Action: Progesterone Receptor Modulation
Both Mifepristone and Ulipristal Acetate are Selective Progesterone Receptor Modulators (SPRMs). They exert their effects by binding to the progesterone receptor (PR), leading to a conformational change that modulates gene transcription. However, their downstream effects can differ. One key area of divergence is their impact on the transcription factor HAND2 and its downstream target, fibroblast growth factor 18 (FGF18), in endometrial stromal cells.[8] Mifepristone has been shown to suppress HAND2 expression, leading to an elevation of FGF18, while Ulipristal Acetate does not significantly alter this pathway.[8] This differential regulation may be due to the faster turnover rate of Mifepristone-bound progesterone receptors compared to those bound to Ulipristal Acetate.[8]
Experimental Workflow: Uterine Fibroid Clinical Trial
The following diagram outlines the typical workflow for a clinical trial comparing the efficacy of Mifepristone and Ulipristal Acetate for the treatment of uterine fibroids.
References
- 1. ijrcog.org [ijrcog.org]
- 2. medicalsciencejournal.com [medicalsciencejournal.com]
- 3. Methods of emergency contraception | Cochrane [cochrane.org]
- 4. Emergency Contraceptive Pill Could Work in Place of Mifepristone, Study Suggests | MedPage Today [medpagetoday.com]
- 5. pharma.economictimes.indiatimes.com [pharma.economictimes.indiatimes.com]
- 6. nepjol.info [nepjol.info]
- 7. ijcmr.com [ijcmr.com]
- 8. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: Ulipristal Acetate Versus Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mifepristone and Surgical Abortion Outcomes
This guide provides a detailed comparison of medical abortion using mifepristone and surgical abortion procedures. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance, methodologies, and outcomes associated with each method, supported by data from clinical studies.
Mechanism of Action: Mifepristone
Mifepristone, also known as RU-486, is a synthetic steroid that functions as a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] Its primary mechanism in pregnancy termination involves competitively binding to the intracellular progesterone receptor, thereby blocking the action of progesterone, a hormone essential for maintaining pregnancy.[2][4][5] This antagonism leads to the breakdown of the decidua (the uterine lining in pregnancy), sensitizes the myometrium to the contraction-inducing effects of prostaglandins, and promotes cervical softening and dilation.[3][4] At higher doses, mifepristone also blocks the glucocorticoid receptor, an action utilized in the treatment of conditions like Cushing syndrome.[2][5]
Experimental Protocols
The methodologies for medical and surgical abortions follow distinct clinical pathways.
Medical Abortion Protocol (Mifepristone & Misoprostol)
Medical abortion is a non-invasive method that uses a combination of medications to terminate a pregnancy and is generally recommended for pregnancies within a specific gestational window, typically up to 10 weeks (70 days) of gestation.[2][6]
-
Initial Consultation & Eligibility Screening : The process begins with confirming the pregnancy and gestational age.[2] Contraindications are screened for, which include suspected ectopic pregnancy, hemorrhagic disorders, chronic adrenal failure, or an allergy to the medications.[7]
-
Mifepristone Administration : The patient takes a single oral dose of 200 mg of mifepristone.[2] This medication blocks the progesterone necessary to sustain the pregnancy.
-
Misoprostol Administration : 24 to 48 hours after taking mifepristone, the patient administers misoprostol (typically 800 µg) buccally (in the cheek pouch) or vaginally.[2][8][9] Misoprostol is a prostaglandin analog that induces uterine contractions to expel the pregnancy.[4]
-
Follow-up : A follow-up is scheduled to confirm the successful termination of the pregnancy, which can be done via ultrasound, serum hCG testing, or a home pregnancy test 4 weeks after taking mifepristone.[8]
Surgical Abortion Protocol (Vacuum Aspiration)
Surgical abortion is a procedural intervention performed in a clinical setting.[6] The most common method in the first trimester (up to 12-14 weeks) is vacuum aspiration, also known as suction curettage.[10][11]
-
Initial Consultation & Preparation : This includes counseling, physical examination, and determination of gestational age. The procedure is typically performed under local or general anesthesia.[11][12]
-
Cervical Dilation : The cervix is gradually widened using a series of dilators. For pregnancies beyond 12 weeks, this may involve extra steps or pre-procedure cervical preparation.[10][12]
-
Uterine Aspiration : A thin tube (cannula) is inserted into the uterus. The cannula is attached to a suction source (manual or electric), which is used to gently empty the uterus.[10] The procedure itself typically takes 5 to 15 minutes.[12]
-
Recovery : The patient is monitored in a recovery area for a period, typically a few hours, before being discharged.[12]
Comparative Data on Outcomes
The choice between medical and surgical abortion can be influenced by efficacy, safety profiles, and patient satisfaction. The following tables summarize quantitative data from various clinical studies.
Table 1: Efficacy and Failure Rates
Surgical abortion is associated with a slightly higher success rate compared to medical abortion.[13][14] Failure of medical abortion may necessitate a surgical intervention to complete the procedure.[15]
| Outcome Measure | Medical Abortion (Mifepristone Regimen) | Surgical Abortion (Vacuum Aspiration) | Source(s) |
| Success Rate | 94.1% - 97.1% | 97.7% - >99% | [13][14][15][16] |
| Failure Rate (requiring surgical intervention) | 5.2% - 16.0% | 0% - 4.0% | [17][18] |
| Ongoing Pregnancy | ~2% | <1% | [9][19] |
Note: Failure rates can vary based on gestational age and specific medication protocols.
Table 2: Side Effects and Complications
Both methods are generally safe, but their side effect profiles differ significantly.[6] Medical abortion involves more prolonged bleeding and cramping, while surgical abortion carries procedural risks.[6][12][17][20]
| Parameter | Medical Abortion | Surgical Abortion | Source(s) |
| Duration of Bleeding | Longer duration, often several days to weeks. | Shorter duration, typically spotting for up to four weeks. | [12][19][21][22] |
| Common Side Effects | Cramping, bleeding, nausea, vomiting, fever. | Pelvic/abdominal pain, cramping. | [6][17][20] |
| Primary Complication Risks | Prolonged heavy bleeding, incomplete abortion, infection. | Uterine perforation, cervical injury, infection, hemorrhage. | [2][10][12][19][20] |
| Risk of Infection | Lower risk of requiring antibiotic treatment post-procedure. | Higher risk of requiring antibiotic treatment post-procedure. | [13][14] |
Table 3: Patient-Reported Outcomes and Satisfaction
Patient satisfaction with both methods is high.[23] Preferences are often linked to the desire to avoid surgery, the setting of the procedure (home vs. clinic), and expectations regarding side effects.[24]
| Outcome | Medical Abortion | Surgical Abortion | Source(s) |
| Overall Satisfaction | Generally high; some studies report higher satisfaction than surgical. | Generally high; some studies report higher satisfaction than medical. | [16][21][23][25] |
| Reasons for Preference | Non-invasive, more "natural" like a miscarriage, privacy of home. | Faster procedure, performed by a clinician, less bleeding and pain duration. | [24] |
| Patient Experience | More pain and bleeding reported. | Less pain and bleeding reported during the post-procedure period. | [15][24] |
| Likelihood to Choose Same Method Again | 68% - 89% | 82% - 93% | [16][21][24] |
Conclusion
Both mifepristone-based medical abortion and surgical abortion are safe and effective methods for pregnancy termination.[6]
-
Medical Abortion offers a non-invasive option that can be completed with more privacy. However, it is associated with a longer period of bleeding and cramping and has a slightly lower efficacy rate, which may lead to the need for a subsequent surgical procedure.[17][19][24]
-
Surgical Abortion provides a more predictable and quicker procedure with a higher success rate and less subsequent bleeding.[13][14] It involves an invasive procedure with associated, though rare, surgical risks.[12][20]
The selection of a method depends on gestational age, patient preference, medical history, and the availability of trained providers. This comparative data provides a foundation for informed decision-making and further research in the field of reproductive health.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Comparing the Safety of Medical Abortion vs. Surgical Abortion - Atlanta Comprehensive Wellness Clinic [acwcmidtownabortionclinic.com]
- 7. prochoice.org [prochoice.org]
- 8. reproductiveaccess.org [reproductiveaccess.org]
- 9. ipas.org [ipas.org]
- 10. Abortion procedures - surgical | Better Health Channel [betterhealth.vic.gov.au]
- 11. Surgical methods for first trimester termination of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surgical abortion | The Royal Women's Hospital [thewomens.org.au]
- 13. Medical versus surgical abortion efficacy, complications and leave of absence compared in a partly randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Medical versus surgical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, efficacy, and acceptability of medical abortion in China, Cuba, and India: a comparative trial of mifepristone-misoprostol versus surgical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medical versus surgical methods for first trimester termination of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Free Surgical Abortion info - Surgical Abortion procedures, costs, risks - all the facts | Options Women's Care Center [optionswomenspregnancyclinic.com]
- 21. guttmacher.org [guttmacher.org]
- 22. Summary of Systematic Reviews Comparing Medical Abortion with Surgical Abortion - Clinical Review Report: Mifepristone and misoprostol (Mifegymiso) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Medical versus surgical abortion: comparing satisfaction and potential confounders in a partly randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. guttmacher.org [guttmacher.org]
- 25. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Mifepristone Formulations for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of different mifepristone formulations investigated in recent research. By summarizing key performance indicators and detailing experimental methodologies, this document aims to equip researchers with the necessary information to select the most appropriate formulation for their specific study needs.
Performance of Conventional Mifepristone Tablet Formulations
A critical aspect of utilizing mifepristone in research is ensuring consistency and bioequivalence between different manufactured tablets. A recent bioequivalence study compared two different 10 mg mifepristone tablet formulations, herein designated as "Test Tablet" and "Reference Tablet," in healthy subjects.[1][2] The study aimed to determine if the test formulation was pharmacokinetically equivalent to the reference formulation.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters obtained from the bioequivalence study. The data represent the geometric mean ratios (GMRs) and their 90% confidence intervals (CIs) for the test versus the reference formulation. Bioequivalence is established if the 90% CI for the GMRs of Cmax, AUC0-t, and AUC0-∞ fall within the 80.00%–125.00% range.[1][2]
| Pharmacokinetic Parameter | Mifepristone | Metabolite 1 (RU42633) | Metabolite 2 (RU42698) |
| Cmax (Maximum Concentration) | 98.76% (90% CI: 88.08%–110.74%) | 102.33% (90% CI: 95.89%–109.20%) | 100.97% (90% CI: 94.66%–107.75%) |
| AUC0-t (Area Under the Curve) | 104.28% (90% CI: 98.78%–110.09%) | 103.17% (90% CI: 98.92%–107.60%) | 103.71% (90% CI: 99.58%–108.01%) |
| AUC0-∞ (Area Under the Curve to Infinity) | 104.83% (90% CI: 99.15%–110.85%) | 104.02% (90% CI: 99.68%–108.56%) | 103.84% (90% CI: 99.59%–108.27%) |
| T½ (Elimination Half-life) | Test: 19.80 ± 6.76 hRef: 19.00 ± 5.82 h | N/A | N/A |
Data sourced from a single-center, open, randomized, single-dose, double-period, two-sequence, crossover study.[1][2]
Experimental Protocol: Bioequivalence Study
Study Design: A single-center, open-label, randomized, two-period crossover study was conducted with healthy subjects under fasting conditions.[1][2]
Dosing and Washout: Subjects received a single 10 mg oral dose of either the test or reference mifepristone tablet. A 14-day washout period was implemented between the two periods to ensure complete drug elimination.[1][2]
Pharmacokinetic Sampling: Blood samples were collected at 22 time points: pre-dose and at 10, 20, 30, 45 minutes, and 1, 1.33, 1.67, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[1][2]
Analytical Method: Plasma concentrations of mifepristone and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2]
Bioequivalence Assessment: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ were calculated to determine bioequivalence.[1]
Novel Mifepristone Formulations: Nanoparticle-Based Drug Delivery
To address the poor water solubility and low oral bioavailability of mifepristone, researchers have explored novel formulations, such as encapsulation in nanoparticles.[3][4] These advanced delivery systems aim to enhance the therapeutic efficacy of mifepristone.
Comparative Bioavailability of Nanoparticle Formulations
The following table presents a comparison of the bioavailability of mifepristone delivered via Poly(lactic-co-glycolic) acid (PLGA) and chitosan-based nanoparticles compared to free mifepristone.
| Formulation | Key Findings |
| PLGA Nanoparticles | In vivo studies in rats demonstrated that PLGA nanoparticles increase the bioavailability of mifepristone.[5] |
| Chitosan-Based Nanoparticles | Pharmacokinetic studies in male rats showed a 3.2-fold increase in the area under the curve (AUC) from 0 to 24 hours compared with free mifepristone.[3][4] |
Experimental Protocols: Nanoparticle Bioavailability Studies
PLGA Nanoparticle Study:
-
Formulation: Mifepristone was encapsulated in 50/50 PLGA nanoparticles with an average size of 468-516 nm.[5]
-
Administration: Male rats were orally administered either free mifepristone or drug-loaded PLGA nanoparticles (equivalent to 100 mg/kg mifepristone).[5]
-
Analysis: Serum concentrations of mifepristone were determined at different time intervals using HPLC.[5]
Chitosan-Based Nanoparticle Study:
-
Formulation: Mifepristone-loaded chitosan nanoparticles (MCNs) with an average size of 200 nm were prepared using an ionic gelation technique.[3][4]
-
Administration: Male rats were orally administered a single 30 mg/kg dose of either free mifepristone (in soybean oil solution) or MCNs.[3]
-
Analysis: In vivo plasma concentrations of mifepristone were measured over time to determine pharmacokinetic parameters.[3]
Signaling Pathways of Mifepristone
Mifepristone exerts its biological effects primarily through its interaction with progesterone and glucocorticoid receptors.[6] Understanding these signaling pathways is crucial for interpreting experimental results and designing new studies.
Progesterone Receptor Antagonism
Mifepristone is a potent progesterone receptor (PR) antagonist. It competitively binds to the PR, preventing progesterone from activating the receptor. This blockage leads to a cascade of downstream effects, including decidual breakdown and cervical softening.[7]
Caption: Mifepristone blocks the progesterone receptor, preventing gene transcription.
Glucocorticoid Receptor Antagonism
At higher doses, mifepristone also acts as a glucocorticoid receptor (GR) antagonist.[6] It binds to the GR, blocking the action of cortisol and other glucocorticoids. This mechanism is relevant in the treatment of conditions like Cushing's syndrome.
Caption: High-dose mifepristone blocks the glucocorticoid receptor.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study comparing different mifepristone formulations.
Caption: A typical crossover design for a mifepristone pharmacokinetic study.
References
- 1. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]
- 2. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJNANO - Chitosan-based nanoparticles for improved anticancer efficacy and bioavailability of mifepristone [beilstein-journals.org]
- 4. Chitosan-based nanoparticles for improved anticancer efficacy and bioavailability of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved bioavailability of orally administered mifepristone from PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Validating Mifepristone as a Selective Progesterone Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mifepristone with other selective progesterone receptor modulators (SPRMs), offering supporting experimental data and detailed methodologies. We will delve into the validation of Mifepristone's activity, comparing its performance with alternatives like Ulipristal Acetate and Telapristone.
Comparative Analysis of SPRM Receptor Binding Affinity
The selectivity of a progesterone receptor modulator is a critical determinant of its therapeutic window and side-effect profile. This is primarily assessed through its binding affinity to the progesterone receptor (PR) in comparison to other steroid receptors, most notably the glucocorticoid receptor (GR). The dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Reference(s) |
| Mifepristone | Ki: ~0.6 nM | Ki: ~1 nM | [1] |
| IC50: 0.2 nM | IC50: 2.6 nM | [2] | |
| Ulipristal Acetate | High Affinity (details vary) | Lower affinity than Mifepristone | [3] |
| Telapristone Acetate | High Affinity (Antagonist/Partial Agonist) | Exhibits some antiglucocorticoid activity |
Note: The binding affinity values can vary depending on the experimental conditions and the specific receptor isoforms used. The data presented here is a synthesis of reported values to provide a comparative overview. Telapristone Acetate's binding affinities are described qualitatively in the literature, highlighting its potent interaction with the progesterone receptor.
Experimental Protocols for SPRM Validation
Validating the activity of a selective progesterone receptor modulator involves a series of in vitro and in vivo experiments. Below are detailed protocols for two key assays.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the Ki of Mifepristone and other SPRMs for the progesterone and glucocorticoid receptors.
Materials:
-
Purified recombinant human progesterone receptor (PR) and glucocorticoid receptor (GR).
-
Radiolabeled ligand (e.g., [3H]-Progesterone or a high-affinity synthetic progestin for PR; [3H]-Dexamethasone for GR).
-
Test compounds (Mifepristone, Ulipristal Acetate, Telapristone Acetate) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with additives to prevent non-specific binding).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compounds.
-
Dilute the radiolabeled ligand to a concentration typically at or below its Kd for the receptor.
-
Dilute the purified receptor preparation in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compound or vehicle control.
-
Add the diluted radiolabeled ligand.
-
Initiate the binding reaction by adding the diluted receptor preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Gene Expression Analysis using Quantitative PCR (qPCR)
This assay measures how a compound modulates the expression of genes that are regulated by the progesterone receptor.
Objective: To quantify the effect of Mifepristone and other SPRMs on the expression of progesterone-responsive genes in a target cell line (e.g., T47D breast cancer cells).
Materials:
-
Target cell line (e.g., T47D).
-
Cell culture medium and supplements.
-
Test compounds (Mifepristone, Ulipristal Acetate, Telapristone Acetate).
-
Progesterone (as an agonist control).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., containing SYBR Green or a probe-based system).
-
Primers for target genes (e.g., FKBP5, SGK1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Culture the target cells to a desired confluency.
-
Treat the cells with the test compounds at various concentrations, progesterone, or vehicle control for a specific duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Visualizing Molecular and Experimental Pathways
To better understand the mechanisms of action and experimental validation processes, the following diagrams are provided.
Caption: Progesterone receptor signaling and Mifepristone's antagonistic action.
Caption: A typical preclinical workflow for validating SPRMs.
References
A Comparative Analysis of Mifepristone's Effects on Diverse Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Mifepristone (also known as RU-486), a synthetic steroid, is widely recognized for its potent antagonism of progesterone and glucocorticoid receptors.[1][2] While extensively used in reproductive medicine, a growing body of preclinical evidence has illuminated its potential as a broad-spectrum anti-cancer agent.[3][4] Its efficacy has been demonstrated across a range of cancer cell lines, including those originating from reproductive and non-reproductive tissues, often independent of the classical nuclear progesterone receptor (PR) status.[2][5][6] This guide provides a comparative analysis of Mifepristone's effects, summarizing key quantitative data, detailing common experimental protocols, and visualizing the primary signaling pathways involved in its anti-tumor activity.
Comparative Efficacy: A Quantitative Overview
Mifepristone exhibits a dose-dependent inhibitory effect on the growth of numerous cancer cell lines. At lower micromolar concentrations, it typically induces a cytostatic effect (growth arrest), while higher concentrations lead to apoptosis (programmed cell death).[5] The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cell types.
Table 1: Comparative IC50 Values of Mifepristone in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Breast | MCF-7 | 11.2 | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ |
| MDA-MB-231 | 17.5 | Triple-Negative Breast Cancer (TNBC) | |
| HCC1937 | 17.2 | Triple-Negative Breast Cancer (TNBC) | |
| SUM149PT | 11.3 | Triple-Negative Breast Cancer (TNBC) | |
| Ovarian | SK-OV-3 | 14.5 | - |
| OVCAR-3 | 11.2 | - | |
| Prostate | LNCaP | 12.5 | Androgen-Sensitive |
| PC-3 | 18.7 | Androgen-Insensitive | |
| Glioblastoma | U87MG | 16.2 | - |
| Meningioma | IOMM-Lee | 13.7 | - |
| Osteosarcoma | U-2OS | 19.9 | - |
| SAOS-2 | 16.2 | - | |
| Lung (NSCLC) | A549 | ~10 | - |
| H23 | ~10 | - | |
| Endometrial | HEC-1-A | 16 µg/ml | PR expression increased with treatment |
| | Ishikawa | 19 µg/ml | No change in PR expression |
Data compiled from multiple sources.[5][7][8][9][10] Note that IC50 values can vary based on experimental conditions (e.g., exposure time). The values for HEC-1-A and Ishikawa cells were reported in µg/ml.
Core Mechanisms of Action
Mifepristone's anti-cancer effects are mediated through several key signaling pathways, with the induction of cell cycle arrest being a predominant mechanism across multiple cancer types.
G1 Phase Cell Cycle Arrest via Cdk2 Inhibition
A primary mechanism of Mifepristone's cytostatic effect is the induction of G1 phase cell cycle arrest.[5][6][11] This is achieved by targeting the G1/S phase transition machinery. Studies across ovarian, breast, prostate, and glioblastoma cell lines show that Mifepristone treatment leads to a significant reduction in the activity of Cyclin-dependent kinase 2 (Cdk2), a critical enzyme for progression into the S phase.[5][12][13] This inhibition is mediated by several upstream events:
-
Upregulation of Cdk Inhibitors: Mifepristone increases the abundance of the cell cycle inhibitors p21cip1 and p27kip1.[5][11][12]
-
Reduced Cdk2/Cyclin E Complex: The increased levels of p21cip1 and p27kip1 lead to their enhanced association with the Cdk2/Cyclin E complex, thereby inactivating it.[12][13]
-
Downregulation of E2F1: The inactivation of Cdk2 prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F1, preventing the expression of genes required for S phase entry.[11][12]
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Frontiers | Mifepristone Repurposing in Treatment of High-Grade Gliomas [frontiersin.org]
- 3. Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers [scivisionpub.com]
- 4. Mifepristone. Auxiliary therapeutic use in cancer and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone inhibits non-small cell lung carcinoma cellular escape from DNA damaging cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Independent Validation of Mifepristone Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Mifepristone, focusing on its use in medical abortion and the treatment of Cushing's syndrome. The information is compiled from various clinical trials and systematic reviews to offer a comprehensive overview of its performance against alternative treatments. Detailed experimental protocols and quantitative data are presented to support independent validation and further research.
I. Comparison of Medical Abortion Regimens
Mifepristone, in combination with a prostaglandin analog like misoprostol, is a widely studied regimen for first-trimester medical abortion. Its efficacy and safety have been compared with surgical abortion and with misoprostol used alone.
Quantitative Data Summary
The following tables summarize the efficacy and complication rates from comparative studies.
Table 1: Mifepristone & Misoprostol vs. Surgical Abortion (Vacuum Aspiration)
| Outcome | Mifepristone & Misoprostol | Surgical Abortion | Relative Risk/Odds Ratio (95% CI) | p-value | Source(s) |
| Failure Rate (Incomplete Abortion/Ongoing Pregnancy) | 16.0% | 4.0% | - | - | [1](2) |
| 2.3% (Aspiration needed) | Not directly compared | - | - | [3](3) | |
| 5.9% | 2.3% | RR: 2.1 (0.4 to 12.1) | Not significant | [4](4) | |
| Composite Complication Rate | 39.3% | 4.76% | RR: 8.25 (3.05–22.26) | <0.001 | [5](5) |
| Duration of Bleeding (days) | Longer | Shorter | MD: 2.9 (1.9 to 4.0) | <0.001 | [4](4) |
| Patient Satisfaction | High | High | - | Similar | [1](2) |
RR: Relative Risk; OR: Odds Ratio; CI: Confidence Interval; MD: Mean Difference. Note that patient populations, specific drug regimens, and definitions of complications may vary between studies.
Table 2: Mifepristone & Misoprostol vs. Misoprostol Alone for First-Trimester Medical Abortion
| Outcome | Mifepristone & Misoprostol | Misoprostol Alone | Relative Risk (95% CI) | p-value | Source(s) |
| Complete Expulsion | Higher | Lower | RR: 1.19 (1.14–1.25) | <0.01 | [6](6) |
| Incomplete Abortion | Lower | Higher | RR: 0.45 (0.26–0.78) (in subgroup with negative fetal heartbeat) | <0.01 | [6](6) |
| Ongoing Pregnancy | Lower | Higher | RR: 0.12 (0.05–0.26) | <0.01 | [6](6) |
| Fever | Less Likely | More Likely | RR: 0.78 (0.12–0.89) | <0.05 | [6](6) |
| Bleeding (Subjective) | More Likely | Less Likely | RR: 1.31 (1.13–1.53) | <0.01 | [6](6) |
RR: Relative Risk; CI: Confidence Interval.
Experimental Protocols
1. Medical Abortion with Mifepristone and Misoprostol
-
Patient Selection: Typically includes women with intrauterine pregnancies of up to 63 days of gestation, confirmed by ultrasound. Contraindications often include ectopic pregnancy, long-term corticosteroid therapy, and known allergies to the medications.
-
Regimen:
-
Day 1: Administration of 200 mg of mifepristone orally in a clinical setting.
-
24-48 hours later: Administration of 800 mcg of misoprostol, usually buccally or vaginally, which can be done at home.
-
-
Follow-up: A follow-up appointment is scheduled approximately 7 to 14 days after the administration of mifepristone to confirm the completion of the abortion, typically through ultrasound or serial hCG measurements.
-
Management of Failures: In cases of incomplete abortion or ongoing pregnancy, surgical intervention (vacuum aspiration) is typically offered.
2. Surgical Abortion (Vacuum Aspiration)
-
Patient Preparation: Includes counseling, confirmation of gestational age, and often, administration of a local anesthetic to the cervix.
-
Procedure: The cervix is dilated, and a cannula is inserted into the uterus. Suction is then used to empty the uterine contents. The procedure is typically performed in a clinical setting and takes a few minutes.
-
Post-procedure Care: Patients are monitored for a short period after the procedure for any immediate complications. Follow-up is scheduled to ensure complete recovery.
II. Mifepristone for Cushing's Syndrome
Mifepristone is also used to manage hyperglycemia in patients with endogenous Cushing's syndrome who are not candidates for surgery or have not responded to it. It acts by blocking the glucocorticoid receptor.
Quantitative Data Summary
The SEISMIC (Study of the Efficacy and Safety of Mifepristone in the Treatment of Endogenous Cushing Syndrome) trial is a key study in this area.
Table 3: Efficacy of Mifepristone in Cushing's Syndrome (SEISMIC Trial)
| Outcome | Result | p-value | Source(s) |
| Significant Clinical Improvement | 87% of patients | <0.0001 | [7](8--INVALID-LINK-- |
| Response in Glucose Area Under the Curve (AUC) | 60% of patients with diabetes/glucose intolerance | <0.0001 | [7](8--INVALID-LINK-- |
| Mean Weight Change | -5.7% | <0.001 | [9](9) |
| Common Adverse Events | Fatigue, nausea, headache, low potassium, arthralgia, vomiting, peripheral edema | - | [7](8--INVALID-LINK-- |
Experimental Protocol (SEISMIC Trial)
-
Study Design: A 24-week, open-label, multicenter study.
-
Participants: 50 adult patients with endogenous Cushing's syndrome who had type 2 diabetes mellitus or glucose intolerance and had failed surgery or were not surgical candidates.
-
Intervention: Mifepristone was administered orally once daily. The starting dose was 300 mg/day and could be escalated to a maximum of 1200 mg/day based on clinical response and tolerability.
-
Main Outcome Measures:
-
For patients with diabetes/glucose intolerance: Change in the area under the curve for glucose during a 2-hour oral glucose tolerance test.
-
For patients with hypertension: Change in diastolic blood pressure.
-
Overall clinical improvement was also assessed.
-
-
Monitoring: Patients were closely monitored for adverse events, particularly signs of adrenal insufficiency and hypokalemia.
III. Signaling Pathways and Experimental Workflows
Mifepristone's Mechanism of Action
Mifepristone is a synthetic steroid that acts as a competitive antagonist at the progesterone and glucocorticoid receptors.[10](10) By binding to these receptors, it blocks the physiological effects of progesterone and cortisol, respectively.
Caption: Mifepristone competitively blocks the progesterone receptor.
A similar mechanism applies to its interaction with the glucocorticoid receptor, leading to the amelioration of hypercortisolism symptoms in Cushing's syndrome.
Experimental Workflow for a Clinical Trial of Medical Abortion
The following diagram illustrates a typical workflow for a clinical trial comparing medical and surgical abortion methods.
Caption: A typical randomized controlled trial workflow.
Mifepristone's Effect on IGF-1 Signaling Pathway in Uterine Leiomyomas
Research has also explored mifepristone's effects on other signaling pathways. For instance, in uterine leiomyoma cells, mifepristone has been shown to inhibit the IGF-1 signaling pathway, which is involved in cell proliferation.[11](11)
Caption: Mifepristone's influence on the IGF-1 signaling pathway.
References
- 1. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Medical versus surgical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medical versus surgical methods for first trimester termination of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the clinical efficacy of surgical versus medical method for first trimester pregnancy termination in Iran: A quasi-experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone's Efficacy in Terminating Pregnancy at Different Gestational Stages: A Comparative Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mifepristone's efficacy in terminating pregnancy at various gestational stages across different animal models. The data presented is compiled from several preclinical studies to assist in the design and interpretation of reproductive toxicology and pharmacology research.
Mechanism of Action
Mifepristone, also known as RU-486, is a synthetic steroid that functions as a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] Its primary mechanism of action in pregnancy termination involves competitively blocking the progesterone receptor.[4][5] Progesterone is essential for establishing and maintaining pregnancy. By inhibiting progesterone, mifepristone leads to the breakdown of the uterine lining, cervical softening, and increased uterine contractility, ultimately resulting in the expulsion of the embryo or fetus.[5] At higher doses, it also exhibits antiglucocorticoid properties by blocking the glucocorticoid receptor.[6][7]
Data Presentation: Efficacy of Mifepristone in Animal Models
The following table summarizes the efficacy of mifepristone in inducing abortion at different gestational stages in selected animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including dosage, route of administration, and specific endpoints measured.
| Animal Model | Gestational Stage (Days) | Mifepristone Dosage | Route of Administration | Efficacy (Success Rate) | Reference |
| Mouse | 4 | 1.20 mg/kg | Not Specified | Did not terminate pregnancy | [8][9] |
| ~8.5 | 0.30 - 2.00 mg/kg | Not Specified | 60 - 100% | [8][9] | |
| 14 - 19 | 0.40 - 12.50 mg/kg | Not Specified | 66 - 100% (preterm labor) | [8][9] | |
| Rat | 12 | Not Specified | Not Specified | Termination initiated, reversible with progesterone | |
| Dog | 32 | 2.5 mg/kg (twice daily for 4.5 days) | Not Specified | 100% (premature termination of pregnancy) | [10] |
Experimental Protocols: Key Methodologies
Murine Model for Gestational Efficacy Study
-
Grouping: Animals are typically divided into groups based on the gestational day of treatment (e.g., Pregnancy Day 4, 8, 12, and a control group).[8][9]
-
Dosage and Administration: Mifepristone is administered at varying doses depending on the gestational stage. For instance, a pilot study identified optimal doses of 1.20 mg/kg on day 4, 0.40 mg/kg on day 8, and 0.20 mg/kg on day 12 for specific experimental aims.[8][9]
-
Endpoints: The primary endpoint is the rate of abortion or preterm labor.[8][9] Other endpoints may include changes in maternal body weight, food consumption, and serum hormone levels (e.g., progesterone and estradiol).[8][11]
-
Observations: Animals are monitored daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses. Successful pregnancy termination is confirmed by the absence of viable fetuses upon necropsy at the end of the study period.
Canine Model for Mid-Gestation Pregnancy Termination
-
Animal Model: Pregnant beagle bitches.[10]
-
Treatment Protocol: Animals were treated with 2.5 mg/kg of mifepristone twice daily for 4.5 days, commencing on day 32 of gestation.[10]
-
Monitoring: The status of the pregnancy is monitored using ultrasonography to visualize fetal viability. Serum progesterone concentrations are measured every 2-4 days to assess luteal function.[10]
-
Outcome Measures: The primary outcome is the termination of pregnancy, defined by the absence of viable fetuses. A secondary outcome is the premature decline in serum progesterone levels, indicating luteolysis.[10]
Comparative Performance with Alternatives
While mifepristone, typically in combination with a prostaglandin analog like misoprostol, is a widely studied agent for medical abortion, other substances have been investigated as alternatives.
-
Misoprostol Alone: Regimens using misoprostol by itself have shown efficacy rates ranging from 84% to 96%.[12][13]
-
Methotrexate with Misoprostol: The combination of methotrexate and misoprostol has demonstrated efficacy rates between 70% and 97%.[12]
-
Ulipristal Acetate with Misoprostol: A recent study has suggested that ulipristal acetate, an emergency contraceptive, when used at a higher dose followed by misoprostol, could be an effective alternative to the mifepristone-misoprostol regimen.[14][15]
It is important to note that the efficacy of these alternatives can be influenced by factors such as the follow-up interval and the specific dosage and administration route used.[12]
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Mifepristone as a progesterone receptor antagonist.
Caption: Generalized experimental workflow for assessing Mifepristone's efficacy.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of mifepristone: toxicology and safety in animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia [frontiersin.org]
- 10. Termination of pregnancy and induction of premature luteolysis by the antiprogestagen, mifepristone, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sammutlab.com [sammutlab.com]
- 12. Alternatives to mifepristone for early medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. apnews.com [apnews.com]
A Comparative Analysis of the Safety Profiles of Mifepristone and Other Antiprogestins
This guide provides a detailed comparison of the safety profiles of mifepristone and other selective progesterone receptor modulators (SPRMs), including ulipristal acetate, telapristone, and onapristone. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical studies, experimental methodologies, and the underlying signaling pathways.
Introduction to Antiprogestins
Antiprogestins, or selective progesterone receptor modulators (SPRMs), are a class of synthetic steroids that competitively bind to the progesterone receptor (PR), thereby modulating its activity.[1] Depending on the cellular context and the presence of co-regulators, these compounds can exert progesterone agonist, antagonist, or mixed agonist/antagonist effects.[2] This unique mechanism of action has led to their investigation and use in a variety of clinical applications, including medical termination of pregnancy, emergency contraception, and the treatment of hormone-dependent conditions such as uterine fibroids, endometriosis, and certain cancers.[3][4]
Mifepristone (RU-486) is the most well-known antiprogestin and is widely used in combination with a prostaglandin for medical abortion.[5] Other notable SPRMs include ulipristal acetate, used for emergency contraception and the treatment of uterine fibroids; and telapristone and onapristone, which have been investigated for various gynecological conditions and cancers.[6][7][8] Given their potent effects on the progesterone signaling pathway, a thorough understanding of their comparative safety profiles is crucial for both clinical practice and future drug development.
Comparative Safety Profiles
The safety of mifepristone has been established through extensive clinical trials and decades of real-world use.[9][10] When used for the termination of early pregnancy, it has a favorable safety profile.[9] Serious complications are rare, with major adverse events occurring in less than 0.32% of patients.[11] The most common side effects are related to the abortion process itself, such as cramping and bleeding.[12] Other reported adverse events include nausea, vomiting, headache, and dizziness.[13]
The safety profiles of other SPRMs have also been evaluated in clinical trials for their respective indications. A notable class effect of SPRMs can be benign, PR modulator-associated endometrial changes (PAECs).[4] For some SPRMs, concerns about liver toxicity have arisen with long-term use.[4][14]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical studies for mifepristone and ulipristal acetate. Data for telapristone and onapristone are less readily available in a comparative format due to their different developmental statuses.
| Adverse Event | Mifepristone (for medical abortion) | Ulipristal Acetate (for uterine fibroids) | Notes |
| Nausea | Commonly reported[13] | ~5-10% | Incidence varies with dosage and indication. |
| Vomiting | Commonly reported[13] | ~2-5% | |
| Diarrhea | Commonly reported[13] | ~4-5% | |
| Headache | Commonly reported[13] | ~6-15% | A common side effect for SPRMs.[15] |
| Dizziness | Commonly reported[13] | ~4-5% | |
| Abdominal Pain/Cramping | Expected as part of the abortion process[12] | ~3-12% | |
| Heavy Bleeding | An expected effect; excessive bleeding is a rare complication.[9][11] | Irregular bleeding is common; heavy bleeding is less so. | |
| Endometrial Changes (PAECs) | Can occur with long-term use.[4] | More common than with placebo or leuprolide acetate.[16] | A known class effect of SPRMs.[4] |
| Liver Enzyme Abnormalities | Not a prominent concern in its primary use. | A concern with long-term use, leading to some restrictions.[14] | Telapristone development was halted due to liver toxicity concerns.[4] |
Note: The frequencies of adverse events can vary significantly based on the patient population, dosage, duration of treatment, and the specific clinical trial protocol. The data presented here are for comparative purposes and are derived from multiple sources.
Signaling Pathways of Progesterone Receptor Modulation
Progesterone exerts its biological effects by binding to the intracellular progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.
Antiprogestins like mifepristone and other SPRMs competitively bind to the PR.[3] This binding can lead to several outcomes:
-
Pure Antagonism: The SPRM-PR complex is unable to recruit co-activators, thus blocking gene transcription. This is the primary mechanism of mifepristone's abortifacient effect.[17]
-
Mixed Agonist/Antagonist Activity: The SPRM-PR complex may recruit different sets of co-regulators compared to progesterone, leading to a mix of agonist and antagonist effects that are tissue-specific.[6]
-
Altered Receptor Conformation: The binding of an SPRM induces a different conformational change in the PR compared to progesterone, which can affect its interaction with DNA and co-regulators.[3]
The following diagram illustrates the generalized signaling pathway of the progesterone receptor and the points of intervention by antiprogestins.
Caption: Progesterone receptor signaling and antiprogestin intervention.
Experimental Protocols
The assessment of the safety profile of an antiprogestin typically involves rigorous, multi-phase clinical trials. Below is a generalized protocol for a Phase III randomized controlled trial comparing the safety and efficacy of two SPRMs for the treatment of symptomatic uterine fibroids, based on common elements from various studies.[18][19]
Study Title: A Randomized, Double-Blind, Comparative Study on the Safety and Efficacy of SPRM-A versus SPRM-B in Women with Symptomatic Uterine Fibroids.
1. Study Objectives:
-
Primary Safety Objective: To compare the incidence of adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs between SPRM-A and SPRM-B.
-
Secondary Safety Objectives: To evaluate changes in laboratory parameters (including liver function tests), vital signs, and endometrial histology.
-
Primary Efficacy Objective: To assess the reduction in menstrual bleeding and fibroid volume.
2. Study Population:
-
Inclusion Criteria: Premenopausal women aged 18-50 with at least one uterine fibroid confirmed by ultrasound and experiencing heavy menstrual bleeding.
-
Exclusion Criteria: Pregnancy or lactation, desire for pregnancy during the study, suspected or diagnosed malignancy, abnormal liver function, and use of hormonal medications within the past 3 months.
3. Study Design and Treatment:
-
A multicenter, randomized, double-blind, parallel-group study.
-
Participants are randomized in a 1:1 ratio to receive either SPRM-A (e.g., 25 mg daily) or SPRM-B (e.g., 5 mg daily) orally for a 12-week treatment period.
-
A follow-up period of 4 weeks after the last dose to monitor for any delayed adverse events.
4. Safety Assessments:
-
Adverse Event Monitoring: AEs are recorded at each study visit through spontaneous reporting and open-ended questioning. The severity and relationship to the study drug are assessed by the investigator.
-
Laboratory Tests: Blood samples are collected at baseline, week 4, week 8, week 12, and at the end of the follow-up period for complete blood count, clinical chemistry (including ALT, AST, bilirubin), and coagulation profiles.
-
Vital Signs: Blood pressure, heart rate, and body temperature are measured at each visit.
-
Endometrial Biopsy: An endometrial biopsy is performed at baseline and at the end of treatment to assess for any drug-induced endometrial changes (PAECs).
5. Statistical Analysis:
-
The safety analysis is performed on the safety population, which includes all randomized subjects who received at least one dose of the study drug.
-
The incidence of AEs is summarized by treatment group using descriptive statistics.
-
Comparisons of AE rates between groups are made using appropriate statistical tests, such as the Chi-square or Fisher's exact test.
The following diagram illustrates the workflow of this experimental protocol.
Caption: Workflow of a comparative clinical trial for antiprogestins.
Conclusion
Mifepristone has a well-established and favorable safety profile for its approved indications, primarily short-term use for medical abortion. Other SPRMs, such as ulipristal acetate, also demonstrate good safety for their intended uses, though long-term administration has raised some concerns, particularly regarding endometrial effects and, in some cases, hepatotoxicity.[4][14] The safety profiles of telapristone and onapristone are less characterized in large-scale comparative studies.
For researchers and drug development professionals, it is essential to consider the specific chemical structure, receptor binding profile, and intended duration of use when evaluating the potential safety of a new antiprogestin. The tissue-selective nature of these compounds presents both therapeutic opportunities and challenges, necessitating thorough preclinical and clinical evaluation to fully characterize their safety and efficacy. Future research should focus on developing SPRMs with more favorable safety profiles for long-term use, potentially through greater receptor selectivity or novel delivery mechanisms.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Onapristone | C29H39NO3 | CID 5311505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. techtarget.com [techtarget.com]
- 10. researchgate.net [researchgate.net]
- 11. The FDA says mifepristone is safe. Here's the evidence - Los Angeles Times [latimes.com]
- 12. msiunitedstates.org [msiunitedstates.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Selective progesterone receptor modulators and reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progestins Receptor Modulators: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 16. Selective progesterone receptor modulators (SPRMs) for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. ijrcog.org [ijrcog.org]
- 19. nepjol.info [nepjol.info]
Meta-analysis of Mifepristone's Effectiveness in Clinical Trials: A Comparative Guide
Mifepristone (RU-486) is a synthetic steroid that has garnered significant attention for its potent antiprogestational and antiglucocorticoid properties.[1][2] Its ability to competitively block progesterone and glucocorticoid receptors at the intracellular level has led to its investigation and application across a range of clinical areas.[1][2][3] This guide provides a meta-analytic overview of mifepristone's effectiveness, drawing on data from numerous clinical trials for its primary indications: medical abortion, labor induction, treatment of uterine fibroids, and management of Cushing's syndrome.
Mechanism of Action: A Dual Antagonist
Mifepristone's primary mechanism of action involves high-affinity binding to the intracellular progesterone and glucocorticoid receptors.[1][3][4] This binding event prevents the natural hormones from exerting their effects.
-
Antiprogestational Effect : By blocking the progesterone receptor, mifepristone antagonizes the effects of progesterone, a hormone crucial for maintaining pregnancy.[4][5] This leads to the breakdown of the uterine lining (decidua), cervical softening and dilation, and increased uterine sensitivity to prostaglandins, ultimately resulting in the termination of pregnancy.[4]
-
Antiglucocorticoid Effect : At higher doses, mifepristone acts as a potent antagonist of the glucocorticoid receptor (GR-II).[2][4] It blocks the action of cortisol, the body's primary stress hormone. This property is leveraged in the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome, to manage associated hyperglycemia.[2][6]
The binding of mifepristone to these receptors induces a conformational change that renders the receptor complex inactive, preventing the gene transcription that would normally be initiated by the binding of the natural hormone.[1][4]
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Mibenratide: A Comprehensive Guide for Laboratory Professionals
It appears that "Mibenratide" may be a misspelling of the well-documented pharmaceutical compound Mifepristone. Extensive searches for "this compound" did not yield a matching chemical entity. This guide will proceed with the assumption that the query pertains to Mifepristone and will provide detailed disposal procedures for this compound, alongside general best practices for the disposal of laboratory chemicals.
Mifepristone is a synthetic steroid with antiprogestational and antiglucocorticoid effects.[1][2][3] It is primarily used in combination with misoprostol for medical abortion.[1][4] Due to its biological activity and potential environmental impact, proper disposal of Mifepristone is crucial for laboratory safety and environmental protection.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Mifepristone. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.
Key Hazards:
-
Health Hazards: May be harmful if swallowed, in contact with skin, or inhaled.[5] It is classified as a reproductive toxicity agent, potentially damaging fertility or the unborn child.[5][6]
-
Personal Protective Equipment (PPE): When handling Mifepristone, especially in powdered form, appropriate PPE, including gloves, lab coats, and eye protection, should be worn to minimize exposure.[7] In case of spills, ensure the area is well-ventilated and use appropriate cleaning materials to contain and decontaminate the spill.[8]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for Mifepristone.
| Property | Value |
| Chemical Formula | C₂₉H₃₅NO₂ |
| Molar Mass | 429.604 g·mol⁻¹ |
| CAS Number | 84371-65-3 |
| Melting Point | 191-196 °C |
| Solubility | Very soluble in methanol, chloroform, acetone |
| Poorly soluble in water, hexane |
Source: PubChem CID 55245[2][3]
Step-by-Step Disposal Procedures for Mifepristone
The primary principle for the disposal of any pharmaceutical waste is to prevent its entry into the environment, particularly water systems.[9] Flushing of Mifepristone down the drain is not recommended unless specifically instructed by local regulations and the product's labeling.[1][9]
1. Deactivation of Mifepristone:
For laboratory quantities of Mifepristone, chemical deactivation is a recommended step before final disposal. A common method involves incineration.
-
Protocol for Incineration:
-
Dissolve or mix the Mifepristone waste with a combustible solvent.
-
Incinerate the mixture in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
All procedures should be carried out in compliance with local and national environmental regulations.
-
2. Disposal of Unused or Expired Mifepristone Tablets:
For unused or expired tablets in a research or clinical setting, the following steps should be taken:
-
Drug Take-Back Programs: The most preferred method of disposal is through a registered drug take-back program.[2][10] These programs ensure that the drugs are disposed of in an environmentally safe manner.
-
Disposal in Household Trash (if take-back is not available):
-
Remove the tablets from their original container.[11]
-
Do not crush the tablets.[11]
-
Mix the tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1][11] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent the drug from leaking out.[1][10][11]
-
Place the sealed container in the household trash.[11]
-
Scratch out all personal information on the prescription label of the empty bottle to protect patient privacy before disposing of the container.[1][11]
-
3. Disposal of Contaminated Materials:
Any materials that have come into contact with Mifepristone, such as gloves, absorbent pads, or empty containers, should be treated as chemical waste.
-
Solid Waste: Place all contaminated solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Mifepristone in a sealed, labeled hazardous waste container.
All hazardous waste must be disposed of through a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the disposal of a laboratory chemical like Mifepristone.
Caption: General workflow for the proper disposal of Mifepristone waste.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential information for the safe and compliant disposal of Mifepristone. By adhering to these procedures, laboratories can minimize risks to personnel and the environment, fostering a culture of safety and responsibility.
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. milkeninstitute.org [milkeninstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Why you’ve never heard of the company behind the abortion pill - Los Angeles Times [latimes.com]
- 9. What the mifepristone fight means for drug development | Drug Discovery News [drugdiscoverynews.com]
- 10. Danco Laboratories - Wikipedia [en.wikipedia.org]
- 11. The effect of mifepristone pretreatment on bleeding and pain during medical management of early pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mibenratide
Essential Safety and Handling Guide for Mibenratide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds in a research and development setting. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and handling procedures. This guide provides a framework for safe operations and should be supplemented by institutional safety protocols.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity.
Personal Protective Equipment (PPE) for Handling Potent Compounds
Proper selection and use of PPE are critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for various tasks involving this compound.
| PPE Item | Specification | Area of Use |
| Gloves | Double-gloving with powder-free nitrile gloves tested against chemotherapy drugs (ASTM D6978). Change outer gloves every 30 minutes or immediately upon contamination.[1] | All handling activities |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | All handling activities |
| Eye Protection | Safety goggles or a face shield worn over safety glasses.[2][3] | When splash hazards exist (e.g., preparing solutions) |
| Respiratory Protection | An N95 respirator is the minimum recommendation for handling powders. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[2] | Handling of powdered compound outside of containment |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1][2] | Designated potent compound handling areas |
| Hair & Beard Covers | To prevent contamination of the work area and product.[2] | All handling activities |
Occupational Exposure Bands for Potent Compounds
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a precautionary approach using Occupational Exposure Bands (OEBs) is recommended. OEBs categorize compounds based on their potential potency and toxicity, guiding the necessary containment and handling procedures.[4] Highly potent active pharmaceutical ingredients (HPAPIs) typically have an OEL at or below 10 μg/m³.[5]
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Handling Guidelines |
| Category 1 | >100 - 3000 | General laboratory ventilation. |
| Category 2 | 10 - 100 | Local exhaust ventilation (e.g., fume hood). |
| Category 3 | 0.1 - 10 | Contained operations (e.g., ventilated laminar flow enclosures, glove boxes).[6] Default for unknown compounds. |
| Category 4 | <0.1 | Fully isolated systems (e.g., glovebox isolators). |
Operational Plan for Safe Handling of this compound
A systematic workflow is essential to minimize the risk of exposure and cross-contamination.
Receiving and Storage
-
Receiving: Unpack shipments in a designated area, preferably within a ventilated enclosure. Wear appropriate PPE, including a respirator, in case of container damage during transit.[2]
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated storage area. Access should be restricted to authorized personnel.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated potent compound handling area with restricted access.
-
Engineering Controls: Use a certified chemical fume hood, ventilated laminar flow enclosure, or glove box for all manipulations of the powdered compound.[6]
-
Weighing: Weigh this compound inside a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions within a fume hood. Use a disposable, plastic-backed absorbent pad to line the work surface.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water before donning and after removing PPE.[1]
Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Isolate: Cordon off the spill area.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For powdered spills, gently cover with a damp absorbent material to avoid generating dust. For liquid spills, absorb with appropriate spill pads.
-
Cleanup: Use a chemical deactivating agent if available and appropriate, followed by a thorough cleaning with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8][9]
-
Waste Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.[10]
-
Solid Waste: Collect solid waste, such as contaminated gloves, gowns, and vials, in a designated, sealed hazardous waste container. These are typically black containers for hazardous pharmaceutical waste.[10]
-
Liquid Waste: Collect liquid waste, such as unused solutions and rinsing solvents, in a sealed, properly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[11]
References
- 1. utoledo.edu [utoledo.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. escopharma.com [escopharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pppmag.com [pppmag.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
